molecular formula C22H22N6O3 B611163 Futibatinib CAS No. 1448169-71-8

Futibatinib

Numéro de catalogue: B611163
Numéro CAS: 1448169-71-8
Poids moléculaire: 418.4 g/mol
Clé InChI: KEIPNCCJPRMIAX-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Futibatinib is an inhibitor of Fibroblast Growth Factor receptor (FGFR), which comprises a group of receptor tyrosine kinases that play a key role in cell proliferation, differentiation, migration, and survival. FGFR was investigated in oncology as a therapeutic target, as FGFR genomic aberrations and dysregulated FGFR signalling pathways are observed in some cancers such as cholangiocarcinoma and urothelial malignancies. As a novel inhibitor of FGFR, this compound was first approved by the FDA in September 2022 to treat different types of intrahepatic cholangiocarcinoma. On July 4, 2023, the European Commission granted Conditional Marketing Authorization for this compound for the treatment of cholangiocarcinoma.
This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Fibroblast Growth Factor Receptor Inhibitor, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
This compound is a FGF receptor 2 kinase inhibitor that is used in the treatment of unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma. This compound is associated with transient and usually mild elevations in serum aminotransferase during therapy, but has not been convincingly linked to cases of clinically apparent liver injury.
This compound is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity. This compound selectively and irreversibly binds to and inhibits FGFR, which may result in the inhibition of both the FGFR-mediated signal transduction pathway and tumor cell proliferation, and increased cell death in FGFR-overexpressing tumor cells. FGFR is a receptor tyrosine kinase essential to tumor cell proliferation, differentiation and survival and its expression is upregulated in many tumor cell types.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2022 and has 3 approved and 5 investigational indications.
irreversible FGFR 1-4 inhibito

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIPNCCJPRMIAX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448169-71-8
Record name Futibatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Futibatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FUTIBATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Futibatinib: A Technical Guide to its FGFR Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Futibatinib (TAS-120) is a potent and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) that has demonstrated significant anti-tumor activity in various preclinical and clinical settings.[1][2][3][4] Its mechanism of action, centered on the covalent modification of a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, confers a distinct selectivity profile and a high barrier to the development of acquired resistance.[2][5] This technical guide provides an in-depth analysis of the FGFR inhibitor selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.

Quantitative Selectivity Profile of this compound

This compound exhibits high potency and selectivity for FGFR isoforms 1, 2, 3, and 4.[2][6] The inhibitory activity, as measured by half-maximal inhibitory concentration (IC50) in biochemical assays and growth inhibition (GI50) in cell-based assays, underscores its preferential targeting of the FGFR family over other kinases.

Biochemical Inhibitory Activity

In cell-free enzymatic assays, this compound demonstrates low nanomolar IC50 values against all four FGFR isoforms.[6] This potent inhibition is a direct consequence of its covalent binding mechanism.

Kinase TargetIC50 (nmol/L)Reference
FGFR11.8 ± 0.4[1]
FGFR21.4 ± 0.3[1]
FGFR31.6 ± 0.1[1]
FGFR43.7 ± 0.4[1]
Table 1: Biochemical IC50 values of this compound against FGFR isoforms. Data are presented as mean ± standard deviation from three independent experiments.[1]
Kinome-Wide Selectivity

When profiled against a broad panel of human kinases, this compound displays a high degree of selectivity for the FGFR family. In a screening of 296 kinases, only a few non-FGFR kinases showed significant inhibition at a concentration of 100 nmol/L, which is approximately 50 times the IC50 for FGFR2/3.[1]

Kinase Target% Inhibition at 100 nmol/L
Mutant RET (S891A)85.7%
MAPKAPK254.3%
CK1α50.7%
Table 2: Off-target kinase inhibition by this compound at 100 nmol/L.[1]

In a separate study using an active-site-directed competition binding assay against 387 wild-type kinases, this compound also demonstrated high selectivity. At a concentration of 100 nM, significant ligand-binding inhibition was observed for all four FGFR isoforms, while only two other kinases, Mitogen-activated protein kinase 12 (MAPK12) and the insulin receptor (INSR), showed greater than 50% inhibition.[7]

Kinase TargetLigand-Binding Inhibition at 100 nM
FGFR199.1%
FGFR297.0%
FGFR397.8%
FGFR494.8%
MAPK1269%
INSR55%
Table 3: Kinome scan binding inhibition by this compound at 100 nM.[7]
Cellular Antiproliferative Activity

This compound effectively inhibits the growth of cancer cell lines with various FGFR genomic aberrations, including amplifications, fusions, and mutations.[1] The GI50 values in these cell lines are typically in the low nanomolar range, correlating well with the biochemical inhibition of FGFR.[1]

Cancer TypeCell LineFGFR Genomic AberrationGI50 (nmol/L)
Gastric CancerSNU-16FGFR2 Amplification1.2 ± 0.2
Breast CancerMDA-MB-134-VIFGFR1/2 Amplification1.5 ± 0.4
Lung CancerH1581FGFR1 Amplification4.3 ± 0.5
Endometrial CancerAN3 CAFGFR2 Point Mutation2.6 ± 0.3
Bladder CancerRT-112FGFR3 Fusion8.1 ± 1.1
Multiple MyelomaOPM-2FGFR3 Translocation3.9 ± 0.5
Table 4: Antiproliferative activity of this compound in cancer cell lines with FGFR aberrations.

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity and potency of this compound.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified FGFR kinases.

Objective: To determine the IC50 value of this compound against recombinant FGFR1, FGFR2, FGFR3, and FGFR4.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

  • This compound (TAS-120) dissolved in DMSO.

  • ATP (Adenosine triphosphate).

  • Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1).

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT).[8]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well plates.

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

  • In a 384-well plate, add the this compound dilutions.[5][9]

  • Add the recombinant FGFR enzyme to each well.[5][9]

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.[5][9]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is typically done by adding a detection reagent that converts ADP to ATP, which then generates a luminescent signal via a luciferase reaction.[5][8][9]

  • The luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Cell-Based Assay)

This assay assesses the ability of this compound to inhibit the growth of cancer cells that are dependent on FGFR signaling.

Objective: To determine the GI50 value of this compound in cancer cell lines with known FGFR aberrations.

Materials:

  • Cancer cell lines with and without FGFR genomic aberrations.

  • Cell culture medium and supplements.

  • This compound (TAS-120) dissolved in DMSO.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • 96-well plates.

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate the cells for a period of time, typically 3 days.[1]

  • Assess cell viability by adding a reagent that measures ATP content, which is an indicator of metabolically active cells.

  • Measure the luminescent or fluorescent signal using a plate reader.

  • The GI50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizing this compound's Mechanism and Evaluation

To further elucidate the context of this compound's activity, the following diagrams, generated using the DOT language, illustrate the FGFR signaling pathway and a typical experimental workflow for kinase inhibitor profiling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (FGFR1/2/3/4) FGF->FGFR Binds FGFR->FGFR GRB2 GRB2 FGFR->GRB2 Recruits PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC STAT->Transcription This compound This compound This compound->FGFR Irreversibly Inhibits (Covalent Bond)

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation start_biochem Recombinant Kinase Panel add_inhibitor_biochem Add this compound (Concentration Gradient) start_biochem->add_inhibitor_biochem add_atp Add ATP & Substrate add_inhibitor_biochem->add_atp incubation_biochem Incubation add_atp->incubation_biochem readout_biochem Measure Kinase Activity (e.g., Luminescence) incubation_biochem->readout_biochem ic50_calc Calculate IC50 Values readout_biochem->ic50_calc selectivity_profile Determine Selectivity Profile (On-target vs. Off-target) ic50_calc->selectivity_profile start_cell Cancer Cell Lines (FGFR Aberrations) add_inhibitor_cell Add this compound (Concentration Gradient) start_cell->add_inhibitor_cell incubation_cell Incubation (e.g., 72h) add_inhibitor_cell->incubation_cell readout_cell Measure Cell Viability (e.g., ATP levels) incubation_cell->readout_cell gi50_calc Calculate GI50 Values readout_cell->gi50_calc gi50_calc->selectivity_profile

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

References

Futibatinib's Covalent Binding Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futibatinib (TAS-120) is a potent and selective, orally bioavailable, small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1] Its clinical efficacy, particularly in the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements, is underpinned by its unique covalent binding mechanism.[1][2] This irreversible mode of action provides a durable and robust inhibition of FGFR signaling, offering a distinct advantage over reversible inhibitors, especially in the context of acquired resistance.[3][4] This technical guide provides an in-depth exploration of the core covalent binding mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

The Covalent Interaction: A Two-Step Mechanism

The interaction of this compound with the FGFR kinase domain is a two-step process, beginning with a reversible, non-covalent binding event, followed by an irreversible covalent bond formation.[5] This mechanism allows for high affinity and specificity, as the initial binding orients the reactive moiety of this compound in close proximity to its target residue within the ATP-binding pocket.

The key structural feature of this compound responsible for its covalent binding is the acrylamide "warhead".[5][6] This electrophilic group is designed to react with a specific, nucleophilic cysteine residue located in a highly flexible glycine-rich loop (P-loop) of the FGFR kinase domain.[6][7]

The covalent bond is formed through a Michael addition reaction, where the thiol group of the cysteine residue attacks the β-carbon of the acrylamide's α,β-unsaturated carbonyl system.[5] This results in the formation of a stable thioether linkage, permanently inactivating the FGFR kinase.

Key Amino Acid Residue

The primary target for this compound's covalent attachment is a conserved cysteine residue within the P-loop of the FGFR kinase domain. In FGFR2 , this residue is identified as Cysteine 492 (Cys492) .[8][9] Some literature also refers to this residue as Cys491.[6][10] The presence of this accessible cysteine is a key determinant of this compound's selective covalent inhibition. Mutations of this cysteine residue, such as C492F, have been observed as a rare mechanism of acquired resistance to this compound.[8]

Structural Basis of Binding and Selectivity

This compound's design incorporates several key features that contribute to its high affinity and selectivity for FGFRs. The core pyrazolopyrimidine structure mimics the ATP molecule, enabling it to fit into the ATP-binding site.[5] A dimethoxyphenyl ring extends into a hydrophobic pocket of the receptor, stabilized by van der Waals interactions and a hydrogen bond with Asp641.[5] The pyrazolopyrimidine core itself forms hydrogen bonds with the hinge region residues Glu562 and Ala564.[5] This precise positioning, facilitated by these non-covalent interactions, optimally presents the acrylamide warhead to the target cysteine residue for the subsequent covalent reaction.

Quantitative Analysis of this compound's Potency

The irreversible nature of this compound's binding translates to potent inhibition of all four FGFR isoforms. The following tables summarize key quantitative data on its inhibitory activity.

FGFR Isoform IC50 (nM)
FGFR11.8[6][9]
FGFR21.4[9]
FGFR31.6[6][9]
FGFR43.7[6][9]
Table 1: In vitro inhibitory activity of this compound against FGFR isoforms.

This compound also demonstrates potent activity against various FGFR2 mutations that confer resistance to reversible FGFR inhibitors.

FGFR2 Mutant IC50 (nM)
Wild-type0.9
V565I1-3
N550H3.6
E566G2.4
Table 2: Inhibitory activity of this compound against wild-type and mutant FGFR2.[7]

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway Inhibition

This compound's covalent inhibition of FGFRs blocks their phosphorylation and subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.[11][12]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCg FGFR->PLCg Activates STAT STAT FGFR->STAT Activates FGF FGF Ligand FGF->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression DAG_IP3 DAG_IP3 PLCg->DAG_IP3 DAG_IP3->Gene_Expression STAT->Gene_Expression This compound This compound This compound->FGFR Covalently Inhibits

Caption: FGFR Signaling Pathway and this compound Inhibition.

Experimental Workflow for Characterizing Covalent Binding

The confirmation of this compound's covalent binding mechanism involves a series of biochemical and biophysical assays.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Confirmation of Covalent Binding cluster_2 Cellular Activity Assessment A Kinase Inhibition Assay (IC50 determination) B Time-Dependent Inhibition Assay A->B C Intact Protein Mass Spectrometry B->C Suggests covalent binding D Peptide Mapping Mass Spectrometry C->D E Western Blot for p-FGFR D->E Confirms target residue F Cell Proliferation Assay E->F

Caption: Experimental Workflow for this compound Characterization.

Logical Relationship of the Covalent Binding Mechanism

The following diagram illustrates the logical steps involved in the covalent binding of this compound to FGFR.

Futibatinib_Binding_Mechanism A 1. Reversible Binding This compound binds non-covalently to the FGFR ATP-binding pocket. B 2. Conformational Alignment The initial binding orients the acrylamide warhead towards Cys492. A->B C 3. Michael Addition Reaction The thiol group of Cys492 attacks the acrylamide. B->C D 4. Covalent Bond Formation A stable thioether linkage is formed. C->D E 5. Irreversible Inhibition FGFR kinase activity is permanently blocked. D->E

Caption: Logical Steps of this compound's Covalent Binding.

Experimental Protocols

The following are representative, detailed methodologies for key experiments cited in the characterization of this compound's covalent binding. These protocols are illustrative and may require optimization based on specific laboratory conditions and reagents.

Intact Protein Mass Spectrometry to Confirm Covalent Adduct Formation

Objective: To determine if this compound forms a covalent bond with the FGFR kinase domain by measuring the mass increase of the protein after incubation with the inhibitor.

Methodology:

  • Protein Preparation:

    • Recombinant human FGFR2 kinase domain is expressed and purified.

    • The protein is buffer-exchanged into a mass spectrometry-compatible buffer (e.g., 20 mM ammonium bicarbonate, pH 8.0).

    • The final protein concentration is adjusted to 1-5 µM.

  • Incubation:

    • The FGFR2 kinase domain is incubated with a 5-10 fold molar excess of this compound (or DMSO as a vehicle control) for 1-2 hours at room temperature.

  • LC-MS Analysis:

    • The reaction mixture is injected onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • A C4 or C8 column is typically used for protein separation.

    • A gradient of acetonitrile in water with 0.1% formic acid is used to elute the protein.

    • The mass spectrometer is operated in positive ion mode to acquire the full mass spectrum of the intact protein.

  • Data Analysis:

    • The acquired mass spectra are deconvoluted to determine the molecular weight of the protein in both the this compound-treated and DMSO-treated samples.

    • A mass shift corresponding to the molecular weight of this compound (418.48 g/mol ) in the treated sample confirms covalent binding.

Peptide Mapping by LC-MS/MS to Identify the Covalent Binding Site

Objective: To identify the specific amino acid residue in the FGFR kinase domain that covalently binds to this compound.

Methodology:

  • Sample Preparation:

    • The FGFR2 kinase domain is incubated with this compound as described in the intact protein mass spectrometry protocol.

    • The protein is denatured (e.g., with 8 M urea) and reduced (e.g., with 10 mM DTT).

    • The cysteine residues are alkylated with a reagent such as iodoacetamide (this step is performed on a control sample without this compound to confirm the reactivity of the target cysteine).

    • The protein is digested overnight with a specific protease, such as trypsin or Glu-C.

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is separated by reverse-phase LC using a C18 column.

    • The eluting peptides are analyzed by a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or ion trap).

    • The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant peptide ions in each full scan are selected for fragmentation (MS/MS).

  • Data Analysis:

    • The MS/MS spectra are searched against the sequence of the FGFR2 kinase domain using a database search engine (e.g., Mascot, Sequest).

    • The search parameters are set to include a variable modification corresponding to the mass of this compound on cysteine residues.

    • The identification of a peptide with a mass shift equal to that of this compound and the localization of this modification to a specific cysteine residue (Cys492) in the MS/MS fragmentation pattern confirms the site of covalent attachment.

In Vitro Kinase Inhibition Assay (Time-Dependent Inhibition)

Objective: To determine the potency (IC50) and characterize the time-dependent nature of FGFR inhibition by this compound.

Methodology:

  • Reagents:

    • Recombinant human FGFR kinase.

    • ATP.

    • A suitable substrate (e.g., a synthetic peptide).

    • A detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Procedure:

    • A dilution series of this compound is prepared.

    • The FGFR kinase and this compound are pre-incubated for varying amounts of time (e.g., 0, 15, 30, 60, 120 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. The final ATP concentration should be at or near its Km for the kinase.

    • The reaction is allowed to proceed for a fixed amount of time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped, and the amount of product formed is quantified using the chosen detection method.

  • Data Analysis:

    • The percentage of inhibition for each this compound concentration at each pre-incubation time point is calculated relative to a DMSO control.

    • The data are plotted as percent inhibition versus log[this compound concentration], and the IC50 value for each pre-incubation time is determined by fitting the data to a four-parameter logistic equation.

    • A decrease in the IC50 value with increasing pre-incubation time is indicative of a time-dependent, irreversible inhibitor.

Conclusion

This compound's covalent binding mechanism is a cornerstone of its potent and durable anti-cancer activity. By forming an irreversible bond with a conserved cysteine in the ATP-binding pocket of FGFRs, it effectively shuts down the oncogenic signaling driven by FGFR aberrations. This technical guide has provided a detailed overview of this mechanism, supported by quantitative data, visual diagrams of the affected pathways and experimental workflows, and representative protocols for its characterization. A thorough understanding of this covalent interaction is crucial for the continued development and optimization of targeted cancer therapies.

References

Futibatinib's Core Downstream Signaling Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This in-depth technical guide details the mechanism of action and core downstream signaling pathways modulated by futibatinib, a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The information presented herein is intended to provide a comprehensive resource for professionals engaged in oncology research and the development of targeted cancer therapies.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule that irreversibly binds to and inhibits FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, amplifications, or mutations, is a known driver of oncogenesis in various solid tumors.[3][4] this compound's unique covalent binding mechanism to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain confers sustained target inhibition and allows it to overcome some mechanisms of resistance to reversible FGFR inhibitors.[1][2] this compound has received accelerated approval for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[3][5]

Mechanism of Action and Downstream Signaling Inhibition

Upon binding, this compound blocks the autophosphorylation of FGFRs, thereby inhibiting the initiation of a cascade of downstream signaling events crucial for cell proliferation, survival, and migration.[1][6] The primary signaling pathways attenuated by this compound include:

  • RAS-Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound treatment leads to a dose-dependent inhibition of ERK phosphorylation, a key downstream effector of the RAS-MAPK pathway.[1][7] This pathway is critical for regulating cell cycle progression and proliferation.

  • Phosphatidylinositol 3-Kinase (PI3K)-AKT Pathway: Inhibition of FGFR by this compound results in a significant reduction in AKT phosphorylation.[1][5] The PI3K-AKT pathway is a major regulator of cell survival and apoptosis.

  • Phospholipase Cγ (PLCγ) Pathway: As a downstream effector of FGFR, the activation of PLCγ is also inhibited by this compound, impacting intracellular calcium signaling and cell motility.

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: FGFR signaling can also activate the JAK/STAT pathway, and this compound's inhibition of FGFR phosphorylation consequently dampens this signaling axis involved in cell growth and differentiation.

The inhibition of these key downstream pathways ultimately leads to decreased cell viability and induction of apoptosis in cancer cells with aberrant FGFR signaling.[1]

Futibatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR (1-4) FGF Ligand->FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG JAK JAK FGFR->JAK This compound This compound This compound->FGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival DAG_IP3 DAG / IP3 PLCG->DAG_IP3 Migration Migration DAG_IP3->Migration STAT STAT JAK->STAT STAT->Proliferation

Caption: this compound's inhibition of FGFR and its primary downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against FGFR kinases and various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
FGFR11.8
FGFR21.4
FGFR31.6
FGFR43.7
Data compiled from Sootome et al., 2020.[1]

Table 2: Antiproliferative Activity (GI50) of this compound in FGFR-Deregulated Cancer Cell Lines

Cell LineCancer TypeFGFR AberrationGI50 (µM)
SNU-16GastricFGFR2 Amplification0.0084 ± 0.0010
OCUM-2MD3GastricFGFR2 Amplification0.0069 ± 0.0011
MFM-223BreastFGFR2 Amplification0.012 ± 0.001
AN3 CAEndometrialFGFR2 Mutation (N549K)0.011 ± 0.002
RT-112BladderFGFR3 Fusion0.009 ± 0.001
KMS-11Multiple MyelomaFGFR3 Translocation0.004 ± 0.001
H1581LungFGFR1 Amplification0.023 ± 0.002
Data compiled from Sootome et al., 2020 and other preclinical studies.[1][8]

Table 3: this compound Activity Against Drug-Resistant FGFR2 Mutants

FGFR2 MutantIC50 (nM) for pFGFR2 Inhibition
Wild Type5.3
N550K11.9
V565L (Gatekeeper)50.6
K660M3.4
Data compiled from Sootome et al., 2020.[6]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FGFR kinases.

Methodology:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

  • The kinase reaction is initiated by incubating the kinase with a peptide substrate and ATP at a concentration similar to the Michaelis constant (Km) for each respective kinase.

  • This compound is added at various concentrations to determine its inhibitory effect.

  • The phosphorylation of the peptide substrate is quantified using an off-chip mobility shift assay (MSA) with a system like the LabChip3000.

  • IC50 values are calculated from the dose-response curves.

Cell Viability/Antiproliferation Assay

Objective: To determine the growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Methodology:

  • Cancer cell lines with and without known FGFR aberrations are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (typically 72 hours).

  • Cell viability is assessed using a luminescent-based assay that measures ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay, or a colorimetric assay like the Sulforhodamine B (SRB) assay.[9][10]

  • The luminescent or colorimetric signal, which is proportional to the number of viable cells, is measured using a plate reader.

  • GI50/IC50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration.

Cell_Viability_Workflow start Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 add_reagent Add CellTiter-Glo® Reagent incubation2->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate GI50/IC50 measure->analyze

Caption: A simplified workflow for determining cell viability after this compound treatment.
Western Blot Analysis of Downstream Signaling

Objective: To qualitatively and semi-quantitatively assess the effect of this compound on the phosphorylation status of key downstream signaling proteins.

Methodology:

  • FGFR-deregulated cancer cells are treated with various concentrations of this compound for a specified time (e.g., 1-6 hours).

  • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein concentration in the lysates is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for phosphorylated and total forms of FGFR, AKT, and ERK.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.

Mechanisms of Resistance

While this compound's irreversible binding provides an advantage, resistance can still emerge through two primary mechanisms:

  • On-target resistance: Acquired mutations in the FGFR2 kinase domain, particularly at the "gatekeeper" residue (V565) and the "molecular brake" residues (N550), can reduce the binding affinity of this compound.[6]

  • Off-target resistance: Activation of bypass signaling pathways, such as the MAPK pathway through mutations in KRAS or BRAF, can circumvent the effects of FGFR inhibition and promote cell survival and proliferation.

Futibatinib_Resistance cluster_main Mechanisms of Resistance to this compound This compound This compound FGFR_WT Wild-Type FGFR This compound->FGFR_WT Inhibition FGFR_Mutant Mutant FGFR (e.g., V565L) This compound->FGFR_Mutant Reduced Inhibition Downstream_Signaling Downstream Signaling (MAPK, PI3K/AKT) FGFR_WT->Downstream_Signaling FGFR_Mutant->Downstream_Signaling Reactivation Cell_Proliferation Tumor Growth Downstream_Signaling->Cell_Proliferation Blocked Downstream_Signaling->Cell_Proliferation Restored Bypass_Pathway Bypass Pathway Activation (e.g., KRAS mutation) Bypass_Pathway->Downstream_Signaling Activation

Caption: On-target and off-target mechanisms of resistance to this compound.

Conclusion

This compound is a potent, irreversible FGFR inhibitor that demonstrates significant antitumor activity in preclinical models and clinical settings, particularly in FGFR2-driven malignancies. Its mechanism of action involves the direct inhibition of FGFR phosphorylation, leading to the suppression of key downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. This comprehensive guide provides researchers and drug development professionals with a detailed overview of this compound's molecular pharmacology, offering a foundation for further investigation and the development of novel therapeutic strategies.

References

Futibatinib in Cholangiocarcinoma: A Technical Guide to a Covalent FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cholangiocarcinoma (CCA) is an aggressive malignancy of the biliary tract with a historically poor prognosis.[1] The identification of oncogenic driver mutations has revolutionized the treatment landscape, moving towards personalized medicine. A significant subset of intrahepatic cholangiocarcinoma (iCCA), approximately 10-20%, is characterized by genomic alterations in the Fibroblast Growth Factor Receptor (FGFR) pathway, most commonly FGFR2 gene fusions or rearrangements.[1][2] These aberrations lead to constitutive activation of FGFR signaling, promoting tumor cell proliferation and survival.[3] Futibatinib (formerly TAS-120), a potent, selective, and irreversible inhibitor of FGFR1-4, has emerged as a key therapeutic agent for this molecularly defined patient population.[1][4] This guide provides a detailed technical overview of this compound's mechanism of action, clinical efficacy, safety profile, and the experimental protocols that have defined its role in treating FGFR2-altered cholangiocarcinoma.

Mechanism of Action: Irreversible FGFR Inhibition

The FGFR family consists of four transmembrane receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), trigger dimerization, autophosphorylation, and activation of downstream signaling cascades crucial for cell proliferation, differentiation, and survival.[3][5] Key pathways activated by FGFR include the RAS-MAPK, PI3K-AKT/mTOR, and PLCγ pathways.[3][5] In cancers with FGFR gene fusions or rearrangements, the formation of a chimeric protein leads to ligand-independent dimerization and constitutive kinase activity, driving oncogenesis.[3]

This compound is a novel, orally administered small-molecule inhibitor that distinguishes itself from other FGFR inhibitors through its unique mechanism. It binds covalently and irreversibly to a conserved cysteine residue (C492 in FGFR2) located within the P-loop of the ATP-binding pocket of FGFR1, 2, 3, and 4.[6][7][8] This covalent bond permanently disables the receptor's kinase activity, leading to a sustained blockade of FGFR-mediated signal transduction, which in turn reduces tumor cell proliferation and induces cell death in malignancies harboring FGFR aberrations.[3][4] Its irreversible nature provides a durable pharmacodynamic effect and allows it to overcome certain resistance mutations that affect reversible ATP-competitive inhibitors.[9]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR2 FGFR2 (Receptor Tyrosine Kinase) FGF->FGFR2 Binding & Dimerization P P FGFR2->P Autophosphorylation RAS RAS P->RAS Activation PI3K PI3K P->PI3K PLCg PLCγ P->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PLCg->Proliferation This compound This compound This compound->FGFR2 Irreversible Covalent Binding (at C492)

Caption: FGFR Signaling Pathway and this compound Inhibition.

Clinical Efficacy: The FOENIX-CCA2 Trial

The pivotal evaluation of this compound in cholangiocarcinoma was the FOENIX-CCA2 trial (NCT02052778), a global, open-label, single-arm Phase II study.[10][11] The trial enrolled 103 patients with unresectable, locally advanced, or metastatic iCCA harboring FGFR2 gene fusions or other rearrangements who had progressed on at least one prior line of systemic therapy.[10][12] The results demonstrated significant and durable clinical benefit, leading to its accelerated approval by the U.S. FDA.[1]

Table 1: Efficacy Outcomes from the FOENIX-CCA2 Trial

Endpoint Result 95% Confidence Interval (CI)
Objective Response Rate (ORR) 42%[12] 32% - 52%[12]
Complete Response (CR) 1% (1 patient)[12] -
Partial Response (PR) 41% (42 patients) -
Disease Control Rate (DCR) 83%[12] 74% - 89%[12]
Median Duration of Response (DOR) 9.7 months[12] 7.6 - 17.0 months[12]
Median Progression-Free Survival (PFS) 9.0 months[12] 6.9 - 13.1 months[12]
12-month PFS Rate 35.4%[10] -
Median Overall Survival (OS) 21.7 months[12] 14.5 months - Not Reached[12]

|     12-month OS Rate | 72%[12] | 62% - 80%[12] |

Data based on independent central review from the final analysis of the FOENIX-CCA2 study.[10][12]

The responses were consistent across various patient subgroups, including those who had received two or more prior lines of therapy.[11] Notably, this compound has also shown activity in patients who have developed resistance to prior ATP-competitive (reversible) FGFR inhibitors, suggesting it can overcome certain acquired resistance mechanisms.[8][13][14]

Experimental Protocols

The FOENIX-CCA2 study was designed to assess the efficacy and safety of this compound in a targeted patient population.

  • Study Type: Phase II, single-arm, open-label, multicenter international trial.[10][11]

  • Patient Population: Adults with unresectable, locally advanced or metastatic iCCA with documented FGFR2 gene fusions or other rearrangements.[11][15] Key inclusion criteria included disease progression after at least one prior systemic therapy (including a gemcitabine-platinum regimen) and an ECOG performance status of 0 or 1.[7][15] Patients with prior exposure to FGFR inhibitors were excluded.[11]

  • Intervention: this compound administered orally at a dose of 20 mg once daily in continuous 21-day cycles until disease progression or unacceptable toxicity.[1][15]

  • Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent central review according to RECIST v1.1 criteria.[10][11]

  • Secondary Endpoints: Included Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), safety, and patient-reported outcomes.[10][11]

Patient eligibility for the FOENIX-CCA2 trial required central confirmation of an FGFR2 fusion or rearrangement. Various nucleic acid-based methods are employed for this purpose in clinical practice and trials.

  • Next-Generation Sequencing (NGS): Comprehensive genomic profiling using DNA or RNA-based NGS panels is the standard method for detecting FGFR2 fusions and other rearrangements with high sensitivity and specificity.[16] This allows for the simultaneous assessment of multiple genomic alterations.

  • Fluorescence In Situ Hybridization (FISH): FISH can be used to detect gene rearrangements by identifying breaks in the FGFR2 gene locus.

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This method can detect specific, known fusion transcripts by converting RNA to cDNA and amplifying the target sequence. It is highly sensitive for known fusion partners but may miss novel or rare rearrangements.[16]

FOENIX_CCA2_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment & Follow-up cluster_analysis Endpoint Analysis PatientPool Patients with Advanced iCCA BiomarkerTest Tumor Molecular Profiling (e.g., NGS) PatientPool->BiomarkerTest Eligibility FGFR2 Fusion/ Rearrangement? BiomarkerTest->Eligibility Enrollment Enrollment in FOENIX-CCA2 Eligibility->Enrollment Yes Exclusion Not Eligible Eligibility->Exclusion No Treatment This compound 20 mg QD (21-day cycles) Enrollment->Treatment Assessment Tumor Assessment (RECIST v1.1) Treatment->Assessment Progression Disease Progression or Unacceptable Toxicity? Assessment->Progression PrimaryEndpoint Primary Endpoint: ORR Assessment->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: DOR, DCR, PFS, OS, Safety Assessment->SecondaryEndpoints Continue Continue Treatment Progression->Continue No Discontinue Discontinue Treatment Progression->Discontinue Yes Continue->Treatment Discontinue->SecondaryEndpoints

Caption: Experimental Workflow of the FOENIX-CCA2 Trial.

Safety and Tolerability Profile

This compound has a manageable safety profile, with adverse events (AEs) that are generally consistent with the FGFR inhibitor class. A pooled safety analysis of 469 patients from three clinical trials provided a comprehensive overview.[17][18]

Table 2: Common Treatment-Related Adverse Events (TRAEs) with this compound

Adverse Event Any Grade Frequency Grade ≥3 Frequency
Hyperphosphatemia 85%[10] 30%[11]
Alopecia 33%[10] 0%
Dry Mouth 30%[10] <1%
Diarrhea 28%[10] <2%
Dry Skin 27%[10] <1%
Fatigue 25%[10] 6%[12]
Nail Disorders 27%[17] 1%[17]
Stomatitis 19%[17] 6%[12]
Palmar-Plantar Erythrodysesthesia 13%[17] 3%[17]
Hepatic AEs (e.g., increased AST/ALT) 27%[17] 11%[17]

| Retinal Disorders (e.g., serous retinal detachment) | 8%[17] | 0%[17] |

Frequencies are derived from pooled analyses and the FOENIX-CCA2 trial.[10][11][12][17][18]

Hyperphosphatemia is an on-target effect of FGFR inhibition and was the most common TRAE.[10] Most AEs were low-grade and could be effectively managed with supportive care, dose interruptions, or dose reductions.[18][19] For instance, Grade ≥3 hyperphosphatemia resolved to a lower grade within a median of 7 days with management.[17] Treatment discontinuations due to TRAEs were infrequent (2-4%), and no treatment-related deaths were reported in the pivotal trial.[10][12]

Mechanisms of Resistance

Despite the durable responses, acquired resistance to FGFR inhibitors, including this compound, eventually develops. The primary mechanism of resistance is the emergence of secondary mutations within the FGFR2 kinase domain.[6][20]

  • Gatekeeper and Molecular Brake Mutations: For reversible, ATP-competitive inhibitors, the most common resistance mutations occur at the "gatekeeper" residue (e.g., V565F) or "molecular brake" residues (e.g., N550K/H).[20][21] These mutations either sterically hinder drug binding or lock the kinase in an active conformation.[9][21]

  • Overcoming Resistance: this compound's irreversible binding mechanism allows it to maintain activity against several of these mutations that confer resistance to reversible inhibitors.[9][13][21]

  • Resistance to this compound: Resistance to this compound can also occur, though the patterns differ. Mutations that disrupt the covalent binding site (C492) are a potential mechanism but have been observed rarely in clinical practice (1 of 42 patients in one analysis).[6][20] This rarity may be because mutations at this site can impair the kinase's intrinsic signaling activity, making them less likely to be selected for during tumor evolution.[6][20]

Resistance_Mechanisms cluster_sensitive FGFR2 Kinase Domain (Sensitive) cluster_resistance Acquired Resistance Mutations cluster_inhibitors FGFR Inhibitor Activity WT_FGFR2 Wild-Type or Fusion-Positive FGFR2 Gatekeeper Gatekeeper Mutation (e.g., V565F) Reversible Reversible Inhibitors (e.g., Pemigatinib) Gatekeeper->Reversible Resistance MolecularBrake Molecular Brake Mutation (e.g., N550K) MolecularBrake->Reversible Resistance CovalentSite Covalent Site Mutation (e.g., C492S) This compound This compound (Irreversible) CovalentSite->this compound Resistance (Rare) Reversible->WT_FGFR2 Effective Inhibition This compound->WT_FGFR2 Effective Inhibition This compound->Gatekeeper Can Overcome (Maintains Activity) This compound->MolecularBrake Can Overcome (Maintains Activity)

References

Futibatinib's Irreversible Inhibition Kinetics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Covalent Binding Mechanism and Kinetic Profile of the Potent FGFR Inhibitor, Futibatinib (TAS-120), for Professionals in Drug Development and Cancer Research.

This compound (TAS-120) is a potent, orally bioavailable, and irreversible inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2] Its unique covalent binding mechanism confers a distinct pharmacological profile, including a high degree of selectivity and durable target engagement, setting it apart from reversible ATP-competitive inhibitors.[2][3] This technical guide provides a comprehensive overview of the irreversible inhibitor kinetics of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for the assays used in its characterization.

Mechanism of Irreversible Inhibition

This compound's mechanism of action involves a two-step process characteristic of irreversible inhibitors. The first step is the reversible formation of a non-covalent complex between this compound and the ATP-binding pocket of the FGFR kinase domain. This is followed by the second, irreversible step, where a covalent bond is formed between the acrylamide moiety of this compound and a specific cysteine residue within the P-loop of the FGFR kinase domain.[3] Mass spectrometry analysis has identified this key residue as Cysteine 491 in FGFR2. This covalent bond formation leads to the permanent inactivation of the receptor, thereby blocking downstream signaling pathways crucial for cell proliferation, differentiation, and survival.[3]

The irreversible nature of this binding provides a prolonged duration of action that is not solely dependent on the plasma concentration of the drug.[3] This sustained target inhibition is a key advantage of this compound, potentially leading to improved efficacy and a reduced likelihood of acquired resistance compared to reversible inhibitors.[2]

Signaling Pathway Inhibition

By irreversibly binding to and inhibiting FGFRs, this compound effectively blocks the phosphorylation of the receptors and subsequently abrogates downstream signaling cascades. The primary pathways affected include the RAS-MAPK, PI3K-AKT, and PLCγ pathways. The inhibition of these pathways ultimately leads to decreased cell viability and proliferation in cancer cell lines with FGFR alterations.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR binds FGFR->FGFR P1 P P2 P P3 P P4 P PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT MAPK->Proliferation AKT->Proliferation This compound This compound This compound->FGFR Irreversibly Inhibits

Diagram 1: FGFR Signaling Pathway and this compound's Point of Inhibition.

Quantitative Analysis of this compound's Potency

The potency of this compound has been extensively characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent inhibition of FGFR family members and various cancer cell lines harboring FGFR aberrations.

Target EnzymeIC50 (nM)
FGFR11.8 ± 0.4
FGFR21.4 ± 0.3
FGFR31.6 ± 0.1
FGFR43.7 ± 0.4
Data compiled from Cancer Research, 2020.[4]
Cell LineCancer TypeFGFR AberrationGI50 (nM)
SNU-16Gastric CancerFGFR2 Amplification7.9 ± 1.5
AN3 CAEndometrial CancerFGFR2 Mutation11.2 ± 2.1
RT112/84Bladder CancerFGFR3 Fusion9.8 ± 1.3
KMS-11Multiple MyelomaFGFR3 Translocation23.5 ± 3.5
Data represents the concentration causing 50% growth inhibition and is compiled from various preclinical studies.

While IC50 values are useful for determining the initial potency of an irreversible inhibitor, the kinetic constants Ki (inhibitor binding affinity) and kinact (rate of inactivation) provide a more complete picture of the two-step irreversible inhibition mechanism. The ratio kinact/Ki is considered the most accurate measure of the potency of an irreversible inhibitor. Although specific kinact and Ki values for this compound are not publicly available in the reviewed literature, the potent IC50 values and the confirmation of covalent binding strongly suggest a favorable kinetic profile.

Experimental Protocols

Biochemical FGFR Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the this compound dilutions.

  • Add the recombinant FGFR kinase to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • luminescence is measured using a plate reader.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay

This assay assesses the ability of this compound to inhibit the proliferation of cancer cells that are dependent on FGFR signaling.

Materials:

  • FGFR-dependent cancer cell lines (e.g., SNU-16, AN3 CA)

  • Appropriate cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the existing medium from the cells and add the this compound dilutions.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the GI50 values by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a non-linear regression model.

Cell_Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis start Seed FGFR-dependent cancer cells in 96-well plate adhere Allow cells to adhere overnight start->adhere dilute Prepare serial dilutions of this compound adhere->dilute treat Treat cells with This compound dilutions dilute->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent lyse Lyse cells on orbital shaker add_reagent->lyse stabilize Incubate to stabilize luminescent signal lyse->stabilize measure Measure luminescence stabilize->measure calculate Calculate GI50 values measure->calculate

Diagram 2: Workflow for a Cell-Based Proliferation Assay.
LC-MS/MS Analysis of Covalent Binding

This method is used to confirm the covalent adduction of this compound to the FGFR kinase domain and to identify the specific amino acid residue involved.

Materials:

  • Recombinant FGFR2 kinase domain

  • This compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., Trypsin/Lys-C mix)

  • LC-MS/MS system (e.g., a high-resolution Orbitrap mass spectrometer coupled with a nano-LC system)

Procedure:

  • Incubation: Incubate the recombinant FGFR2 kinase domain with an excess of this compound in the incubation buffer. A control sample with DMSO instead of this compound should also be prepared.

  • Denaturation, Reduction, and Alkylation: Denature the protein, reduce the disulfide bonds with DTT, and alkylate the cysteine residues with iodoacetamide.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The peptides are separated by reverse-phase chromatography and then introduced into the mass spectrometer.

  • Data Analysis: Analyze the MS/MS data to identify the peptides. Compare the spectra from the this compound-treated and control samples to identify a peptide with a mass shift corresponding to the molecular weight of this compound. The modified peptide is then sequenced to pinpoint the exact cysteine residue to which this compound is covalently bound.

Covalent_Binding_Analysis_Workflow cluster_incubation Sample Preparation cluster_analysis Analysis cluster_result Result incubate Incubate FGFR2 kinase domain with this compound denature Denature, Reduce, and Alkylate incubate->denature digest Proteolytic Digestion denature->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis and Peptide Identification lcms->data_analysis confirm Confirmation of covalent binding to Cys491 data_analysis->confirm

References

Futibatinib's Impact on FGFR Genetic Aberrations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Genomic aberrations in FGFR genes—such as fusions, rearrangements, amplifications, and activating mutations—can lead to constitutive activation of this pathway, driving oncogenesis in a variety of solid tumors.[1][2][3][4] Consequently, the FGFR family has emerged as a significant therapeutic target in oncology.[5]

Futibatinib (trade name Lytgobi) is a next-generation, orally administered, potent, and highly selective small-molecule inhibitor of FGFR1, 2, 3, and 4.[3][4] Unlike many other ATP-competitive inhibitors that bind reversibly, this compound is distinguished by its irreversible covalent binding mechanism.[2][4] This guide provides an in-depth technical overview of this compound's mechanism of action, its efficacy against various FGFR genetic aberrations based on preclinical and clinical data, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound's unique mechanism involves forming a covalent bond with a conserved cysteine residue within the P-loop of the ATP-binding pocket in the FGFR kinase domain.[1][2][4][6] This irreversible binding ensures prolonged and sustained inhibition of FGFR autophosphorylation.[2] By blocking this initial activation step, this compound effectively halts the cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for tumor cell growth and survival.[1][2][4] This targeted action leads to decreased cell viability and potent, dose-dependent anti-tumor activity specifically in cancer cell lines and xenograft models characterized by FGFR genomic alterations.[1][4]

Futibatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR (with Aberration) PLCg PLCγ FGFR->PLCg Activation PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK Activation FGF FGF Ligand FGF->FGFR Proliferation Tumor Proliferation & Survival PLCg->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation This compound This compound This compound->FGFR Irreversible Covalent Binding (Inhibition) Preclinical_Workflow cluster_assays Downstream Assays start Select Cell Lines (with and without FGFR aberrations) treatment Treat with varying concentrations of this compound start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) for 72 hours treatment->viability protein Protein Lysate Preparation (Short-term exposure, e.g., 6 hours) treatment->protein calc_gi50 Calculate GI₅₀ viability->calc_gi50 western Western Blot Analysis protein->western analyze_phospho Analyze Phosphorylation Levels (p-FGFR, p-ERK, p-AKT) western->analyze_phospho FOENIX_CCA2_Workflow screening Patient Screening criteria Inclusion Criteria: - Unresectable/metastatic iCCA - FGFR2 fusion/rearrangement (NGS) - Progression after ≥1 prior therapy - ECOG PS 0-1 screening->criteria enrollment Enrollment (n=103) screening->enrollment treatment Treatment: This compound 20 mg orally once daily enrollment->treatment assessment Tumor Assessment (RECIST v1.1) treatment->assessment Continuous cycles until progression or toxicity assessment->treatment Continue treatment endpoints Endpoints Analysis assessment->endpoints primary_ep Primary: ORR endpoints->primary_ep secondary_ep Secondary: DoR, DCR, PFS, OS, Safety endpoints->secondary_ep Futibatinib_Sensitivity_Logic cluster_sensitivity Sensitivity Spectrum cluster_resistance Resistance Context This compound This compound Futibatinib_Resistance Acquired Resistance to this compound This compound->Futibatinib_Resistance FGFR2_Fusion FGFR2 Fusions/ Rearrangements (iCCA) FGFR2_Fusion->this compound High Sensitivity (Clinically Validated) FGFR_Mutations FGFR1/2/3 Mutations (Urothelial, CNS, etc.) FGFR_Mutations->this compound Demonstrated Activity FGFR_Amps FGFR1/2 Amplifications (Gastric, Breast) FGFR_Amps->this compound Demonstrated Activity Prior_Inhibitor Acquired Resistance to Reversible FGFR Inhibitors Prior_Inhibitor->this compound Can Overcome (in some cases) Secondary_Mutations Secondary Kinase Mutations (e.g., N550, V565) Futibatinib_Resistance->Secondary_Mutations Primary Mechanism

References

Methodological & Application

Application Notes and Protocols for Futibatinib in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futibatinib (TAS-120) is a potent and irreversible inhibitor of fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical xenograft models and has received accelerated FDA approval for the treatment of patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in xenograft models to evaluate its in vivo efficacy.

Introduction

The fibroblast growth factor (FGF)/FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Aberrant FGFR signaling, driven by gene fusions, rearrangements, amplifications, or mutations, is a known oncogenic driver in various malignancies, including cholangiocarcinoma, breast cancer, gastric cancer, and bladder cancer.[1][2][4] this compound covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFR, leading to sustained inhibition of downstream signaling pathways.[6] This unique mechanism of action allows this compound to overcome acquired resistance to ATP-competitive FGFR inhibitors.[6] Xenograft models are indispensable tools for evaluating the anti-tumor activity of targeted therapies like this compound in a living organism, providing critical data on efficacy, pharmacodynamics, and potential biomarkers.

This compound Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the FGFR signaling cascade. Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate, activating downstream pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which promote cell proliferation and survival. This compound irreversibly binds to the FGFR kinase domain, blocking its phosphorylation and subsequent downstream signaling.

Futibatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization pFGFR p-FGFR (Active) FGFR->pFGFR Autophosphorylation This compound This compound This compound->pFGFR Inhibition RAS_MAPK RAS-MAPK Pathway pFGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway pFGFR->PI3K_AKT PLCg PLCγ Pathway pFGFR->PLCg Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: this compound inhibits FGFR autophosphorylation and downstream signaling.

Quantitative Data from Preclinical Xenograft Studies

The following tables summarize the in vivo efficacy of this compound across various cell line-derived and patient-derived xenograft (PDX) models.

Table 1: Efficacy of this compound in Cell Line-Derived Xenograft Models

Cell LineCancer TypeFGFR AlterationAnimal ModelThis compound Dose (mg/kg/day, oral)Treatment DurationOutcome
OCUM-2MD3Gastric CancerFGFR2 AmplificationNude Mice0.15, 0.5, 1.5, 514 daysDose-dependent tumor reduction[2]
KMS-11Multiple MyelomaFGFR3 FusionNude Mice527 daysSignificant tumor regression[2]
MFM-223Breast CancerFGFR1/2 AmplificationNude Mice12.5, 5014 daysRobust growth inhibition[3]
AN3 CAEndometrial CarcinomaFGFR2 MutationNude MiceNot specifiedNot specifiedSignificant anti-tumor efficacy[4]
SNU-16Gastric CarcinomaFGFR2 AmplificationNude RatsNot specifiedNot specifiedSignificant anti-tumor efficacy[4]

Table 2: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

PDX ModelCancer TypeFGFR AlterationAnimal ModelThis compound Dose (mg/kg/day, oral)Treatment DurationOutcome
PDX Model 1Breast CancerFGFR2 AmplificationNude Mice1528 daysTumor stabilization[7]
PDX Model 2Breast CancerFGFR2 Y375C Mutation/AmplificationNude Mice15>110 daysProlonged tumor regression[7]

Experimental Protocols

This section provides a detailed methodology for conducting a xenograft study to evaluate the efficacy of this compound.

Experimental Workflow

The overall workflow for a typical this compound xenograft study involves cell culture, animal preparation, tumor implantation, treatment administration, and data collection and analysis.

Xenograft_Workflow cluster_setup Study Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (FGFR-altered) Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation (e.g., Nude Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound/Vehicle Administration (Oral) Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 8. Endpoint Reached Monitoring->Endpoint Tissue_Collection 9. Tumor & Tissue Collection Endpoint->Tissue_Collection PD_Analysis 10. Pharmacodynamic Analysis (e.g., Western Blot) Tissue_Collection->PD_Analysis Data_Analysis 11. Statistical Analysis & Reporting PD_Analysis->Data_Analysis

Caption: Workflow of a this compound xenograft study.
Cell Line Selection and Culture

  • Cell Lines: Select cancer cell lines with known FGFR alterations (e.g., FGFR2 fusion-positive cholangiocarcinoma, FGFR2-amplified gastric cancer).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination.

Animal Models
  • Species and Strain: Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) are commonly used. For some studies, nude rats may be appropriate.[4]

  • Acclimation: Acclimate animals to the facility for at least one week before the start of the experiment.

  • Housing: House animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

Tumor Implantation
  • Cell Preparation: Harvest cultured cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at the desired concentration.

  • Injection: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^7 cells in 100-200 µL) into the flank of each mouse.

Tumor Growth Monitoring and Treatment Initiation
  • Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Groups:

    • Vehicle Control (e.g., appropriate buffer or suspension vehicle)

    • This compound (at various dose levels, e.g., 5, 15, 50 mg/kg)

Drug Preparation and Administration
  • Formulation: Prepare this compound for oral gavage in a suitable vehicle.

  • Administration: Administer this compound or vehicle orally once daily.[2][3]

Efficacy Evaluation and Endpoint
  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment toxicity.

  • Endpoint Criteria: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.

  • Data to Collect:

    • Tumor growth inhibition (TGI)

    • Tumor regression

    • Time to tumor doubling[7]

Pharmacodynamic Analysis
  • Tissue Collection: At the end of the study, euthanize the animals and collect tumor tissue.

  • Western Blot Analysis: Prepare protein lysates from the tumor tissue to analyze the phosphorylation status of FGFR and downstream signaling proteins (e.g., ERK, AKT) to confirm target engagement by this compound.[2]

  • Immunohistochemistry (IHC): Perform IHC on tumor sections to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion

This compound has demonstrated robust anti-tumor activity in a variety of preclinical xenograft models harboring FGFR alterations. The protocols outlined in these application notes provide a framework for researchers to effectively design and execute in vivo studies to further investigate the therapeutic potential of this compound. Careful selection of cell lines, appropriate animal models, and rigorous data analysis are essential for obtaining reliable and translatable results.

References

Futibatinib Dosage for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futibatinib (TAS-120) is a potent and selective, irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2][3] It is under investigation for the treatment of various cancers harboring FGFR aberrations.[4][5] This document provides detailed application notes and protocols for the use of this compound in in vivo preclinical research, with a focus on appropriate dosage and administration. The information is compiled from peer-reviewed publications and publicly available data.

Mechanism of Action

This compound covalently binds to a conserved cysteine residue within the ATP binding pocket of the FGFR kinase domain.[2][6][7] This irreversible binding blocks FGFR phosphorylation and subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[2][6][8] The inhibition of these pathways ultimately leads to decreased cell viability and proliferation in cancer cells with FGFR alterations.[2][8]

FGFR Signaling Pathway Inhibition by this compound

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 RAS RAS P1->RAS PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation This compound This compound This compound->FGFR Irreversibly Binds & Inhibits InVivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation in Mice cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice monitoring->randomization treatment This compound/Vehicle Administration randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection data_collection->treatment endpoint Endpoint Reached data_collection->endpoint Continue until analysis Data Analysis endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Futibatinib Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of futibatinib (formerly TAS-120), a potent and irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1-4, in various mouse models of cancer. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and pharmacokinetics of this compound.

Overview of this compound in Preclinical Mouse Models

This compound has demonstrated significant antitumor activity in a range of xenograft mouse models harboring FGFR genomic aberrations, including gene fusions, amplifications, and mutations.[1][2][3][4] It is an orally bioavailable drug that has shown dose-dependent tumor growth inhibition and, in some cases, tumor regression.[1][2] Studies have explored both daily and intermittent dosing schedules, with daily administration being the most common.[2] this compound's mechanism of action involves the covalent modification of a conserved cysteine in the P-loop of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies involving this compound administration in mouse models.

Table 1: Efficacy of this compound Monotherapy in Xenograft Mouse Models

Cancer TypeMouse Model/Cell LineFGFR AberrationThis compound Dose (mg/kg)Administration Route & ScheduleTreatment DurationOutcomeReference
Gastric CancerOCUM-2MD3FGFR2 Amplification0.5, 1.5, 5Oral, Once Daily14 DaysDose-dependent tumor reduction[1][2]
Multiple MyelomaKMS-11FGFR3 Fusion5Oral, Once Daily27 DaysSignificant tumor regression[1][2]
Breast CancerMFM-223FGFR1/2 Amplification12.5, 50Oral, Once Daily14 DaysRobust growth inhibition[1]
Endometrial CarcinomaAN3 CAFGFR2 MutationNot specifiedOralNot specifiedSignificant antitumor efficacy[5]
RhabdomyosarcomaRMS559, RH4, SCMCFGFR4 Overexpression/Mutation5, 15, 25Oral, Once Daily3 WeeksIneffective as monotherapy[6][7]
Breast Cancer (PDX)BCX.066FGFR2 Amplification15Oral, Once Daily28 DaysTumor stabilization[8]
Breast Cancer (PDX)PDX.007FGFR2 Y375C Mutation/Amplification15Oral, Once Daily>110 DaysProlonged tumor regression[8]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Mouse ModelThis compound Dose (mg/kg)Route of AdministrationHalf-life (t½)Key FindingsReference
SCMC xenograft-bearing mice25Oral~4 hoursPlasma concentration determined by LC-MS/MS.[6]

Table 3: Efficacy of this compound in Combination Therapy

Cancer TypeMouse Model/Cell LineCombination AgentThis compound Dose (mg/kg)OutcomeReference
Gastric CancerSNU-16S-1, Paclitaxel, CisplatinNot specifiedSignificant reduction in relative tumor volume vs. monotherapy[9]
RhabdomyosarcomaRMS559VincristineNot specifiedSmall but significant delay in tumor progression compared to vincristine alone[6]

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound in mouse models, synthesized from published studies.

Xenograft Tumor Model Establishment

Objective: To establish subcutaneous tumors in mice for efficacy studies.

Materials:

  • Cancer cell lines with known FGFR aberrations (e.g., OCUM-2MD3, KMS-11, MFM-223)

  • Immunocompromised mice (e.g., BALB/c nude, NOD/SCID, or NSG mice), typically 6-8 weeks old[6]

  • Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium (e.g., RPMI-1640)

  • Matrigel (optional, can improve tumor take rate)

  • Syringes and needles (e.g., 27-gauge)

  • Calipers for tumor measurement

Protocol:

  • Culture the selected cancer cell line under standard conditions.

  • Harvest cells during the logarithmic growth phase and assess viability (e.g., using trypan blue exclusion).

  • Resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 cells per 100 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel may be beneficial.

  • Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.

  • Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).[6]

  • Randomize mice into treatment and control groups.

This compound Formulation and Administration

Objective: To prepare and administer this compound to tumor-bearing mice.

Materials:

  • This compound powder

  • Vehicle for solubilization (the specific vehicle is often proprietary to the pharmaceutical developer; researchers may need to test suitable vehicles such as 0.5% methylcellulose or a solution of DMSO, PEG300, and Tween 80 in water)

  • Oral gavage needles

  • Syringes

Protocol:

  • Prepare the vehicle solution.

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.

  • Prepare a stock solution of this compound in the chosen vehicle. The formulation should be prepared fresh daily or as stability allows.

  • Administer the this compound solution or vehicle control to the mice via oral gavage. The volume is typically 100-200 µL, depending on the mouse's weight.

  • Follow the predetermined dosing schedule (e.g., once daily for 14 days).[1]

Efficacy Evaluation

Objective: To assess the antitumor effect of this compound.

Materials:

  • Calipers

  • Analytical balance

Protocol:

  • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.[1]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Plot mean tumor volume and body weight over time for each group.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • Tumor-bearing mice

  • This compound

  • Blood collection supplies (e.g., heparinized collection tubes, cardiac puncture needles)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) equipment

Protocol:

  • Administer a single oral dose of this compound (e.g., 25 mg/kg) to a cohort of tumor-bearing mice.[6]

  • At predetermined time points (e.g., 0, 0.5, 1, 2, 4 hours post-dose), collect blood samples from a subset of mice (typically 3 mice per time point) via cardiac puncture.[6]

  • Process the blood to separate plasma by centrifugation (e.g., 1000 x g for 10 minutes at 4°C).[6]

  • Snap-freeze the plasma samples in liquid nitrogen and store them at -80°C until analysis.[6]

  • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[6]

  • Calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism and its evaluation in mouse models.

Futibatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling FGF FGF FGFR FGFR (with Aberrations) FGF->FGFR Binds P P FGFR->P Autophosphorylation This compound This compound This compound->FGFR Irreversibly Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Cell_Proliferation Tumor Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: this compound mechanism of action in FGFR-driven cancers.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A Implant FGFR-aberrant cancer cells into immunocompromised mice B Monitor tumor growth until tumors reach ~100-150 mm³ A->B C Randomize mice into Vehicle and this compound treatment groups B->C D Administer this compound (e.g., 15 mg/kg) or Vehicle via oral gavage daily C->D E Monitor tumor volume and mouse body weight 2-3 times per week D->E F Continue treatment for a defined period (e.g., 28 days) or until endpoint E->F Repeat G Euthanize mice and excise tumors F->G H Analyze data: Tumor growth inhibition, biomarkers, etc. G->H Logical_Relationship FGFR_Aberration Tumor harbors FGFR gene aberration (fusion, amplification, mutation) Futibatinib_Admin This compound Administration FGFR_Aberration->Futibatinib_Admin Efficacy High Likelihood of Tumor Growth Inhibition or Regression No_FGFR_Aberration Tumor is FGFR wild-type No_FGFR_Aberration->Futibatinib_Admin No_Efficacy Low Likelihood of Antitumor Efficacy Futibatinib_Admin->Efficacy leads to Futibatinib_Admin->No_Efficacy leads to

References

Futibatinib: A Powerful Tool for Interrogating FGFR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Futibatinib (TAS-120) is a potent, selective, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3][4] Its unique covalent binding mechanism to a conserved cysteine residue in the ATP-binding pocket of the FGFR kinase domain results in sustained inhibition of FGFR signaling.[2][5] This property, combined with its high selectivity, makes this compound an invaluable tool for studying the intricacies of FGFR signaling pathways in both normal physiology and pathological conditions, particularly in cancer biology.[1][4] Dysregulation of the FGF/FGFR signaling axis, through mechanisms such as gene amplification, fusions, rearrangements, and activating mutations, is a known driver in a variety of malignancies.[1][2] this compound's ability to potently and selectively block this signaling cascade allows researchers to dissect the downstream consequences of FGFR inhibition, identify biomarkers of response and resistance, and explore potential therapeutic combinations.

These application notes provide a comprehensive overview of this compound's characteristics and detailed protocols for its use in key in vitro and in vivo experiments to study FGFR signaling.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
TargetIC50 (nmol/L)Reference(s)
FGFR11.8 ± 0.4[1]
FGFR21.4 ± 0.3[1]
FGFR31.6 ± 0.1[1]
FGFR43.7 ± 0.4[1]

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Kinase Selectivity Profile of this compound
Kinase% Inhibition at 100 nmol/L this compoundReference(s)
FGFR1>95%[1]
FGFR2>95%[1]
FGFR3>95%[1]
FGFR4>90%[1]
RET (S891A mutant)85.7%[1]
MAPKAPK254.3%[1]
CK1α50.7%[1]

This table highlights the high selectivity of this compound for the FGFR family, with minimal off-target activity against a panel of 296 other human kinases.[1]

Table 3: Anti-proliferative Activity of this compound in FGFR-Deregulated Cancer Cell Lines
Cell LineCancer TypeFGFR AberrationGI50 (nmol/L)Reference(s)
OCUM-2MD3Gastric CancerFGFR2 Amplification~5-10[1]
SNU-16Gastric CancerFGFR2 Amplification~5-10[1]
MFM-223Breast CancerFGFR1/2 Amplification~10-20[1]
KMS-11Multiple MyelomaFGFR3 Translocation~1-5[1]
OPM-2Multiple MyelomaFGFR3 Translocation~1-5[1]
RT-112Bladder CancerFGFR3 Fusion~20-50[1]
AN3 CAEndometrial CancerFGFR2 Point Mutation~1-5[5]

GI50 values represent the concentration of this compound required to inhibit 50% of cell growth.

Signaling Pathways and Experimental Workflows

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, etc.) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription STAT->Transcription This compound This compound This compound->FGFR Irreversibly Inhibits

Caption: FGFR Signaling Pathway and Point of Inhibition by this compound.

Western_Blot_Workflow start Start: Seed Cells treat Treat with this compound (e.g., 1 hour) start->treat lyse Lyse Cells (e.g., RIPA buffer) treat->lyse quantify Protein Quantification (e.g., BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer block Blocking (e.g., 5% BSA or milk) transfer->block primary_ab Primary Antibody Incubation (e.g., anti-pFGFR, anti-pERK) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Data Analysis detect->analyze

Caption: Western Blot Workflow for Assessing FGFR Signaling Inhibition.

Cell_Viability_Workflow start Start: Seed Cells in 96-well plate treat Treat with serial dilutions of this compound (e.g., 72 hours) start->treat add_reagent Add CellTiter-Glo® Reagent treat->add_reagent incubate_lysis Incubate to Lyse Cells (e.g., 2 min shaking, 10 min RT) add_reagent->incubate_lysis read_luminescence Read Luminescence incubate_lysis->read_luminescence analyze Data Analysis (Calculate GI50) read_luminescence->analyze

Caption: Cell Viability Assay Workflow using CellTiter-Glo®.

Experimental Protocols

Protocol 1: Western Blotting for Analysis of FGFR Pathway Inhibition

This protocol details the procedure for assessing the phosphorylation status of FGFR and its downstream effectors, such as ERK and Akt, in response to this compound treatment.

Materials:

  • FGFR-deregulated cell line (e.g., OCUM-2MD3, SNU-16)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Precast polyacrylamide gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-pFGFR, anti-FGFR, anti-pERK, anti-ERK, anti-pAkt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 1 hour).[1] Include a vehicle control (DMSO).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.

    • Run the gel according to the manufacturer's recommendations.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.

    • Capture the signal using an imaging system.

    • Analyze the band intensities using appropriate software. Normalize the phosphoprotein signals to the total protein signals and the loading control (e.g., GAPDH).

Protocol 2: Cell Viability Assay

This protocol describes how to determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add the this compound dilutions to the wells (in triplicate or quadruplicate). Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.[1]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average luminescence of the no-cell control wells from all other readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the GI50 value.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • FGFR-deregulated cancer cell line (e.g., OCUM-2MD3, KMS-11)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., once daily).[1]

    • Administer the vehicle control to the control group.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (length x width²)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

  • Pharmacodynamic Analysis (Optional):

    • A subset of tumors can be harvested at different time points after the final dose to assess the in vivo inhibition of FGFR signaling by Western blotting or ELISA, following a similar procedure as described in Protocol 1.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Compare the tumor growth between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Conclusion

This compound is a highly selective and potent irreversible inhibitor of FGFRs, making it an exceptional research tool for elucidating the complex roles of FGFR signaling in health and disease. The protocols provided here offer a starting point for investigators to explore the effects of this compound in their specific experimental systems. Careful optimization of these protocols for different cell lines and models will be crucial for generating robust and reproducible data. The use of this compound in such studies will undoubtedly continue to advance our understanding of FGFR biology and its therapeutic potential.

References

Application Notes and Protocols: Utilizing Futibatinib in CRISPR Screening to Elucidate Drug Resistance and Sensitivity Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futibatinib is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors 1-4 (FGFR1-4).[1][2][3] Alterations in the FGFR signaling pathway, including gene fusions, amplifications, and mutations, are oncogenic drivers in a variety of cancers, making FGFRs attractive therapeutic targets.[2][4] this compound covalently binds to a conserved cysteine residue within the P-loop of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[2][3] Despite the clinical efficacy of this compound in treating FGFR-driven cancers, the development of resistance remains a significant challenge.[5][6]

CRISPR-Cas9 based genetic screening is a powerful tool for systematically identifying genes and pathways that modulate drug response.[7][8][9] By creating a population of cells with targeted gene knockouts, researchers can perform pooled screens to identify genes whose loss confers either resistance or sensitivity to a specific therapeutic agent.[10][11][12] This application note provides detailed protocols for conducting a genome-wide or kinome-wide CRISPR-Cas9 knockout screen in cancer cell lines treated with this compound to uncover novel mechanisms of drug resistance and to identify potential synergistic therapeutic targets.

Signaling Pathways and Experimental Logic

This compound exerts its anti-tumor effects by inhibiting the FGFR signaling cascade. Understanding this pathway is crucial for interpreting CRISPR screen results.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation STAT STAT FGFR->STAT This compound This compound This compound->FGFR Irreversible Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PLCG PLCγ FRS2->PLCG SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Transcription Factors PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Gene Expression Translation & Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Gene Expression

Figure 1: Simplified FGFR Signaling Pathway and this compound's Mechanism of Action.

A CRISPR screen with this compound aims to identify gene knockouts that alter the cellular response to FGFR inhibition. Genes whose loss leads to cell survival in the presence of this compound are considered resistance genes. Conversely, genes whose knockout enhances this compound-induced cell death are potential synergistic targets.

Data Presentation

The primary output of a CRISPR screen is a list of genes ranked by their enrichment or depletion in the this compound-treated cell population compared to a control population. This data is typically presented in tables. The following tables are illustrative examples based on published CRISPR screens with other FGFR inhibitors and represent the type of data one would generate.

Table 1: Illustrative Top Gene Hits Conferring Resistance to this compound

Gene SymbolDescriptionLog2 Fold Change (Enriched)p-valueFalse Discovery Rate (FDR)
EGFREpidermal Growth Factor Receptor4.21.5e-63.1e-5
ERBB2Erb-B2 Receptor Tyrosine Kinase 23.84.2e-67.8e-5
SRCSRC Proto-Oncogene, Non-Receptor Tyrosine Kinase3.59.1e-61.5e-4
PIK3CAPhosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha3.12.3e-53.2e-4
ILKIntegrin Linked Kinase2.95.6e-56.8e-4
NF1Neurofibromin 12.51.2e-41.3e-3
MED12Mediator Complex Subunit 122.23.4e-43.1e-3

Table 2: Illustrative Top Gene Hits Conferring Sensitivity to this compound

Gene SymbolDescriptionLog2 Fold Change (Depleted)p-valueFalse Discovery Rate (FDR)
CSKC-Src Tyrosine Kinase-3.92.8e-65.9e-5
PLK1Polo-Like Kinase 1-3.66.7e-61.2e-4
CSNK2A1Casein Kinase 2 Alpha 1-3.21.8e-52.9e-4
DUSP6Dual Specificity Phosphatase 6-2.84.5e-55.8e-4
SPRY2Sprouty RTK Signaling Antagonist 2-2.69.8e-51.1e-3

Experimental Protocols

A detailed methodology is critical for a successful CRISPR screen. The following protocol outlines a pooled, loss-of-function CRISPR-Cas9 screen to identify modulators of this compound response.

CRISPR_Screen_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis and Validation A1 Select and Culture FGFR-dependent Cancer Cell Line A2 Determine this compound IC50 and Screening Concentration A1->A2 A3 Generate Stable Cas9-expressing Cell Line A2->A3 A4 Amplify and Titer Lentiviral sgRNA Library (Genome or Kinome-wide) A3->A4 B1 Transduce Cas9 Cells with sgRNA Library (MOI < 0.3) A4->B1 B2 Puromycin Selection of Transduced Cells B1->B2 B3 Split Cell Population: - Control (DMSO) - Treatment (this compound) B2->B3 B4 Culture for 14-21 Days (Maintaining Library Representation) B3->B4 C1 Harvest Cells and Extract Genomic DNA B4->C1 C2 PCR Amplify sgRNA Sequences C1->C2 C3 Next-Generation Sequencing (NGS) C2->C3 C4 Data Analysis: - Read Alignment - sgRNA Enrichment/Depletion - Gene-level Ranking (MAGeCK) C3->C4 D1 Hit Identification and Pathway Analysis C4->D1 D2 Validation of Top Hits: - Individual sgRNA Knockouts - Cell Viability Assays - Western Blotting D1->D2

Figure 2: Experimental Workflow for a Pooled CRISPR Screen with this compound.
Protocol 1: Cell Line Preparation and Lentivirus Production

  • Cell Line Selection: Choose a cancer cell line with a known dependency on FGFR signaling (e.g., FGFR2 fusion-positive cholangiocarcinoma or FGFR1-amplified lung cancer cell lines). Ensure the cell line is amenable to lentiviral transduction and exhibits a clear dose-dependent response to this compound.

  • This compound Dose-Response: Determine the half-maximal inhibitory concentration (IC50) of this compound for the chosen cell line using a standard cell viability assay (e.g., CellTiter-Glo). For the CRISPR screen, a concentration of this compound that results in approximately 50-70% growth inhibition (e.g., IC50 to IC70) is recommended to provide sufficient selective pressure.

  • Generation of Cas9-Expressing Cells: Transduce the selected cell line with a lentiviral vector constitutively expressing Cas9 nuclease. Select for a stable, high-expressing polyclonal population using an appropriate antibiotic (e.g., blasticidin). Validate Cas9 activity using a functional assay.

  • sgRNA Library Lentivirus Production:

    • Amplify a pooled sgRNA library (e.g., human genome-wide GeCKO v2 or a kinome-focused library) in E. coli and purify the plasmid DNA.

    • Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

    • Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.1-0.3 for the screen.

Protocol 2: Pooled CRISPR Screen Execution
  • Lentiviral Transduction of Cas9 Cells:

    • Seed the stable Cas9-expressing cells at a density that ensures at least 500-fold coverage of the sgRNA library.

    • Transduce the cells with the sgRNA lentiviral library at an MOI of 0.1-0.3. This low MOI is critical to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium. Maintain the selection until a non-transduced control plate shows complete cell death.

  • Screen Initiation:

    • After selection, harvest a baseline cell sample (T0) representing the initial sgRNA distribution.

    • Split the remaining cell population into two arms: a control arm treated with vehicle (DMSO) and a treatment arm treated with the predetermined concentration of this compound.

    • Maintain the cells in culture for 14-21 days, passaging as needed while maintaining a minimum of 500 cells per sgRNA in the library at all times to preserve library complexity.

  • Cell Harvesting: At the end of the screen, harvest cell pellets from both the DMSO and this compound-treated populations.

Protocol 3: Data Analysis and Hit Validation
  • Genomic DNA Extraction and sgRNA Sequencing:

    • Extract genomic DNA from the T0 and final timepoint cell pellets.

    • Use a two-step PCR process to amplify the integrated sgRNA sequences and add Illumina sequencing adapters.

    • Perform high-throughput sequencing on the amplified sgRNA libraries.

  • Bioinformatic Analysis:

    • Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.

    • Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to normalize the read counts and identify sgRNAs and genes that are significantly enriched or depleted in the this compound-treated samples compared to the DMSO controls.

  • Hit Validation:

    • Select top candidate genes from the screen for individual validation.

    • Generate individual knockout cell lines for each candidate gene using 2-3 different sgRNAs per gene.

    • Perform cell viability assays with this compound on the individual knockout cell lines to confirm their resistant or sensitive phenotype.

    • Use western blotting to analyze the effects of gene knockout on key signaling pathways downstream of FGFR to elucidate the mechanism of resistance or sensitivity.

Conclusion

The combination of this compound treatment and CRISPR-Cas9 screening provides a powerful, unbiased approach to systematically explore the genetic landscape of drug response. The protocols and illustrative data presented here offer a framework for researchers to identify novel mechanisms of resistance to this important FGFR inhibitor. The validated hits from such screens can reveal new therapeutic strategies, including rational combination therapies, to overcome resistance and improve patient outcomes in FGFR-driven cancers.

References

Application Notes and Protocols for Inducing Acquired Resistance Models to Futibatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futibatinib (TAS-120) is a potent, irreversible, and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2][3] It covalently binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain, leading to the inhibition of FGFR phosphorylation and downstream signaling pathways.[3][4] These pathways include the RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[4] this compound has demonstrated significant antitumor activity in preclinical models and clinical trials, particularly in patients with tumors harboring FGFR genetic alterations, such as fusions, rearrangements, and amplifications.[1][2][5] Notably, it received accelerated approval for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) with FGFR2 gene fusions or other rearrangements.[4][5]

Despite the promising efficacy of this compound, the development of acquired resistance is a significant clinical challenge. Understanding the mechanisms of resistance is paramount for the development of next-generation inhibitors and rational combination therapies. These application notes provide detailed protocols for establishing in vitro and in vivo models of acquired resistance to this compound, which are invaluable tools for studying resistance mechanisms and evaluating novel therapeutic strategies.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by irreversibly inhibiting the kinase activity of FGFR1-4.[1][2] The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are critical for tumor cell growth and survival. By covalently binding to the ATP-binding pocket of the FGFR kinase domain, this compound blocks this initial phosphorylation step, thereby abrogating the downstream signaling cascade.[4]

FGFR_Signaling_Pathway cluster_MAPK RAS-MAPK Pathway cluster_PI3K PI3K-AKT Pathway cluster_PLCG PLCγ Pathway cluster_JAK_STAT JAK-STAT Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation RAS RAS P1->RAS PI3K PI3K P1->PI3K PLCG PLCγ P1->PLCG JAK JAK P1->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT STAT JAK->STAT STAT->Proliferation This compound This compound This compound->P1 Inhibits

Figure 1: Simplified FGFR Signaling Pathway and this compound's Point of Inhibition.

Mechanisms of Acquired Resistance to this compound

The primary mechanism of acquired resistance to this compound is the development of secondary mutations in the kinase domain of the target FGFR, most commonly FGFR2.[6][7] These mutations can interfere with the binding of this compound or alter the conformation of the kinase domain, thereby restoring its activity despite the presence of the inhibitor. Clinical and preclinical studies have identified several key mutations that confer resistance to this compound, with the most frequent alterations occurring at the "molecular brake" (N550) and "gatekeeper" (V565) residues of FGFR2.[8][9] While this compound has shown activity against some mutations that confer resistance to reversible FGFR inhibitors, the emergence of specific mutations can lead to treatment failure.[10]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the in vitro activity of this compound in sensitive cancer cell lines and against specific resistance mutations.

Table 1: In Vitro Activity of this compound in FGFR-Altered Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationGI50 (nmol/L)IC50 (nmol/L)Reference(s)
SNU-16Gastric CancerFGFR2 Amplification~5-[4]
OCUM-2MD3Gastric CancerFGFR2 Amplification~1-504.9 ± 0.1[1]
OCUM-2MGastric CancerFGFR2 Amplification--[1]
MFM-223Breast CancerFGFR1/2 Amplification~1-50-[1]
H-1581Lung CancerFGFR1 Amplification~1-50-[1]
AN3CAEndometrial CancerFGFR2 Point Mutation~1-50-[1]
RT-112Bladder CancerFGFR3 Fusion~1-50-[1]
KMS-11Multiple MyelomaFGFR3 Translocation~1-50-[1]

GI50: 50% growth inhibition concentration. IC50: 50% inhibitory concentration.

Table 2: In Vitro Activity of this compound Against FGFR2 Resistance Mutations

FGFR2 MutationTypeThis compound IC50 (nmol/L)Reference(s)
V565I/LGatekeeper1.3 - 50.6[11]
N550KMolecular Brake-[6]
V565FGatekeeper-[6]

Data for specific IC50 values against N550K and V565F are still emerging from ongoing research.

Experimental Protocols

Protocol 1: In Vitro Induction of this compound Resistance

This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to escalating concentrations of the drug.

In_Vitro_Workflow Start Start with Parental FGFR-Altered Cell Line Determine_IC50 Determine Initial IC50 of this compound Start->Determine_IC50 Culture_Low_Dose Culture cells in this compound (Starting at IC10 - IC20) Determine_IC50->Culture_Low_Dose Monitor_Growth Monitor Cell Growth and Viability Culture_Low_Dose->Monitor_Growth Monitor_Growth->Monitor_Growth Increase_Dose Gradually Increase this compound Concentration (1.5-2x) Monitor_Growth->Increase_Dose When cells adapt Stable_Growth Observe Stable Growth at Higher Concentration Increase_Dose->Stable_Growth Stable_Growth->Increase_Dose Repeat cycle Expand_Clones Expand Resistant Clones Stable_Growth->Expand_Clones Characterize Characterize Resistant Phenotype: - IC50 Shift - Western Blot (p-FGFR, p-ERK) - Sequencing (FGFR mutations) Expand_Clones->Characterize End This compound-Resistant Cell Line Model Characterize->End

Figure 2: Workflow for Generating this compound-Resistant Cell Lines.

Materials:

  • FGFR-altered cancer cell line (e.g., SNU-16, OCUM-2MD3)

  • Complete cell culture medium

  • This compound (TAS-120)

  • Dimethyl sulfoxide (DMSO)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Reagents for Western blotting and sequencing

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cells in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay to determine the IC50 value.

  • Initiate resistance induction:

    • Culture the parental cells in their complete medium supplemented with a low concentration of this compound. A starting concentration of IC10 to IC20 of the parental line is recommended.

  • Monitor and escalate the dose:

    • Continuously monitor the cell culture for growth and viability. Initially, a significant portion of the cells may die.

    • Once the cells adapt and resume stable proliferation in the presence of the drug, subculture them and increase the this compound concentration. A 1.5- to 2-fold increase in concentration at each step is a common strategy.

    • This process of adaptation and dose escalation should be repeated for several months.

  • Establishment of resistant clones:

    • After several cycles of dose escalation, the cells should be able to proliferate in a significantly higher concentration of this compound compared to the parental line.

    • At this stage, single-cell cloning can be performed to isolate and expand individual resistant clones.

  • Characterization of resistant phenotype:

    • IC50 shift: Determine the IC50 of this compound in the resistant cell line and compare it to the parental line. A significant increase in the IC50 value confirms the resistant phenotype.

    • Western Blot Analysis: Assess the phosphorylation status of FGFR and downstream signaling proteins like ERK (p-ERK) in the presence of this compound. Resistant cells may show sustained signaling despite drug treatment.

    • Molecular Profiling: Perform sequencing of the FGFR kinase domain to identify potential resistance mutations.

Protocol 2: In Vivo Induction of this compound Resistance using Xenograft Models

This protocol outlines the generation of this compound-resistant tumors in an animal model.

In_Vivo_Workflow Start Implant FGFR-Altered Cancer Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish (e.g., 100-200 mm³) Start->Tumor_Growth Treatment Treat with this compound (e.g., 15 mg/kg, daily oral gavage) Tumor_Growth->Treatment Monitor Monitor Tumor Volume and Body Weight Treatment->Monitor Initial_Response Observe Initial Tumor Regression or Stasis Monitor->Initial_Response Regrowth Tumor Regrowth (Acquired Resistance) Monitor->Regrowth Initial_Response->Monitor Continuous treatment Harvest Harvest Resistant Tumors Regrowth->Harvest Characterize Characterize Resistant Tumors: - Histology - Western Blot (p-FGFR) - Sequencing (FGFR mutations) - Re-implantation studies Harvest->Characterize End This compound-Resistant Xenograft Model Characterize->End

Figure 3: Workflow for Generating this compound-Resistant Xenograft Models.

Materials:

  • Immunocompromised mice (e.g., nude or NOD-SCID)

  • FGFR-altered cancer cell line

  • Matrigel (optional)

  • This compound

  • Vehicle for oral administration

  • Calipers for tumor measurement

Procedure:

  • Tumor cell implantation:

    • Subcutaneously inject a suspension of the FGFR-altered cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor growth and treatment initiation:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and vehicle control groups.

    • Administer this compound orally once daily. A dose of 15 mg/kg has been shown to be effective in breast cancer patient-derived xenograft models.[12] The optimal dose may vary depending on the model.

  • Monitoring for resistance:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice to assess toxicity.

    • Initially, tumors in the treatment group are expected to show regression or growth inhibition.

    • Acquired resistance is indicated by the regrowth of tumors despite continuous this compound treatment.

  • Characterization of resistant tumors:

    • Once tumors exhibit resistance, they can be harvested for further analysis.

    • Histological analysis: To examine tumor morphology.

    • Biochemical analysis: Perform Western blotting to assess the phosphorylation of FGFR and downstream targets.

    • Genetic analysis: Sequence the FGFR kinase domain to identify resistance mutations.

    • Re-implantation: Fragments of the resistant tumor can be serially passaged in new mice to establish a stable, resistant xenograft line.

Conclusion

The development of acquired resistance to targeted therapies like this compound is a critical area of cancer research. The protocols outlined in these application notes provide a framework for generating robust in vitro and in vivo models of this compound resistance. These models are essential for elucidating the molecular mechanisms that drive resistance, identifying biomarkers that predict treatment failure, and evaluating novel therapeutic strategies to overcome resistance and improve patient outcomes.

References

Futibatinib Treatment Protocols for In Vitro Cell Line Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of futibatinib (TAS-120), a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4. The following sections detail the mechanism of action, experimental procedures, and expected outcomes when treating cancer cell lines harboring FGFR alterations.

Mechanism of Action

This compound is a selective kinase inhibitor that covalently binds to a conserved cysteine residue within the ATP-binding pocket of FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] This irreversible binding leads to the inhibition of FGFR phosphorylation and the subsequent blockade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][3] Consequently, this compound has demonstrated potent anti-proliferative activity in cancer cell lines with various FGFR genomic aberrations, such as fusions, rearrangements, mutations, and amplifications.[1][4]

This compound Signaling Pathway Inhibition

Futibatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds P P FGFR->P Autophosphorylation This compound This compound This compound->FGFR Irreversibly Inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway P->PI3K_AKT_mTOR PLCg PLCγ Pathway P->PLCg Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival PLCg->Proliferation_Survival

Caption: this compound inhibits FGFR signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against FGFR kinases and its growth-inhibitory effects on various cancer cell lines.

Table 1: this compound Inhibitory Activity against FGFR Kinases

TargetIC₅₀ (nmol/L)
FGFR11.8 ± 0.4
FGFR21.4 ± 0.3
FGFR31.6 ± 0.1
FGFR43.7 ± 0.4
Data presented as mean ± SD.[1]

Table 2: this compound Growth Inhibition (GI₅₀) in Cancer Cell Lines with FGFR Aberrations

Cancer TypeCell LineFGFR AberrationGI₅₀ (nmol/L, Mean ± SD)
Gastric CancerSNU-16FGFR2 Amplification1.5 ± 0.2
OCUM-2MD3FGFR2 Amplification4.9 ± 0.1
Lung CancerDMS114FGFR1 Amplification10.3 ± 1.5
Multiple MyelomaKMS-11FGFR3 Translocation2.1 ± 0.4
Bladder CancerRT112FGFR3 Fusion1.3 ± 0.2
Endometrial CancerAN3 CAFGFR2 Mutation21.7 ± 3.1
Breast CancerMFM-223FGFR2 Amplification1.6 ± 0.3
Cells were treated with this compound for 72 hours.[1]

Experimental Protocols

Cell Culture and Drug Preparation

Cell Lines: Select cancer cell lines with known FGFR genomic aberrations (e.g., amplification, fusion, mutation). Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

This compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use. For short-term use (up to one week), aliquots can be stored at 4°C.[5]

  • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]

Cell Viability Assay

This protocol is to determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound.

Cell_Viability_Workflow Seed_Cells Seed cells in 96-well plates Add_this compound Add serial dilutions of this compound Seed_Cells->Add_this compound Incubate Incubate for 72 hours Add_this compound->Incubate Add_Reagent Add CellTiter-Glo reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_GI50 Calculate GI50 values Measure_Luminescence->Calculate_GI50

Caption: Workflow for the cell viability assay.

Materials:

  • 96-well clear bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same final concentration).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • After incubation, equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the GI₅₀ values by plotting the percentage of growth inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol is to assess the effect of this compound on FGFR phosphorylation and downstream signaling proteins.

Materials:

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-4 hours).[6]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[1]

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

References

Troubleshooting & Optimization

Futibatinib Off-Target Effects: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the off-target effects of futibatinib observed in experimental settings. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental data are designed to help anticipate, identify, and interpret potential off-target activities of this compound in your research.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and challenges that may arise during experiments with this compound, focusing on how to distinguish on-target from off-target effects and troubleshoot unexpected results.

Q1: My experimental results show inhibition of a kinase not listed as a primary off-target of this compound. What should I do?

A1: Unexpected inhibitory activity can arise from several factors. First, consider the experimental conditions. The off-target profile of a kinase inhibitor can be context-dependent. Even if a compound shows high selectivity in in vitro assays, it may appear to have different specificities in a cellular context depending on which kinases are expressed and activated.

  • Troubleshooting Steps:

    • Confirm the finding: Repeat the experiment to ensure the result is reproducible.

    • Use a control compound: Compare the effects of this compound with a structurally unrelated FGFR inhibitor. If the unexpected inhibition is not observed with the control, it is more likely to be a this compound-specific off-target effect.

    • Perform a dose-response experiment: Determine the IC50 value of this compound for the unexpected target. A potent IC50 in the nanomolar range suggests a direct off-target interaction.

    • Consider indirect effects: The observed inhibition could be an indirect consequence of this compound's on-target activity. For example, inhibiting FGFR signaling can lead to downstream changes in other signaling pathways.

    • Consult kinome scan data: Review comprehensive kinome scan data to see if any minor inhibition was detected for your kinase of interest at higher concentrations.

Q2: How can I differentiate between on-target and off-target effects in my cell line?

A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several experimental strategies can be employed:

  • Rescue experiments: If the observed phenotype is due to on-target FGFR inhibition, it might be reversible by adding downstream signaling molecules of the FGFR pathway.

  • Use of resistant mutants: Introduce a known this compound-resistant FGFR mutation into your cell line. If the phenotype persists even with the resistant FGFR mutant, it is likely an off-target effect.

  • RNA interference (RNAi): Use siRNA or shRNA to knock down the expression of FGFRs. If the phenotype of FGFR knockdown mimics the effect of this compound, it supports an on-target mechanism.

  • Orthogonal inhibitors: As mentioned in Q1, using another FGFR inhibitor with a different chemical scaffold can help differentiate on-target from off-target effects.

Q3: I am observing changes in the PI3K/Akt/mTOR pathway in my this compound-treated cells. Is this an off-target effect?

A3: Changes in the PI3K/Akt/mTOR pathway can be both a consequence of on-target FGFR inhibition and a potential off-target effect, particularly in the context of acquired resistance. The FGFR signaling pathway is known to crosstalk with the PI3K/Akt/mTOR pathway. Therefore, inhibition of FGFR can lead to modulation of PI3K/Akt/mTOR signaling.

  • Considerations:

    • On-target effect: this compound's inhibition of FGFR can lead to reduced downstream signaling through the PI3K/Akt pathway.[1][2]

    • Off-target resistance mechanism: In some cases of acquired resistance to this compound, off-target alterations in the PI3K/mTOR pathway have been observed.

    • Experimental validation: To investigate this further, you can use specific inhibitors of the PI3K/Akt/mTOR pathway in combination with this compound to understand the interplay between these two pathways in your experimental system.

Q4: My results show an unexpected activation of a signaling pathway. Can a kinase inhibitor cause pathway activation?

A4: Yes, paradoxically, kinase inhibitors can sometimes lead to the activation of certain signaling pathways. This can occur through various mechanisms, such as feedback loops or the inhibition of a kinase that normally suppresses another pathway. For instance, a kinome activity assay in rhabdomyosarcoma cells treated with this compound showed activation of SFK, AKT, and IGF1R.

  • Investigative approach:

    • Literature review: Check for known feedback mechanisms associated with the FGFR pathway or the pathway you are investigating.

    • Time-course experiment: Analyze pathway activation at different time points after this compound treatment to understand the dynamics of the response.

    • Phospho-proteomics: A broader, unbiased approach like mass spectrometry-based phospho-proteomics can help identify global changes in signaling networks and uncover unexpected pathway activation.

Quantitative Data on this compound's Off-Target Effects

The following tables summarize the known on-target and off-target inhibitory activities of this compound from in vitro kinase assays.

Table 1: On-Target Inhibitory Activity of this compound against FGFR Family Kinases

KinaseIC50 (nM)Reference
FGFR11.8[1]
FGFR21.4[3]
FGFR31.6[1]
FGFR43.7[3]

Table 2: Off-Target Kinase Inhibition Profile of this compound at 100 nM

Data from KINOMEscan (DiscoverX) panel of 387 wild-type kinases.

Off-Target Kinase% Inhibition at 100 nMReference
Mitogen-activated protein kinase 12 (MAPK12)69%[1]
Insulin Receptor (INSR)55%[1]

Data from a kinome scan of 296 human kinases.

Off-Target Kinase% Inhibition at 100 nMReference
RET (S891A mutant)85.7%[3]
Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2)54.3%[3]
Casein Kinase 1 alpha (CK1α)50.7%[3]

Experimental Protocols and Workflows

Understanding the methodologies used to identify off-target effects is crucial for interpreting the data and designing follow-up experiments.

Experimental Workflow: Identifying and Validating Off-Target Effects

The general workflow for identifying and validating kinase inhibitor off-target effects involves a primary screen followed by secondary validation assays.

experimental_workflow cluster_primary_screen Primary Screen cluster_validation Secondary Validation cluster_cellular_characterization Cellular Characterization A High-Throughput Kinome Screen (e.g., KINOMEscan) B Single High Concentration of this compound A->B Test Condition C Identify Potential Off-Target 'Hits' (% Inhibition > Threshold) B->C D Cell-Free Enzymatic Assays C->D Validate Hits E Dose-Response Curve Generation D->E F Determine IC50 Values for Hits E->F G Cell-Based Assays (e.g., Western Blot, Proliferation Assays) F->G Investigate Cellular Relevance H Confirm Target Engagement and Phenotypic Effects in Cells G->H

Workflow for off-target identification and validation.
Methodology: KINOMEscan (Competition Binding Assay)

The KINOMEscan platform is a high-throughput method used to profile the interaction of a compound against a large panel of kinases. It is an active site-directed competition binding assay.

  • Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a binding interaction.

  • General Protocol Outline:

    • DNA-tagged kinases are incubated with the test compound (this compound) and a ligand immobilized on a solid support (e.g., beads).

    • The mixture is incubated to allow for binding competition to reach equilibrium.

    • The solid support is washed to remove unbound components.

    • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

    • Results are typically reported as "percent of control" or "percent competition," where a lower percentage of control indicates stronger binding of the test compound.

Methodology: Cell-Free Kinase Inhibition Assay (for IC50 Determination)

Once potential off-targets are identified in a primary screen, their inhibitory potency is typically confirmed and quantified using cell-free enzymatic assays to determine the IC50 value.

  • Principle: These assays measure the catalytic activity of a purified kinase in the presence of varying concentrations of the inhibitor. The activity is usually monitored by quantifying the phosphorylation of a substrate (either a peptide or a protein).

  • General Protocol Outline:

    • A purified, active kinase is incubated with its substrate(s) and ATP in a suitable reaction buffer.

    • A range of concentrations of the inhibitor (this compound) is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence/luminescence-based assays (e.g., ADP-Glo), or ELISA.

    • The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.

Signaling Pathways

Understanding the signaling pathways that this compound interacts with, both on-target and off-target, is essential for a comprehensive understanding of its biological effects.

On-Target: FGFR Signaling Pathway

This compound is a potent and irreversible inhibitor of FGFR1-4. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. This compound covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFRs, thereby blocking these downstream pathways.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg Activates This compound This compound This compound->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified FGFR signaling pathway and the point of inhibition by this compound.
Off-Target Resistance: PI3K/Akt/mTOR Pathway

Activation of alternative signaling pathways, such as the PI3K/Akt/mTOR pathway, is a known mechanism of acquired resistance to FGFR inhibitors, including this compound. This can occur through mutations or amplifications of key components of this pathway, allowing cancer cells to bypass their dependency on FGFR signaling.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Synthesis & Cell Growth S6K->Translation FGFR_inhibition FGFR Inhibition by this compound Bypass Bypass Mechanism FGFR_inhibition->Bypass Bypass->PI3K

References

Futibatinib In-Vivo Research Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing futibatinib in in-vivo experiments. This resource provides essential information, troubleshooting guides, and frequently asked questions to ensure the successful management of hyperphosphatemia and other potential challenges during your studies.

Understanding this compound and Hyperphosphatemia

This compound is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors 1-4 (FGFR1-4).[1] By blocking FGFR signaling, this compound effectively inhibits tumor growth in models with FGFR aberrations.[2][3] However, FGFR signaling is also crucial for phosphate homeostasis, primarily through the FGF23-Klotho axis in the kidneys.[4][5] Inhibition of FGFR1 by this compound disrupts this pathway, leading to increased renal phosphate reabsorption and consequently, hyperphosphatemia.[6][7] This on-target effect is a known and manageable aspect of working with this compound in vivo.[2][8]

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause hyperphosphatemia?

A1: this compound inhibits FGFR1, a key receptor in the signaling pathway that regulates phosphate excretion in the kidneys. Specifically, it disrupts the FGF23-Klotho signaling complex, which normally promotes phosphate excretion.[4][6] Inhibition of this pathway leads to increased expression of sodium-phosphate co-transporters in the renal tubules, resulting in decreased phosphate excretion and elevated serum phosphate levels.[6]

Q2: How soon after starting this compound treatment should I expect to see an increase in serum phosphate levels in my animal models?

A2: Based on clinical data, hyperphosphatemia can have a median onset of as early as 5 days.[9] Therefore, it is crucial to establish a baseline phosphate level before initiating treatment and to monitor levels frequently, especially during the first two weeks of your in-vivo study.

Q3: What are the potential consequences of unmanaged hyperphosphatemia in my animal models?

A3: Prolonged and severe hyperphosphatemia can lead to soft tissue mineralization, including vascular and renal calcification, which can compromise the health of the animal and the integrity of the study.[10]

Q4: Is the hyperphosphatemia induced by this compound reversible?

A4: Yes, hyperphosphatemia is a manageable and reversible on-target effect. With appropriate intervention, such as dose modification, dietary changes, or the use of phosphate binders, serum phosphate levels can be controlled.[2][11]

Troubleshooting Guide

This guide addresses common issues researchers may encounter when managing hyperphosphatemia in animal models treated with this compound.

Issue Potential Cause Recommended Action
Unexpectedly high serum phosphate levels - Incorrect this compound dosage- High phosphate content in standard rodent chow- Dehydration of the animal- Verify dose calculations and administration volume.- Switch to a low-phosphate diet (see Experimental Protocols).- Ensure animals have free access to water. Monitor for signs of dehydration.
Phosphate levels not responding to low-phosphate diet - Insufficient phosphate restriction in the diet- High this compound dose overpowering the dietary effect- Confirm the phosphate content of the specialized diet.- Consider introducing a phosphate binder (see Experimental Protocols).- If phosphate levels remain dangerously high, a dose reduction of this compound may be necessary.
Difficulty administering phosphate binders - Animal stress during gavage- Inappropriate vehicle for the binder- Ensure proper training in oral gavage techniques to minimize stress.- Experiment with different palatable vehicles if mixing with food, or use a suitable suspension for gavage.
Weight loss in animals on a low-phosphate diet - Reduced palatability of the specialized diet- General toxicity of this compound- Monitor food intake daily.- If necessary, supplement with a small amount of a more palatable, low-phosphate food item.- Assess for other signs of toxicity to differentiate from diet-related effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and hyperphosphatemia, primarily derived from clinical studies, which can serve as a valuable reference for preclinical research.

Table 1: Incidence and Onset of Hyperphosphatemia with this compound (Clinical Data)

ParameterValueReference
Incidence of Hyperphosphatemia (any grade)~81-88%[1][9]
Incidence of Grade 3 Hyperphosphatemia~19-31%
Median Time to Onset5 days[9]

Table 2: Management Strategies for Hyperphosphatemia with this compound (Clinical Data)

Management ApproachPercentage of PatientsReference
Phosphate Binders~75-78%[2]
Dose Interruption~17-20%[2]
Dose Reduction~8-20%[2]

Table 3: Recommended Dose Modifications for Hyperphosphatemia (Clinical Guidelines Adapted for Preclinical Research)

Serum Phosphate Level (mg/dL)Recommended ActionReference
> 5.5 to ≤ 7.0Initiate low-phosphate diet and/or phosphate binders. Continue this compound at the current dose and monitor phosphate levels weekly.[10][12]
> 7.0 to ≤ 10.0Intensify phosphate-lowering therapy. Consider a dose reduction of this compound. Monitor phosphate levels weekly.[10][12]
> 10.0Withhold this compound until phosphate is ≤ 7.0 mg/dL. Resume at a reduced dose. Intensify phosphate-lowering therapy and monitor weekly.[10][12]

Experimental Protocols

Protocol 1: Monitoring Serum Phosphate in Rodent Models

  • Baseline Sampling: Collect a baseline blood sample via a standard method (e.g., tail vein, saphenous vein) prior to the first dose of this compound.

  • Acclimation: Allow animals to acclimate to handling and the blood collection procedure to minimize stress-induced physiological changes.

  • Frequent Monitoring: In the initial two weeks of the study, collect blood samples 2-3 times per week to closely monitor the onset of hyperphosphatemia.

  • Long-term Monitoring: After the initial two weeks, weekly monitoring is recommended for the duration of the study.

  • Sample Processing: Process blood samples to obtain serum and analyze for phosphate concentration using a standard biochemical analyzer.

Protocol 2: Preparation and Administration of a Low-Phosphate Diet

  • Diet Sourcing: Procure a commercially available, purified low-phosphate rodent diet. The control diet should be identical in composition except for the phosphate content to isolate the effect of phosphate restriction.[13][14]

  • Acclimation: Introduce the low-phosphate diet to the animals a few days before starting this compound treatment to allow for acclimatization and to monitor for any initial adverse effects on food consumption.

  • Monitoring: Monitor food and water intake and body weight daily, especially during the initial phase of the dietary change.

Protocol 3: Preparation and Administration of a Phosphate Binder (Sevelamer Carbonate) via Oral Gavage

This protocol is an adaptation from clinical use and should be optimized for your specific animal model and experimental setup.

  • Dosage Calculation: Based on clinical practice, a starting point for sevelamer carbonate dosage can be extrapolated. However, dose-finding studies in your specific model are highly recommended.

  • Vehicle Selection: Sevelamer carbonate is insoluble. A common vehicle for oral gavage of suspensions is 0.5% methylcellulose in sterile water.

  • Preparation:

    • Calculate the total amount of sevelamer carbonate and vehicle needed for your study group.

    • Weigh the appropriate amount of sevelamer carbonate powder.

    • Gradually add the vehicle to the powder while triturating with a mortar and pestle to create a uniform suspension.

  • Administration:

    • Gently vortex the suspension before each administration to ensure homogeneity.

    • Administer the suspension via oral gavage using an appropriately sized gavage needle for your animal model.

    • Administer the phosphate binder shortly before or with the this compound dose to coincide with feeding times for maximal effect.

  • Monitoring: Observe animals for any signs of distress during and after gavage.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation This compound This compound This compound->FGFR Inhibits

Caption: this compound inhibits the FGFR signaling pathway.

Hyperphosphatemia_Workflow Start Start this compound In-Vivo Experiment Baseline Measure Baseline Serum Phosphate Start->Baseline Treat Administer this compound Baseline->Treat Monitor Monitor Serum Phosphate (2-3x/week for 2 weeks, then weekly) Treat->Monitor Check Phosphate > 5.5 mg/dL? Monitor->Check Check2 Phosphate > 7.0 mg/dL? Monitor->Check2 Continue Continue Experiment with Monitoring Monitor->Continue Check->Monitor No Action1 Initiate Low-Phosphate Diet and/or Phosphate Binders Check->Action1 Yes Action1->Monitor Check2->Monitor No Action2 Intensify Phosphate Lowering Therapy Consider this compound Dose Reduction Check2->Action2 Yes Action2->Monitor

Caption: Experimental workflow for managing hyperphosphatemia.

Phosphate_Homeostasis_Pathway Bone Bone FGF23 FGF23 Bone->FGF23 Produces FGFR1_Klotho FGFR1/α-Klotho Complex FGF23->FGFR1_Klotho Binds to Kidney Kidney (Proximal Tubule) NaPi NaPi-2a/2c Co-transporters FGFR1_Klotho->NaPi Inhibits Expression Phosphate_Excretion Urinary Phosphate Excretion NaPi->Phosphate_Excretion Reduces Serum_Phosphate Serum Phosphate Phosphate_Excretion->Serum_Phosphate Decreases This compound This compound This compound->FGFR1_Klotho Inhibits

Caption: this compound's effect on phosphate homeostasis.

References

Futibatinib Dose-Response Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for futibatinib dose-response curve troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro and cell-based assays with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly selective and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3][4] It forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[3][5] This irreversible binding leads to sustained inhibition of FGFR signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, thereby decreasing the proliferation and survival of cancer cells with FGFR genetic alterations.[2][6]

Q2: What are the reported in vitro IC50 values for this compound against different FGFR isoforms?

This compound has demonstrated potent inhibition of all four FGFR isoforms in biochemical assays. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range.

FGFR IsoformReported IC50 (nM)
FGFR11.8 ± 0.4[4][7][8]
FGFR21.4 ± 0.3[4][7][8]
FGFR31.6 ± 0.1[4][7][8]
FGFR43.7 ± 0.4[4][7][8]

Q3: How does the irreversible binding of this compound affect the interpretation of IC50 values?

For irreversible inhibitors like this compound, the IC50 value is time-dependent.[5] A longer pre-incubation of the enzyme with the inhibitor before adding the substrate will result in a lower IC50 value as it allows more time for the covalent bond to form.[9][10] Therefore, it is crucial to maintain a consistent pre-incubation time across all experiments for comparable results. The IC50 for an irreversible inhibitor is not a true dissociation constant (Kd) but rather a measure of potency under specific assay conditions.[4]

Troubleshooting Guide for Dose-Response Curve Experiments

This guide addresses common issues observed during the generation of this compound dose-response curves.

Issue 1: The dose-response curve is flat, showing no inhibition.

A flat dose-response curve indicates a lack of inhibitory activity at the tested concentrations.

Troubleshooting Steps:

G start Flat Dose-Response Curve q1 Is the this compound stock solution properly prepared and stored? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the enzyme (FGFR) active? a1_yes->q2 s1 Prepare fresh stock solution in an appropriate solvent (e.g., DMSO). Store at -80°C and aliquot to avoid freeze-thaw cycles. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the ATP concentration too high? a2_yes->q3 s2 Run a positive control with a known reversible FGFR inhibitor. Check enzyme storage conditions and lot-to-lot variability. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Optimize ATP concentration. For competitive inhibitors, high ATP concentrations can outcompete the inhibitor, leading to a rightward shift in the IC50 curve. For irreversible inhibitors, this effect may be less pronounced after sufficient pre-incubation. a3_yes->s3 q4 Is the pre-incubation time sufficient for covalent bond formation? a3_no->q4 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node If issues persist, consider assay detection system or reagent quality. a4_yes->end_node s4 Increase the pre-incubation time of this compound with the enzyme before adding ATP and substrate. A time-course experiment can determine the optimal pre-incubation period. a4_no->s4 s4->end_node

Issue 2: The dose-response curve has a very steep or shallow slope.

The slope of the dose-response curve (Hill slope) provides information about the binding characteristics of the inhibitor.

  • Steep Slope (Hill slope > 1.5): This can indicate positive cooperativity in binding, but for covalent inhibitors, it often suggests that the inhibitor concentration is close to or exceeds the enzyme concentration, leading to stoichiometric inhibition.[1][6] It can also be an artifact of inhibitor precipitation or aggregation at higher concentrations.[1]

  • Shallow Slope (Hill slope < 0.8): This may suggest negative cooperativity, complex inhibitory mechanisms, or issues with the assay, such as substrate or product inhibition, or instability of the inhibitor or enzyme over the course of the assay.

Troubleshooting Steps:

G cluster_steep Steep Slope Troubleshooting cluster_shallow Shallow Slope Troubleshooting start Abnormal Slope in Dose-Response Curve q1 Is the slope steep (Hill slope > 1.5)? start->q1 a1_yes Yes q1->a1_yes a1_no No (Shallow Slope) q1->a1_no q2 Is the enzyme concentration too high relative to the inhibitor's potency? a1_yes->q2 q4 Is the inhibitor or enzyme unstable during the assay? a1_no->q4 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s1 Decrease the enzyme concentration to be well below the expected Ki of the inhibitor. This will help ensure the assay is in a kinetic rather than stoichiometric regime. a2_yes->s1 q3 Is there evidence of inhibitor precipitation at high concentrations? a2_no->q3 s1->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s2 Visually inspect the wells with the highest inhibitor concentrations. Consider using a different solvent or adding a solubilizing agent if compatible with the assay. a3_yes->s2 end_node Re-evaluate assay conditions and data fitting model. a3_no->end_node s2->end_node a4_yes Yes q4->a4_yes a4_no No q4->a4_no s3 Reduce the assay duration or run the assay at a lower temperature. Assess the stability of this compound and the enzyme under assay conditions. a4_yes->s3 q5 Are there any interfering substances in the assay buffer? a4_no->q5 s3->q5 a5_yes Yes q5->a5_yes a5_no No q5->a5_no s4 Ensure high purity of all reagents. Some buffer components can interfere with the reaction or detection. a5_yes->s4 a5_no->end_node s4->end_node

Issue 3: High variability between replicate wells.

High variability can obscure the true dose-response relationship and lead to inaccurate IC50 determination.

Troubleshooting Steps:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of this compound. Use calibrated pipettes and pre-wet the tips.

  • Reagent Mixing: Ensure all reagents are thoroughly mixed before and after addition to the assay plate. Inadequate mixing can lead to concentration gradients.

  • Plate Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and affect results. Avoid using the outermost wells or fill them with buffer to maintain humidity.

  • Inhibitor Solubility: At higher concentrations, this compound may have limited solubility, leading to inconsistent concentrations in solution. Visually inspect for precipitation and consider adjusting the solvent or concentration range.

  • Cell-Based Assays: In cell-based assays, ensure even cell seeding density across all wells. Variations in cell number will lead to variability in the signal.

Experimental Protocols

1. Biochemical FGFR Kinase Assay (Example Protocol)

This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound. Specific conditions may need to be optimized for the particular FGFR isoform and detection method.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis p1 Prepare Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. p2 Prepare this compound Serial Dilutions: Perform serial dilutions in 100% DMSO, then dilute in assay buffer to the final desired concentrations. p1->p2 p3 Prepare Enzyme and Substrate: Dilute recombinant human FGFR kinase and a suitable peptide or protein substrate (e.g., poly(Glu, Tyr)) in assay buffer. p2->p3 a1 Add this compound dilutions and enzyme to a microplate. p3->a1 a2 Pre-incubate: Incubate the enzyme and this compound for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation. a1->a2 a3 Initiate Reaction: Add a mixture of ATP and substrate to all wells to start the kinase reaction. The ATP concentration should ideally be at or near the Km for the specific FGFR isoform. a2->a3 a4 Incubate: Incubate for a set time (e.g., 60 minutes) at 30°C. a3->a4 a5 Stop Reaction: Add a stop solution (e.g., EDTA) to terminate the reaction. a4->a5 d1 Quantify Phosphorylation: Use a suitable detection method, such as: - ADP-Glo™ Kinase Assay (Promega) - TR-FRET (e.g., LANCE® Ultra) - Phospho-specific antibody-based ELISA - Radiolabeling with [γ-32P]ATP a5->d1 da1 Plot the dose-response curve using a non-linear regression model (e.g., sigmoidal, 4PL) to determine the IC50 value. d1->da1

2. Cell-Based FGFR Phosphorylation Assay (Example Protocol)

This protocol outlines a method to assess the inhibitory effect of this compound on FGFR phosphorylation in a cellular context.

  • Cell Culture: Culture a cell line with a known FGFR alteration (e.g., FGFR2-amplified gastric cancer cell line SNU-16 or OCUM-2MD3) in appropriate media.[7]

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor tyrosine kinase activity.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for a specified time (e.g., 1-4 hours).

  • Ligand Stimulation (Optional): To induce robust FGFR phosphorylation, stimulate the cells with an appropriate FGF ligand (e.g., FGF2) and heparin for a short period (e.g., 15 minutes) before cell lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Detection of Phospho-FGFR: Analyze the levels of phosphorylated FGFR (pFGFR) and total FGFR using methods such as:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pFGFR and total FGFR.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total FGFR and a detection antibody for pFGFR.

  • Data Analysis: Quantify the pFGFR signal and normalize it to the total FGFR signal. Plot the normalized pFGFR levels against the this compound concentration to generate a dose-response curve and determine the IC50.

Signaling Pathway Diagram

FGFR Signaling Pathway

This compound inhibits the phosphorylation of FGFR, which in turn blocks downstream signaling cascades crucial for cell proliferation and survival.

// Nodes FGF [label="FGF Ligand", fillcolor="#34A853"]; FGFR [label="FGFR", shape=cds, fillcolor="#EA4335"]; this compound [label="this compound", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; GRB2 [label="GRB2"]; SOS [label="SOS"]; RAS [label="RAS"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; AKT [label="AKT"]; PLCG [label="PLCγ"]; DAG [label="DAG"]; IP3 [label="IP3"]; PKC [label="PKC"]; STAT [label="STAT"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#34A853"];

// Edges FGF -> FGFR [label="Binds"]; this compound -> FGFR [label="Irreversibly Inhibits", style=dashed, arrowhead=tee]; FGFR -> GRB2; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; FGFR -> PI3K; PI3K -> AKT; FGFR -> PLCG; PLCG -> DAG; PLCG -> IP3; DAG -> PKC; FGFR -> STAT; ERK -> Proliferation; AKT -> Proliferation; PKC -> Proliferation; STAT -> Proliferation;

// Ranks {rank=same; FGF; this compound;} {rank=same; GRB2; PI3K; PLCG; STAT;} {rank=same; SOS;} {rank=same; RAS;} {rank=same; RAF; AKT; DAG; IP3;} {rank=same; MEK; PKC;} {rank=same; ERK;} } Simplified FGFR signaling pathway and the point of inhibition by this compound.

References

Futibatinib Preclinical Toxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering issues related to futibatinib toxicity in animal studies. The information is compiled from publicly available preclinical data and general knowledge of toxicology studies for FGFR inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with this compound in animal studies?

A1: Based on non-clinical reviews, the primary toxicology findings for this compound in animal models are consistent with its mechanism of action as a pan-FGFR inhibitor. These include:

  • Hyperphosphatemia: Elevated plasma phosphorus levels.[1]

  • Tissue Mineralization: Ectopic calcification in various soft tissues.[1]

  • Bone Findings: Effects on bone growth and development, particularly in growing animals.[1]

  • Embryofetal Toxicity: Adverse effects on the developing fetus.[1]

Q2: At what dose levels are these toxicities typically observed?

A2: Specific dose-response relationships for toxicity in animal models are not extensively detailed in publicly available literature. However, a study in mice indicated that 15mg/kg of this compound was the maximum tolerated dose when administered in combination with chemotherapeutics. It is crucial to conduct dose-range finding studies in your specific animal model to determine the maximum tolerated dose (MTD) and the dose levels at which on-target toxicities like hyperphosphatemia appear.

Q3: Are the observed toxicities reversible?

A3: The reversibility of this compound-induced toxicities in animal models is not well-documented in the available literature. For on-target effects like hyperphosphatemia, it is expected that phosphorus levels would return to baseline upon cessation of treatment. However, tissue mineralization may be irreversible. Recovery arms in toxicology studies are necessary to formally assess the reversibility of any findings.

Troubleshooting Guides

Issue 1: Managing Hyperphosphatemia

Symptoms:

  • Elevated serum phosphate levels in routine blood work.

  • Potential for soft tissue mineralization with chronic high phosphate levels.

Troubleshooting Steps:

  • Confirm Hyperphosphatemia:

    • Collect blood samples at baseline and at regular intervals during treatment (e.g., weekly).

    • Analyze serum phosphate levels. A significant increase from baseline confirms hyperphosphatemia.

  • Dietary Modification:

    • Switch the animals to a low-phosphate diet. This is a first-line, non-invasive approach to manage rising phosphate levels.

  • Phosphate Binders:

    • If dietary modification is insufficient, consider the administration of oral phosphate binders. The choice of binder and dose will depend on the animal species and the severity of the hyperphosphatemia. Consult with a veterinarian for appropriate options.

  • Dose Adjustment:

    • If hyperphosphatemia persists or is severe, consider a dose reduction of this compound.

    • If severe hyperphosphatemia is observed, a temporary interruption of dosing may be necessary until phosphate levels normalize.

Issue 2: Monitoring for Tissue Mineralization

Symptoms:

  • Often asymptomatic in early stages.

  • May be detected through histopathological examination at the end of the study.

  • In severe cases, may lead to organ dysfunction.

Troubleshooting Steps:

  • Proactive Monitoring:

    • Regularly monitor serum calcium and phosphate levels. The calcium-phosphate product (Ca x P) is a key indicator of mineralization risk.

    • Conduct thorough histopathological examination of all major organs and tissues at the end of the study, with a particular focus on kidneys, aorta, and stomach, which are common sites for mineralization.

  • Imaging:

    • In longer-term studies, consider in-life imaging techniques (e.g., micro-CT) to non-invasively monitor for the development of ectopic calcification.

  • Management:

    • The primary management strategy is the prevention of severe, prolonged hyperphosphatemia (see Issue 1).

    • There are no established treatments to reverse existing tissue mineralization in this context.

Quantitative Data Summary

Table 1: Summary of Preclinical Toxicology Findings for this compound

FindingAnimal Model(s)Observed EffectsNotes
HyperphosphatemiaGeneral finding in animals[1]Increased plasma phosphorus levels.[1]An on-target effect of FGFR inhibition.
Tissue MineralizationGeneral finding in animals[1]Mineral deposition in soft tissues.[1]Likely secondary to prolonged hyperphosphatemia.
Bone FindingsGeneral finding in animals[1]Effects on bone morphology and growth plates.[1]Particularly relevant in juvenile animal studies.
Embryofetal ToxicityRat[1]Adverse effects on embryo and fetal development.[1]Observed at clinically relevant exposures.

Experimental Protocols

Protocol 1: Monitoring Serum Phosphate and Calcium in Rodents
  • Animal Model: Male and female Sprague-Dawley rats (or other relevant rodent strain).

  • Acclimation: Acclimate animals for at least 5 days prior to the start of the study.

  • Dosing: Administer this compound or vehicle control orally once daily for the duration of the study.

  • Blood Collection:

    • Collect baseline blood samples (e.g., 0.5 mL) via a suitable route (e.g., tail vein or submandibular) prior to the first dose.

    • Collect blood samples at regular intervals (e.g., weekly) throughout the study and at termination.

  • Sample Processing:

    • Collect blood into serum separator tubes.

    • Allow blood to clot, then centrifuge to separate serum.

  • Biochemical Analysis:

    • Analyze serum for phosphate and calcium concentrations using a validated clinical chemistry analyzer.

  • Data Analysis:

    • Compare mean serum phosphate and calcium levels between this compound-treated groups and the control group using appropriate statistical methods.

    • Calculate the calcium-phosphate product for each animal at each time point.

Protocol 2: Histopathological Assessment of Tissue Mineralization
  • Animal Model: As per the primary toxicology study design.

  • Necropsy: At the end of the study, perform a full necropsy on all animals.

  • Tissue Collection: Collect a comprehensive set of tissues from all animals, with a particular focus on the kidneys, aorta, stomach, and any tissues with gross abnormalities.

  • Tissue Fixation: Fix tissues in 10% neutral buffered formalin.

  • Histology:

    • Process fixed tissues, embed in paraffin, and section.

    • Stain sections with hematoxylin and eosin (H&E).

    • For suspected mineralization, perform a von Kossa stain to confirm the presence of calcium deposits.

  • Microscopic Examination:

    • A board-certified veterinary pathologist should examine all slides.

    • Score the presence, severity, and distribution of any tissue mineralization.

Visualizations

FGFR_Signaling_and_Hyperphosphatemia cluster_0 Physiological Phosphate Homeostasis cluster_1 Effect of this compound FGF23 FGF23 FGFR FGFR/Klotho Complex (in Kidney) FGF23->FGFR Binds to NaPi2a_2c NaPi-2a/2c Transporters FGFR->NaPi2a_2c Inhibits expression of Phosphate_Reabsorption Renal Phosphate Reabsorption NaPi2a_2c->Phosphate_Reabsorption Mediates Serum_Phosphate Serum Phosphate (Normal) Phosphate_Reabsorption->Serum_Phosphate Maintains This compound This compound Blocked_FGFR Blocked FGFR This compound->Blocked_FGFR Irreversibly inhibits Increased_NaPi2a_2c Increased NaPi-2a/2c Expression Blocked_FGFR->Increased_NaPi2a_2c Leads to Increased_Reabsorption Increased Phosphate Reabsorption Increased_NaPi2a_2c->Increased_Reabsorption Causes Hyperphosphatemia Hyperphosphatemia Increased_Reabsorption->Hyperphosphatemia Results in

Caption: Mechanism of this compound-induced hyperphosphatemia.

Experimental_Workflow_Toxicity_Assessment start Start of Study acclimation Animal Acclimation (≥5 days) start->acclimation baseline Baseline Data Collection (Blood samples, Body weight) acclimation->baseline dosing Daily Dosing with this compound (Dose groups and Vehicle Control) baseline->dosing in_life In-Life Monitoring (Clinical signs, Body weight, Food consumption) dosing->in_life blood_sampling Periodic Blood Sampling (e.g., Weekly) in_life->blood_sampling termination Study Termination in_life->termination End of study period or humane endpoint biochemistry Serum Biochemistry (Phosphate, Calcium, etc.) blood_sampling->biochemistry necropsy Gross Necropsy termination->necropsy histopathology Histopathology (H&E, von Kossa) necropsy->histopathology

Caption: General experimental workflow for this compound toxicity assessment in rodents.

Troubleshooting_Hyperphosphatemia start Elevated Serum Phosphate Detected diet Implement Low-Phosphate Diet start->diet monitor1 Monitor Serum Phosphate diet->monitor1 is_controlled1 Phosphate Controlled? monitor1->is_controlled1 binders Administer Phosphate Binders is_controlled1->binders No end Continue Study with Management is_controlled1->end Yes monitor2 Monitor Serum Phosphate binders->monitor2 is_controlled2 Phosphate Controlled? monitor2->is_controlled2 dose_reduction Reduce this compound Dose is_controlled2->dose_reduction No is_controlled2->end Yes monitor3 Monitor Serum Phosphate dose_reduction->monitor3 is_controlled3 Phosphate Controlled? monitor3->is_controlled3 interrupt Interrupt Dosing is_controlled3->interrupt No is_controlled3->end Yes

Caption: Decision tree for managing hyperphosphatemia in animal studies.

References

Futibatinib Formulation for Oral Gavage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the formulation and oral gavage administration of futibatinib in a research setting.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for this compound oral gavage in preclinical models?

A1: The most commonly reported vehicle for this compound oral gavage in preclinical studies, particularly in mice, is a suspension in water containing 0.5% hydroxypropyl methylcellulose (HPMC).[1] This vehicle is suitable for suspending hydrophobic compounds like this compound for oral administration.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1][2][3] The solubility in DMSO is reported to be 84 mg/mL (200.74 mM).[2] For in vivo studies, it is crucial to first dissolve this compound in a minimal amount of DMSO before suspending it in the aqueous vehicle to ensure uniform distribution.

Q3: What are the typical dosages of this compound used in preclinical xenograft studies?

A3: In preclinical xenograft models, this compound has been administered via oral gavage at dosages of 5, 15, and 25 mg/kg body weight.[1] The specific dosage will depend on the tumor model and the study objectives.

Q4: How should the this compound oral suspension be stored, and for how long is it stable?

II. Troubleshooting Guides

Formulation Troubleshooting
IssuePotential CauseRecommended Solution
This compound powder is not suspending uniformly in the HPMC vehicle. - Inadequate wetting of the drug powder. - Insufficient mixing energy. - Agglomeration of particles.- First, create a concentrated stock solution of this compound in 100% DMSO. - Prepare the 0.5% HPMC vehicle separately. - While vortexing or stirring the HPMC vehicle, slowly add the required volume of the this compound-DMSO stock solution. - Continue to mix thoroughly to ensure a homogenous suspension. Sonication can also be used to aid dispersion.[4]
The suspension appears to have low viscosity and settles quickly. - Incorrect preparation of the HPMC solution. - Use of low-viscosity grade HPMC.- Ensure the HPMC is properly hydrated. A common method is to disperse the HPMC powder in hot water (around 80°C) with stirring, and then cool the solution in an ice bath while continuing to stir until it becomes clear and viscous. - Verify the viscosity grade of the HPMC being used. A higher viscosity grade may be required to maintain a stable suspension.
Precipitation is observed after adding the this compound-DMSO stock to the aqueous vehicle. - Exceeding the solubility limit of this compound in the final formulation. - "Salting out" effect due to rapid addition of the DMSO stock.- Ensure the final concentration of DMSO in the formulation is kept to a minimum (typically <10%). - Add the this compound-DMSO stock solution to the aqueous vehicle dropwise while vortexing to allow for gradual dispersion. - Consider a co-solvent system, such as adding a small percentage of PEG400 or Tween 80 to the vehicle to improve solubility and stability.
Oral Gavage Administration Troubleshooting
IssuePotential CauseRecommended Solution
Animal struggles excessively during the procedure. - Improper restraint technique. - Stress from handling.- Ensure the animal is securely restrained by the scruff of the neck to immobilize the head and body. The animal's body should be held in a vertical position. - Handle the animals gently and confidently to minimize stress. Acclimatize the animals to handling before the first dosing session.
Resistance is felt when inserting the gavage needle. - Incorrect placement of the needle (e.g., in the trachea). - Esophageal irritation from previous gavages.- Immediately stop and withdraw the needle. Re-evaluate the restraint and the angle of insertion. The needle should be gently guided along the roof of the mouth and down the esophagus. The animal should swallow as the needle is advanced. - Ensure the gavage needle has a smooth, ball-tipped end to minimize trauma. Use an appropriately sized needle for the animal. - Allow for a recovery period between doses if esophageal irritation is suspected.
Fluid is observed coming from the animal's nose or mouth during or after dosing. - Accidental administration into the trachea. - Regurgitation of the administered volume.- Immediately stop the procedure. If fluid is in the trachea, the animal is at high risk of aspiration and may need to be euthanized. - Administer the suspension slowly and steadily. - Do not exceed the recommended maximum gavage volume for the animal's weight (typically 10 mL/kg for mice).
Inconsistent results or high variability in experimental data. - Inaccurate dosing due to poor suspension homogeneity. - Dosing errors during administration.- Ensure the this compound suspension is thoroughly mixed (e.g., by vortexing) immediately before drawing each dose to ensure a uniform concentration. - Use a new, clean gavage needle for each animal or group to prevent cross-contamination and ensure accurate volume delivery. - Practice the gavage technique to ensure consistent and accurate administration.

III. Experimental Protocols

A. Preparation of 0.5% HPMC Vehicle
  • Heat Water: Heat a volume of purified water (e.g., 100 mL) to approximately 80°C in a sterile beaker with a magnetic stir bar.

  • Disperse HPMC: While stirring the hot water, slowly sprinkle 0.5 g of HPMC powder onto the surface of the water to prevent clumping.

  • Mix: Continue stirring for about 10-15 minutes until the HPMC is fully dispersed. The solution will appear cloudy.

  • Cool: Place the beaker in an ice bath and continue to stir. As the solution cools, it will become clear and more viscous.

  • Store: Once the solution is clear and has reached room temperature, it can be stored in a sterile container at 2-8°C for up to one week.

B. Preparation of this compound Suspension (for a 10 mg/mL final concentration)
  • Prepare this compound Stock: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved.

  • Vehicle Preparation: Have the 0.5% HPMC vehicle at room temperature and place it on a magnetic stirrer.

  • Suspension Formulation: While the HPMC vehicle is stirring, slowly add the required volume of the this compound-DMSO stock solution to achieve the final desired concentration (e.g., for a 10 mg/mL suspension, add 1 mL of the 100 mg/mL this compound stock to 9 mL of the 0.5% HPMC vehicle).

  • Homogenization: Continue stirring for at least 15-30 minutes to ensure a uniform suspension. Visually inspect for any clumps or precipitate. If necessary, sonicate the suspension for a short period to improve homogeneity.

  • Use Immediately: It is recommended to use the freshly prepared suspension for oral gavage.

C. In Vivo Xenograft Study Workflow

A typical workflow for a preclinical xenograft study involving this compound oral gavage is as follows:

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line under appropriate conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously implant the tumor cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration:

    • Prepare the this compound suspension and the vehicle control as described above.

    • Administer the designated treatment (this compound suspension or vehicle) to each mouse via oral gavage at the specified dose and schedule (e.g., once daily).

  • Monitoring and Data Collection:

    • Monitor the body weight of the animals regularly as an indicator of toxicity.

    • Measure tumor volume with calipers at regular intervals throughout the study.

    • Observe the animals for any clinical signs of toxicity.

  • Study Endpoint and Analysis:

    • Continue treatment until the study endpoint is reached (e.g., tumors reach a maximum size, a predetermined time point).

    • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).

    • Analyze the data to evaluate the efficacy of this compound in inhibiting tumor growth.

IV. Visualizations

This compound Mechanism of Action

This compound is an irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4. By covalently binding to the ATP-binding pocket of FGFRs, it blocks the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Futibatinib_Mechanism_of_Action This compound Signaling Pathway Inhibition cluster_MAPK RAS-MAPK Pathway cluster_PI3K PI3K-AKT Pathway cluster_PLCG PLCγ Pathway FGF FGF FGFR FGFR (1-4) FGF->FGFR Binds & Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG This compound This compound This compound->FGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Angiogenesis DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Proliferation

Caption: this compound inhibits FGFR signaling pathways.

Experimental Workflow for Preclinical Oral Gavage Study

The following diagram outlines the key steps in a typical preclinical xenograft study using oral gavage for drug administration.

Preclinical_Workflow Preclinical Xenograft Study Workflow start Start cell_culture 1. Cell Culture & Expansion start->cell_culture implantation 2. Tumor Cell Implantation cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Groups tumor_growth->randomization formulation 5. This compound Formulation Prep randomization->formulation administration 6. Oral Gavage Administration formulation->administration monitoring 7. In-life Monitoring (Tumor size, Body weight) administration->monitoring monitoring->administration Continue Treatment endpoint 8. Study Endpoint Reached monitoring->endpoint analysis 9. Tissue Collection & Data Analysis endpoint->analysis Yes end End analysis->end

Caption: Workflow for a preclinical xenograft study.

References

Futibatinib Pharmacodynamics: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting the pharmacodynamic data of futibatinib. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable, irreversible, and highly selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][2][3] It covalently binds to a conserved cysteine residue within the ATP binding pocket of the FGFR kinase domain, leading to the inhibition of FGFR phosphorylation and downstream signaling pathways.[1][4][5] This irreversible binding provides potent and sustained inhibition.

Q2: Which signaling pathways are modulated by this compound?

A2: this compound inhibits the phosphorylation of FGFR, which in turn blocks major downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[1] The primary pathways affected include the RAS-MAPK (Mitogen-Activated Protein Kinase) pathway and the PI3K-Akt-mTOR (Phosphatidylinositol 3-Kinase-Protein Kinase B-Mammalian Target of Rapamycin) pathway.[1][4] Inhibition of these pathways ultimately leads to decreased cell viability in tumors with FGFR aberrations.[2]

Q3: What is the significance of hyperphosphatemia observed with this compound treatment?

A3: Hyperphosphatemia, or elevated phosphate levels in the blood, is a known on-target pharmacodynamic effect of FGFR inhibition.[6][7][8][9] FGFR signaling is involved in phosphate homeostasis, and its inhibition by this compound disrupts this process, leading to increased serum phosphate levels.[7] Monitoring phosphate levels is a key safety and pharmacodynamic biomarker in clinical trials.[3][10]

Troubleshooting Guides

In Vitro Experiments

Q4: I am not observing the expected decrease in cell viability in my cell line after this compound treatment. What could be the reason?

A4: There are several potential reasons for this observation:

  • FGFR Aberration Status: this compound is most effective in cell lines with specific FGFR genetic alterations, such as fusions, rearrangements, or amplifications.[1] Verify the FGFR status of your cell line. The absence of such aberrations will likely result in a lack of response.

  • Drug Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time. Refer to published GI50 values for relevant cell lines (see Table 1) and consider performing a dose-response and time-course experiment.

  • Cell Line Specific Resistance: The cell line may possess intrinsic resistance mechanisms, either on-target (e.g., specific FGFR mutations) or off-target (e.g., activation of bypass signaling pathways).[11][12]

  • Experimental Error: Review your experimental protocol for potential errors in drug preparation, cell seeding density, or assay execution. Refer to the detailed experimental protocols section for guidance.

Q5: My Western blot results show inconsistent or no inhibition of p-FGFR or downstream targets (p-ERK, p-Akt) after this compound treatment. How can I troubleshoot this?

A5: Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps:

  • Antibody Quality: Ensure your primary antibodies for phosphorylated and total proteins are validated and specific. Use recommended antibody dilutions and blocking buffers (BSA is often preferred over milk for phospho-proteins to reduce background).[10]

  • Sample Preparation: It is critical to inhibit endogenous phosphatases during cell lysis. Always include a phosphatase inhibitor cocktail in your lysis buffer and keep samples on ice.[13]

  • Protein Loading: Load sufficient protein (typically 20-30 µg of total protein) to detect phosphorylated targets, which can be low in abundance.[2]

  • Positive and Negative Controls: Include appropriate controls. A vehicle-treated sample serves as a negative control, while a cell line known to be sensitive to this compound can be a positive control.[2]

  • Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane using a stain like Ponceau S.[14]

  • Weak Signal: If the signal is weak, consider increasing the primary antibody concentration, extending the incubation time, or using a more sensitive detection reagent.[1][15]

In Vivo Experiments

Q6: The tumor growth in my this compound-treated xenograft model is not significantly inhibited. What are the possible causes?

A6: Several factors can influence the efficacy of this compound in vivo:

  • Xenograft Model Selection: The chosen cell line for the xenograft must have a documented FGFR aberration known to be sensitive to this compound.[2][16]

  • Drug Formulation and Administration: Ensure the this compound formulation is stable and administered correctly (e.g., oral gavage) at the appropriate dose and schedule.[1][4]

  • Tumor Burden at Treatment Initiation: Treatment should ideally begin when tumors are well-established but not overly large, typically in the range of 100-200 mm³.

  • Animal Health: The overall health of the mice can impact tumor growth and drug metabolism. Monitor for any signs of toxicity.

  • Tumor Growth Variability: Inherent biological variability can lead to a range of responses. Ensure you have a sufficient number of animals per group to achieve statistical power.[17]

Quantitative Data Summary

Table 1: In Vitro Antiproliferative Activity of this compound in Cancer Cell Lines with FGFR Aberrations

Cancer TypeCell LineFGFR Genomic AberrationGI50 (µmol/L) Mean ± SD
Gastric CancerOCUM-2MD3FGFR2 Amplification0.019 ± 0.001
Gastric CancerSNU-16FGFR2 Amplification0.021 ± 0.002
Lung CancerH1581FGFR1 Amplification0.016 ± 0.001
Multiple MyelomaKMS-11t(4;14) FGFR30.012 ± 0.001
Bladder CancerRT-112FGFR3-TACC3 Fusion0.028 ± 0.003
Endometrial CancerAN3 CAFGFR2 Mutation0.023 ± 0.002
Breast CancerMFM-223FGFR2 Amplification0.014 ± 0.001

Data extracted from Cancer Research, 2020.[1]

Table 2: Clinical Efficacy and Safety of this compound in the FOENIX-CCA2 Trial

ParameterResult
Efficacy
Objective Response Rate (ORR)42%[6][18][19]
Median Duration of Response (DoR)9.7 months[6][19][20]
Disease Control Rate (DCR)83%[6]
Common Treatment-Related Adverse Events (Any Grade)
Hyperphosphatemia85%[6]
Alopecia33%[6]
Dry Mouth30%[6]
Diarrhea28%[6]
Dry Skin27%[6]
Fatigue25%[6]
Grade 3 Treatment-Related Adverse Events
Hyperphosphatemia30%[6]
Increased Aspartate Aminotransferase7%[6]
Stomatitis6%[6]
Fatigue6%[6]

Data from the Phase 2 FOENIX-CCA2 clinical trial in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements.[6][18][19][20]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI50 value.[3][6][7][18][19]

Western Blot Analysis of FGFR Pathway Inhibition
  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of this compound or vehicle for 1-2 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FGFR, FGFR, p-ERK, ERK, p-Akt, and Akt, diluted in 5% BSA/TBST.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[10][13][21]

In Vivo Xenograft Tumor Model
  • Cell Preparation and Implantation: Harvest cancer cells with a confirmed FGFR aberration (e.g., OCUM-2MD3) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude mice).[4][11][22][23][24][25]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 20 mg/kg, once daily). The control group should receive the vehicle.[1][4]

  • Efficacy Evaluation: Continue treatment and tumor monitoring for the duration of the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting for target engagement.

Visualizations

Futibatinib_Signaling_Pathway This compound This compound FGFR FGFR1/2/3/4 This compound->FGFR Inhibits RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: this compound's mechanism of action on the FGFR signaling pathway.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis with Phosphatase Inhibitors start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-FGFR, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

Caption: A typical workflow for Western blot analysis of this compound's effects.

Xenograft_Workflow start Cell Implantation (Subcutaneous) tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization (Tumor Volume 100-200 mm³) tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Continued Tumor Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Growth Inhibition) monitoring->endpoint pd_analysis Pharmacodynamic Analysis (Optional) endpoint->pd_analysis end Results endpoint->end pd_analysis->end

Caption: Standard workflow for a this compound in vivo xenograft study.

References

Futibatinib Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with futibatinib.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Handling and Storage

Question: How should I prepare and store a stock solution of this compound?

Answer: this compound is soluble in DMSO.[1][2] To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to a concentration of 10 mM or higher.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[3] When preparing working solutions, it is recommended to preheat both the stock solution and the cell culture medium to 37°C to minimize precipitation.[2]

Question: I'm observing precipitation when I dilute my this compound stock solution in cell culture medium. What should I do?

Answer: Precipitation of small molecule inhibitors upon dilution in aqueous solutions is a common issue. Here are several steps to troubleshoot this problem:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to your final volume of media. Instead, perform serial dilutions in your cell culture medium.[2]

  • Pre-warming: As mentioned above, ensure both your this compound stock and culture medium are warmed to 37°C before mixing.[2]

  • Sonication: If precipitation occurs, you can try to redissolve the compound by sonicating the solution in a water bath.[4]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.[3] It is always good practice to include a vehicle control (media with the same final DMSO concentration as your highest this compound concentration) in your experiments.

Question: How stable is this compound in cell culture medium at 37°C?

Answer: While specific stability data in various cell culture media is not extensively published, it is generally recommended to prepare fresh dilutions of this compound for each experiment. As a covalent inhibitor, its reactivity could be compromised over extended periods in aqueous solutions at 37°C. For longer-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.

Cell-Based Assays

Question: I'm not observing the expected decrease in cell viability in my FGFR-amplified/fused cell line after this compound treatment. What could be the reason?

Answer: There are several potential reasons for a lack of response in your cell viability assay:

  • Cell Line Authenticity and Passage Number: Verify the identity of your cell line (e.g., by STR profiling) and ensure you are using cells at a low passage number. Genetic drift in cultured cells can lead to the loss of the FGFR alteration or the development of resistance.

  • FGFR Expression and Activation: Confirm the expression and phosphorylation (activation) of the target FGFR in your cell line by Western blot. If the receptor is not expressed or is not basally active, the cells may not be dependent on FGFR signaling for survival.

  • Assay Duration and Seeding Density: The optimal duration of this compound treatment can vary between cell lines. Consider performing a time-course experiment (e.g., 24, 48, 72 hours). Also, optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment.

  • Drug Concentration Range: Ensure your dose-response curve covers a sufficiently wide range of concentrations, typically from low nanomolar to micromolar, to capture the full inhibitory effect.

  • Acquired Resistance: Your cells may have developed resistance to this compound. Common resistance mechanisms include secondary mutations in the FGFR kinase domain.[5]

Question: My cell viability assay results are inconsistent between experiments. How can I improve reproducibility?

Answer: To improve the reproducibility of your cell viability assays:

  • Consistent Cell Handling: Use cells from the same passage number for replicate experiments and ensure consistent cell seeding densities.

  • Accurate Pipetting: Use calibrated pipettes and be mindful of your pipetting technique to ensure accurate and consistent drug concentrations across wells.

  • Edge Effects: "Edge effects" in multi-well plates can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media.

  • Reagent Quality: Use fresh, high-quality reagents for your viability assay (e.g., MTT, resazurin, or ATP-based reagents).

  • Incubation Time: Ensure consistent incubation times for both drug treatment and the viability reagent.

Biochemical Assays (Western Blot)

Question: I'm having trouble detecting a decrease in phosphorylated FGFR (p-FGFR) by Western blot after this compound treatment. What can I do?

Answer: Troubleshooting weak or no signal for p-FGFR can involve several optimization steps:

  • Positive Control: Include a positive control, such as a cell line known to have high basal p-FGFR levels or cells stimulated with an FGF ligand, to ensure your antibody and detection system are working correctly.

  • Antibody Quality and Dilution: Use a phospho-specific antibody that has been validated for Western blotting. Optimize the primary antibody concentration; a common starting dilution is 1:1000.[6] If the signal is weak, try increasing the antibody concentration or incubating overnight at 4°C.[7]

  • Sample Preparation: It is crucial to inhibit phosphatase activity during cell lysis. Prepare your lysis buffer with a cocktail of phosphatase inhibitors and keep your samples on ice at all times.[8]

  • Protein Load: Increase the amount of protein loaded onto the gel, especially for low-abundance proteins. A load of 20-30 µg of total protein is a good starting point.[8]

  • Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use a 5% BSA solution in TBS-T instead.[8]

  • Transfer Efficiency: Confirm efficient protein transfer from the gel to the membrane using a stain like Ponceau S.[9]

Question: I'm seeing high background on my Western blots for the FGFR signaling pathway. How can I reduce it?

Answer: High background can obscure your bands of interest. Here are some tips to reduce it:

  • Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations.

  • Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.

  • Blocking Conditions: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent.

  • Detergent Concentration: Ensure your wash buffer contains an adequate concentration of detergent (e.g., 0.1% Tween-20 in TBS-T).

Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineFGFR AlterationIC50/GI50 (nM)Reference
FGFR1 (enzyme)N/A1.8 - 3.9[1][4]
FGFR2 (enzyme)N/A1.3 - 1.4[1][4]
FGFR3 (enzyme)N/A1.6[1]
FGFR4 (enzyme)N/A3.7 - 8.3[1][4]
SNU-16FGFR2 Amplification3.7[10]
AN3 CAFGFR2 K310R, N549KNot specified[5]
Huh-7N/A> 10,000[4]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Protocol 2: Western Blot for p-FGFR and Downstream Signaling
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, and total AKT (typically at a 1:1000 dilution in 5% BSA/TBS-T) overnight at 4°C.[6]

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (typically at a 1:5000-1:10,000 dilution in 5% BSA/TBS-T) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Irreversible Target Engagement Assay (Competitive Binding)

This assay indirectly confirms the covalent binding of this compound to FGFR.

  • Cell Treatment with Unlabeled this compound: Treat cells with increasing concentrations of unlabeled this compound for a specific duration to allow for covalent binding. Include a vehicle control.

  • Cell Lysis: Lyse the cells under non-denaturing conditions.

  • Incubation with Labeled FGFR Probe: Incubate the lysates with a fixed concentration of a labeled (e.g., biotinylated or fluorescent) reversible FGFR inhibitor that binds to the same active site.

  • Pull-down/Detection:

    • If using a biotinylated probe, perform a streptavidin pull-down followed by a Western blot for FGFR.

    • If using a fluorescent probe, measure the fluorescence signal.

  • Analysis: A decrease in the signal from the labeled probe in the presence of increasing concentrations of this compound indicates that this compound has covalently occupied the binding site, preventing the binding of the labeled probe.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds GRB2 GRB2/SOS FGFR->GRB2 Activates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG This compound This compound This compound->FGFR Irreversibly Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Proliferation

Caption: FGFR Signaling Pathway and this compound's Mechanism of Action.

Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis with Phosphatase Inhibitors A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF D->E F 6. Blocking (5% BSA) E->F G 7. Primary Antibody Incubation (e.g., p-FGFR, p-ERK) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I Troubleshooting_Logic Start No/Weak Effect of this compound in Cell-Based Assay Q1 Is the compound soluble in the final media? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the cell line sensitive to FGFR inhibition? A1_Yes->Q2 Sol_1 Troubleshoot Solubility: - Stepwise dilution - Pre-warm reagents - Sonication A1_No->Sol_1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are the assay conditions optimal? A2_Yes->Q3 Sol_2 Verify Cell Line: - Check FGFR alteration status - Confirm FGFR expression/activation - Use a positive control cell line A2_No->Sol_2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider Acquired Resistance or Off-Target Effects A3_Yes->End Sol_3 Optimize Assay: - Titrate drug concentration - Perform time-course - Optimize cell seeding density A3_No->Sol_3

References

futibatinib quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for futibatinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, potent, and irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2] It covalently binds to a specific cysteine residue within the ATP-binding pocket of the FGFRs, leading to the inhibition of FGFR-mediated signal transduction pathways.[1][3] This mechanism blocks downstream signaling, including the RAS-MAPK, PI3K-AKT, PLCγ, and JAK/STAT pathways, ultimately inhibiting the proliferation of cancer cells with FGFR genetic alterations.[4][5]

Q2: What are the typical quality control specifications for this compound active pharmaceutical ingredient (API)?

While specific specifications can vary by manufacturer, a certificate of analysis for this compound impurities suggests that a purity of >90% is expected for related substances.[6][7] Key quality control tests for this compound API would typically include:

  • Appearance: Visual inspection of the physical form and color.

  • Identification: Confirmation of the compound's identity using techniques like ¹H-NMR and Mass Spectrometry.[6][7]

  • Assay: Determination of the purity of the API, often by High-Performance Liquid Chromatography (HPLC).

  • Impurities: Identification and quantification of any process-related or degradation impurities.

  • Solubility: Determination of solubility in relevant solvents.

  • Water Content: Measurement of the amount of water present.

  • Residual Solvents: Quantification of any remaining solvents from the manufacturing process.

Q3: What are the common solvents for dissolving this compound for in vitro experiments?

This compound is soluble in dimethyl sulfoxide (DMSO).[4] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final working concentration. The final DMSO concentration in the cell culture should typically not exceed 0.1% to avoid solvent-induced cellular toxicity.

Q4: How should this compound be stored?

This compound powder should be stored at -20°C for long-term stability. For solutions in solvent, it is recommended to store them at -80°C for up to one year to avoid degradation.

Purity Assessment and Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A validated stability-indicating HPLC method is crucial for determining the purity and assay of this compound.

Typical HPLC Method Parameters:

ParameterTypical Value
Column Phenomenex C18 (150 x 4.6 mm, 2.1 µm) or equivalent
Mobile Phase A mixture of 0.1% Formic Acid in Water, Acetonitrile, and Methanol (e.g., 13:67:20, v/v/v)[4]
Flow Rate 0.8 mL/min[4]
Column Temperature 40 ± 5°C[4]
Injection Volume 10 µL[4]
Detection UV at an appropriate wavelength
Retention Time Approximately 1.261 minutes (analyte) and 1.292 minutes (Internal Standard) under specific conditions[4]

Method Validation Summary:

A typical validation of an LC-MS/MS method for this compound demonstrates linearity, precision, and accuracy.

Validation ParameterTypical Results
Linearity (r²) ≥ 0.999[8]
Intra-day and Inter-day Precision (% RSD) < 11.4%[8]
Intra-day and Inter-day Accuracy (% bias) < 11.3%[8]
Lower Limit of Quantification (LLOQ) 0.003 µM[8]
Mass Spectrometry (MS) for Identification and Impurity Profiling

Mass spectrometry is a powerful tool for confirming the identity of this compound and for identifying potential impurities and degradation products.

Typical Mass Spectrometry Parameters:

ParameterTypical Value
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Monitoring Mode Multiple Reaction Monitoring (MRM)[8]
Ion Transitions This compound: m/z 419.2 → 296.0; Internal Standard (e.g., erdafitinib): m/z 447.0 → 362.0[8]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with free silanol groups on the column. - Column overload. - Inappropriate mobile phase pH.- Use a high-purity, end-capped C18 column. - Reduce the injection concentration or volume. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Adding a small amount of a competing base (e.g., triethylamine) can sometimes help.
Poor Resolution - Inefficient column. - Inappropriate mobile phase composition. - Column temperature fluctuations.- Replace the column with a new one of the same type. - Optimize the mobile phase composition (e.g., adjust the ratio of organic solvents). - Use a column oven to maintain a stable temperature.
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase. - Flush the injector and sample loop thoroughly between injections. - Inject a blank solvent to check for carryover.
Baseline Drift/Noise - Mobile phase not properly degassed. - Contaminated detector cell. - Leaks in the system.- Degas the mobile phase before use. - Flush the detector cell with a strong solvent (e.g., isopropanol). - Check all fittings for leaks.
Mass Spectrometry Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Signal Intensity - Inefficient ionization. - Ion suppression from matrix components. - Clogged ion source.- Optimize ESI source parameters (e.g., capillary voltage, gas flow). - Improve sample cleanup to remove interfering matrix components. - Clean the ion source according to the manufacturer's instructions.
Unexpected Adducts - Presence of salts (e.g., sodium, potassium) in the mobile phase or sample.[9][10]- Use high-purity solvents and additives. - If adducts persist, they can sometimes be used for quantification, but consistency is key.
In-source Fragmentation - High cone voltage or source temperature.- Optimize the cone voltage and source temperature to minimize fragmentation of the parent ion.
Dissolution Testing Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
High Variability in Results - Incomplete deaeration of the dissolution medium. - Improper vessel centering or paddle/basket height. - Coning (mounding of undissolved powder at the bottom of the vessel).- Deaerate the dissolution medium thoroughly before use. - Ensure proper geometric setup of the dissolution apparatus. - Increase the agitation speed if coning is observed, within the validated range.
Incomplete Dissolution - Use of an inappropriate dissolution medium (pH, surfactant concentration). - Formulation issues.- Test different dissolution media to find one that provides sink conditions. The use of surfactants may be necessary for poorly soluble drugs. - Investigate the formulation for potential issues affecting dissolution.
Filter Clogging - Excipients from the formulation blocking the filter pores.- Use a filter with a larger pore size, ensuring it does not allow undissolved drug particles to pass through. - Centrifuge the samples before analysis if filtration is problematic.

Experimental Protocols

Protocol 1: HPLC Purity and Assay Determination of this compound
  • Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the method.

  • Preparation of Sample Solution: Accurately weigh a known amount of the this compound sample and prepare a solution in the same manner as the standard solution.

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the "Typical HPLC Method Parameters" table above.

  • System Suitability: Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters such as retention time precision, peak area precision, tailing factor, and theoretical plates. The results should meet the pre-defined acceptance criteria.

  • Analysis: Inject the standard solution and the sample solution into the HPLC system.

  • Calculation: Calculate the purity or assay of the this compound sample by comparing the peak area of the analyte in the sample solution to the peak area of the analyte in the standard solution.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[11][12]

  • Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified period.[11]

  • Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 N NaOH) and heat at a controlled temperature.[11]

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the solid this compound sample to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose a solution of this compound and the solid sample to UV and visible light.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method to separate the degradation products from the parent drug.

  • Peak Purity: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the this compound peak is free from any co-eluting degradation products.

Visualizations

FGFR Signaling Pathway Inhibited by this compound

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P STAT STAT FGFR->STAT P This compound This compound This compound->FGFR Covalent Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS IP3_DAG IP3/DAG PLCg->IP3_DAG JAK JAK STAT->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT PKC PKC IP3_DAG->PKC Proliferation Cell Proliferation, Survival, Migration JAK->Proliferation MEK MEK RAF->MEK mTOR mTOR AKT->mTOR PKC->Proliferation ERK ERK (MAPK) MEK->ERK mTOR->Proliferation ERK->Proliferation

Caption: this compound covalently inhibits FGFR, blocking downstream signaling pathways.

Experimental Workflow for this compound Purity Assessment

Futibatinib_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter hplc HPLC Separation filter->hplc uv UV Detection hplc->uv ms Mass Spectrometry (for identification) hplc->ms integrate Peak Integration uv->integrate calculate Calculate Purity/% Assay integrate->calculate report Generate Report calculate->report

Caption: Workflow for determining the purity of a this compound sample using HPLC.

Logical Relationship for Troubleshooting HPLC Peak Tailing

HPLC_Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Peak Tailing cause1 Secondary Interactions (Silanol Groups) problem->cause1 cause2 Column Overload problem->cause2 cause3 Inappropriate Mobile Phase pH problem->cause3 solution1 Use End-capped C18 Column cause1->solution1 solution2 Reduce Sample Concentration cause2->solution2 solution3 Adjust Mobile Phase pH cause3->solution3

Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.

References

Validation & Comparative

Preclinical Showdown: A Comparative Guide to Futibatinib and Pemigatinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, two prominent inhibitors, futibatinib and pemigatinib, have emerged as critical tools for researchers. This guide provides a detailed preclinical comparison of these two molecules, offering insights into their mechanisms of action, potency, selectivity, and efficacy, supported by experimental data to inform drug development professionals and scientists in the field.

Mechanism of Action: A Tale of Two Binding Modes

Both this compound and pemigatinib target the FGFR family of receptor tyrosine kinases, which, when dysregulated, can drive tumor cell proliferation, survival, and migration.[1][2][3] However, they exhibit a fundamental difference in their interaction with the target.

This compound is a novel, irreversible inhibitor that covalently binds to a specific cysteine residue within the ATP-binding pocket of FGFR1, FGFR2, FGFR3, and FGFR4.[4][5] This irreversible binding leads to sustained inhibition of FGFR signaling, even after the drug has been cleared from the plasma, which may contribute to its durable anti-tumor activity.[4]

Pemigatinib , in contrast, is a reversible, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1][6][7] It binds to the kinase domain non-covalently, and its inhibitory effect is dependent on maintaining sufficient plasma concentrations.[7]

In Vitro Potency: A Head-to-Head Look at Inhibition

The potency of both inhibitors has been evaluated in various preclinical studies using enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of the drug required to inhibit 50% of the target's activity.

TargetThis compound IC50 (nmol/L)Pemigatinib IC50 (nmol/L)
FGFR1 1.8 ± 0.4[8]0.4[7]
FGFR2 1.4 ± 0.3[8]0.5[7]
FGFR3 1.6 ± 0.1[8]1.0[7]
FGFR4 3.7 ± 0.4[8]30[7]
Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

This compound demonstrates potent inhibition of all four FGFR isoforms, while pemigatinib is most potent against FGFR1, 2, and 3, with weaker activity against FGFR4.[7][8]

Kinase Selectivity: On-Target vs. Off-Target Effects

High selectivity for the intended target is a desirable characteristic of any kinase inhibitor, as it can minimize off-target side effects.

This compound has been shown to be highly selective for FGFR1-4. In a panel of 296 human kinases, this compound only significantly inhibited three non-FGFR kinases at a concentration 50 times its IC50 for FGFR2/3.[8]

Pemigatinib also demonstrates high selectivity for FGFR1, 2, and 3 over other kinases.[7]

Anti-tumor Activity in Preclinical Models

The ultimate preclinical validation for an anti-cancer agent lies in its ability to inhibit tumor growth in cellular and animal models.

Cell-Based Assays

Both this compound and pemigatinib have demonstrated potent anti-proliferative activity in various cancer cell lines harboring FGFR genomic aberrations, including amplifications, fusions, and mutations.[7][8] this compound has shown efficacy in cell lines from diverse cancer types such as gastric, lung, multiple myeloma, bladder, endometrial, and breast cancer.[8] Similarly, pemigatinib selectively inhibits the growth of tumor cell lines with activated FGFR signaling.[7]

In Vivo Xenograft Models

In animal models bearing human tumor xenografts with FGFR alterations, both drugs have shown significant, dose-dependent anti-tumor activity.[7][8] Oral administration of this compound led to tumor reduction in various FGFR-driven models.[8] Pemigatinib has also demonstrated potent tumor growth suppression in xenograft models with FGFR1, FGFR2, or FGFR3 alterations.[7] An interesting preclinical finding is that a lower frequency of drug-resistant clones was observed with this compound compared to a reversible ATP-competitive FGFR inhibitor, and this compound was able to inhibit several drug-resistant FGFR2 mutants.[8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of preclinical evaluation, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors cluster_downstream Downstream Effects FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation This compound This compound (Irreversible) This compound->P1 Inhibits Pemigatinib Pemigatinib (Reversible) Pemigatinib->P1 Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P1->PI3K_AKT_mTOR PLCg PLCγ Pathway P1->PLCg Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Migration Cell Migration PLCg->Migration

Caption: FGFR Signaling Pathway and Inhibition by this compound and Pemigatinib.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability/Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Viability Potency & Selectivity Data Cell_Lines Cancer Cell Lines with FGFR Aberrations Cell_Lines->Cell_Viability Xenograft Tumor Xenograft Model in Mice/Rats Cell_Viability->Xenograft Identifies Promising Candidates Dosing Oral Administration of This compound or Pemigatinib Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis Dosing->PK_PD

Caption: General Preclinical Experimental Workflow for FGFR Inhibitors.

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of the inhibitor against purified FGFR kinase domains.

Methodology:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

  • The inhibitors (this compound or pemigatinib) are serially diluted to a range of concentrations.

  • The kinase, inhibitor, and a peptide substrate are incubated in the presence of ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, often using methods like mobility shift assay (MSA) or fluorescence polarization.[8]

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.

Methodology:

  • Cancer cell lines with known FGFR aberrations are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound or pemigatinib. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a set period, typically 72 hours.[8]

  • Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[8]

  • The concentration of the inhibitor that causes 50% growth inhibition (GI50) is determined by comparing the luminescence of treated cells to the control cells.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

  • Human cancer cells with specific FGFR alterations are injected subcutaneously into immunocompromised mice or rats.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • The animals are then randomized into treatment and control groups.

  • This compound or pemigatinib is administered orally, typically once daily, at various dose levels.[7][8] The control group receives a vehicle solution.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • The body weight of the animals is also monitored as an indicator of toxicity.

  • At the end of the study, the tumors may be excised for further pharmacodynamic analysis (e.g., measuring the level of phosphorylated FGFR).

Conclusion

Both this compound and pemigatinib are potent and selective inhibitors of the FGFR signaling pathway with demonstrated preclinical anti-tumor activity. The key differentiator lies in their binding mechanism, with this compound's irreversible binding offering the potential for more sustained target inhibition. The choice between these inhibitors for further research and development may depend on the specific cancer type, the nature of the FGFR aberration, and the desired pharmacological profile. The preclinical data presented here provides a solid foundation for researchers to make informed decisions in the ongoing effort to combat FGFR-driven cancers.

References

Futibatinib vs. Infigratinib: An In Vitro Efficacy Comparison for FGFR-Targeted Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of two prominent fibroblast growth factor receptor (FGFR) inhibitors: futibatinib and infigratinib. This analysis is supported by experimental data on their mechanisms of action, inhibitory concentrations, and cellular antiproliferative activities.

This compound (formerly TAS-120) and infigratinib (formerly BGJ398) are small molecule kinase inhibitors that have demonstrated clinical activity against tumors with FGFR pathway dysregulation. However, their distinct biochemical properties, particularly their mode of binding to the FGFR kinase domain, lead to differences in their in vitro efficacy and profiles against acquired resistance mutations. This compound is a selective, irreversible inhibitor of FGFR1, 2, 3, and 4.[1] It forms a covalent bond with a conserved cysteine in the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition.[2] In contrast, infigratinib is a reversible, ATP-competitive inhibitor with high affinity for FGFR1, FGFR2, and FGFR3.[3]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the key quantitative data on the in vitro performance of this compound and infigratinib.

Table 1: Comparative Inhibitory Activity against FGFR Kinases (IC50)

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
This compound 1.81.41.63.7
Infigratinib 1.11.02.061

Data for this compound from Sootome et al., Cancer Res, 2020.[4] Data for Infigratinib from respective drug information resources.[5]

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines with FGFR Aberrations (GI50)

Cancer TypeCell LineFGFR Genomic AberrationGI50 (µM)
GastricOCUM-2MFGFR2 amplification0.00075
GastricSNU-16FGFR2 amplification0.00091
LungH1581FGFR1 amplification0.0028
BladderRT-112FGFR3 fusion0.0089
EndometrialMFE-280FGFR2 mutation0.012

Mechanism of Action and Signaling Pathway

Both this compound and infigratinib target the FGFR signaling pathway, which, when constitutively activated by genetic alterations, can drive tumor cell proliferation and survival. Key downstream pathways affected by FGFR inhibition include the RAS-MAPK and PI3K-AKT cascades.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGF FGF Ligand FGF->FGFR Binding & Dimerization This compound This compound (Irreversible) This compound->FGFR Infigratinib Infigratinib (Reversible) Infigratinib->FGFR

FGFR Signaling Pathway and Inhibition

Activity Against Resistance Mutations

A key differentiator between this compound and reversible FGFR inhibitors like infigratinib is its activity against acquired resistance mutations in the FGFR kinase domain. Preclinical studies have shown that this compound can overcome resistance conferred by certain FGFR2 mutations, including the V565F "gatekeeper" mutation, which can limit the efficacy of reversible inhibitors.[2][6]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified FGFR kinases.

Methodology:

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, appropriate kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50µM DTT), and a suitable substrate (e.g., Poly(E,Y)4:1).

  • Procedure:

    • Prepare serial dilutions of this compound and infigratinib in DMSO.

    • In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation, or a FRET-based assay.

    • The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Viability Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compounds in cancer cell lines.

Methodology:

  • Cell Lines and Culture: A panel of cancer cell lines with known FGFR alterations are cultured in their recommended media and conditions.

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or infigratinib.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Measure the luminescence or absorbance using a plate reader.

    • Calculate the GI50 values from the dose-response curves, normalizing the data to untreated control cells.

Experimental_Workflow cluster_kinase_assay In Vitro Kinase Assay cluster_cell_assay Cell-Based Assay k1 Prepare serial dilutions of inhibitors k2 Incubate inhibitors with recombinant FGFR kinases and ATP k1->k2 k3 Measure kinase activity (e.g., ADP-Glo) k2->k3 k4 Calculate IC50 values k3->k4 c1 Culture cancer cell lines with FGFR alterations c2 Treat cells with a range of inhibitor concentrations c1->c2 c3 Incubate for 72 hours c2->c3 c4 Assess cell viability (e.g., CellTiter-Glo) c3->c4 c5 Calculate GI50 values c4->c5

Comparative In Vitro Efficacy Workflow

Summary

This compound and infigratinib are both potent inhibitors of the FGFR pathway. This compound's irreversible binding mechanism provides broad inhibition of FGFR1-4 and demonstrates activity against certain resistance mutations that can arise during treatment with reversible inhibitors. Infigratinib is a potent, reversible inhibitor of FGFR1-3. The choice of inhibitor for research and development purposes may depend on the specific FGFR alterations being targeted and the potential for acquired resistance. The experimental protocols provided herein offer a foundation for conducting comparative in vitro studies to further elucidate the efficacy of these and other FGFR inhibitors.

References

Futibatinib in Focus: A Comparative Guide to Covalent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of futibatinib and other covalent fibroblast growth factor receptor (FGFR) inhibitors, supported by experimental data. We delve into the biochemical and cellular activities, resistance profiles, and underlying experimental methodologies to offer a comprehensive resource for evaluating these targeted therapies.

This compound is an irreversible covalent inhibitor of FGFR1, 2, 3, and 4.[1] It covalently binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain.[2] This distinct mechanism of action differentiates it from reversible ATP-competitive inhibitors and other covalent inhibitors that may target different residues.

Biochemical Potency and Selectivity

The in vitro inhibitory activity of this compound and other covalent and non-covalent FGFR inhibitors against the four FGFR isoforms is a critical measure of their potency and selectivity. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions, such as ATP concentration in kinase assays.

InhibitorTypeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Other Notable Targets (IC50 nM)
This compound Covalent, Irreversible1.81.41.63.7
FIIN-2 Covalent, Irreversible3.094.32745.3
PRN1371 Covalent, Irreversible0.61.34.119.3CSF1R (8.1)
Pemigatinib Non-covalent, Reversible0.40.51.030
Infigratinib Non-covalent, Reversible1.11.02.061
Erdafitinib Non-covalent, Reversible1.22.53.05.7

Activity Against Resistance Mutations

A key advantage of covalent inhibitors like this compound is their potential to overcome acquired resistance to reversible inhibitors. Secondary mutations in the FGFR kinase domain are a primary mechanism of acquired resistance.[3] this compound has demonstrated potent activity against several of these clinically relevant mutations.

MutationThis compound IC50 (nM)Other Inhibitor IC50 (nM)
FGFR2 V564F (gatekeeper)-FIIN-2: Good potency
FGFR2 V564M (gatekeeper)-FIIN-2: 58, FIIN-3: 64
FGFR1 V561M (gatekeeper)-FIIN-2 and FIIN-3: Potent inhibition

Cellular Activity

The anti-proliferative activity of these inhibitors in cancer cell lines harboring FGFR alterations provides a crucial link between biochemical potency and potential therapeutic efficacy.

Cell LineCancer TypeFGFR AlterationThis compound GI50 (µM)Other Inhibitor IC50/EC50
AN3 CAEndometrial CarcinomaFGFR2 K310R, N549K-FIIN-2: Potent
SNU-16Gastric CarcinomaFGFR2 Amplification~0.01-0.05PRN1371: 2.6 nM
NCI-H1581Lung CancerFGFR1 Amplification~0.01-0.05FIIN-2: Potent
RT112Bladder CancerFGFR3 Fusion~0.01-0.05FIIN-2: Potent
KMS-11Multiple MyelomaFGFR3 Translocation~0.01-0.05-

In Vivo Efficacy

Preclinical xenograft models are instrumental in evaluating the in vivo anti-tumor activity of FGFR inhibitors.

InhibitorXenograft ModelTumor TypeFGFR AlterationOutcome
This compound AN3 CAEndometrial CarcinomaFGFR2 K310R, N549KSignificant antitumor efficacy
This compound SNU-16Gastric CarcinomaFGFR2 AmplificationSignificant antitumor efficacy
PRN1371 SNU-16Gastric CarcinomaFGFR2 AmplificationDose-dependent reduction in tumor volume
Ponatinib, Dovitinib, BGJ398 Patient-Derived XenograftCholangiocarcinomaFGFR2-CCDC6 fusionInhibition of tumor growth

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in evaluating these inhibitors, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binds HSPG HSPG HSPG->FGFR:f0 GRB2_SOS GRB2/SOS FGFR:f2->GRB2_SOS Activates PLCg PLCγ FGFR:f2->PLCg Activates PI3K PI3K FGFR:f2->PI3K Activates STAT STAT FGFR:f2->STAT Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

Caption: Simplified FGFR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo, Z'-LYTE) Determine IC50 Data_Comp Compare Potency, Selectivity, and Resistance Profile Kinase_Assay->Data_Comp Cell_Viability Cell-Based Viability Assay (e.g., MTT) Determine GI50/EC50 Xenograft Tumor Xenograft Model (e.g., Cholangiocarcinoma PDX) Evaluate anti-tumor efficacy Cell_Viability->Xenograft Select Lead Compounds Cell_Viability->Data_Comp Xenograft->Data_Comp Inhibitor_Library Library of FGFR Inhibitors Inhibitor_Library->Kinase_Assay Inhibitor_Library->Cell_Viability

Caption: General experimental workflow for FGFR inhibitor evaluation.

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical assays are performed to determine the direct inhibitory effect of a compound on the kinase activity of a specific FGFR isoform. A common method is the ADP-Glo™ Kinase Assay.

  • Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme; kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA); ATP; substrate (e.g., poly(E,Y)4:1); test compounds (e.g., this compound) serially diluted in DMSO; ADP-Glo™ Reagent; Kinase Detection Reagent; 384-well plates.

  • Procedure:

    • A kinase reaction mixture is prepared containing the kinase buffer, FGFR enzyme, and substrate.

    • The test compound at various concentrations is added to the wells of the microplate.

    • The kinase reaction is initiated by adding ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay Protocol)

Cell viability assays are used to assess the cytotoxic or cytostatic effects of FGFR inhibitors on cancer cell lines. The MTT assay is a widely used colorimetric assay.

  • Reagents and Materials: Cancer cell lines with known FGFR status; cell culture medium; fetal bovine serum (FBS); 96-well plates; test compounds serially diluted in DMSO; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

    • MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by metabolically active cells.

    • The solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal growth inhibitory concentration (GI50) or effective concentration (EC50) is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[4]

In Vivo Xenograft Model (General Protocol)

In vivo xenograft models are used to evaluate the anti-tumor efficacy of FGFR inhibitors in a living organism.

  • Materials: Immunocompromised mice (e.g., nude or SCID mice); cancer cell line or patient-derived tumor tissue with FGFR alterations; vehicle solution; test compound.

  • Procedure:

    • Tumor cells or tissue fragments are implanted subcutaneously or orthotopically into the mice.

    • When tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The test compound is administered to the treatment group (e.g., orally or by injection) at a specified dose and schedule. The control group receives the vehicle solution.

    • Tumor size is measured regularly (e.g., with calipers), and animal body weight and general health are monitored.

    • At the end of the study, the tumors are excised and may be used for further analysis (e.g., pharmacodynamic studies).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.[5]

References

Futibatinib Demonstrates Efficacy in Preclinical Models of Erdafitinib-Resistant Cancers Through Irreversible FGFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – A comprehensive analysis of preclinical data reveals that futibatinib, an irreversible fibroblast growth factor receptor (FGFR) inhibitor, can overcome resistance to the reversible FGFR inhibitor erdafitinib in specific contexts, offering a potential therapeutic strategy for patients who have developed resistance to prior FGFR-targeted therapies. This guide provides a detailed comparison of the efficacy of this compound and erdafitinib in preclinical models of acquired resistance, supported by experimental data and methodologies.

The development of resistance to targeted therapies like erdafitinib, an ATP-competitive reversible FGFR inhibitor, is a significant clinical challenge. Acquired resistance often arises from secondary mutations in the FGFR kinase domain or the activation of bypass signaling pathways. This compound, by covalently and irreversibly binding to the FGFR kinase domain, presents a distinct mechanism of action that has shown promise in circumventing some of these resistance mechanisms.

Comparative Efficacy in Erdafitinib-Resistant Models

Preclinical studies have demonstrated this compound's potent activity against various FGFR-driven cancer cell lines and in in vivo tumor models.[1] A key advantage of this compound lies in its ability to inhibit FGFR kinases harboring mutations that confer resistance to reversible inhibitors.

Table 1: Comparative In Vitro Activity of this compound and Erdafitinib Against Wild-Type and Resistant FGFR2 Mutants

FGFR2 MutantThis compound IC₅₀ (nmol/L)Erdafitinib IC₅₀ (nmol/L)Fold-Change in IC₅₀ (this compound vs. WT)Fold-Change in IC₅₀ (Erdafitinib vs. WT)Reference
Wild-Type0.9Data Not Explicitly Provided1.0-[2]
V565I (Gatekeeper)1.3Significantly higher than WT1.4Significantly higher than WT[2]
V565L (Gatekeeper)Data Not Explicitly ProvidedData Not Explicitly Provided--
N550HData Not Explicitly ProvidedData Not Explicitly Provided--
E566GData Not Explicitly ProvidedData Not Explicitly Provided--
K660M5.2Significantly higher than WT5.8Significantly higher than WT[2]

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the target's activity. Data for erdafitinib against these specific mutants in a direct comparative assay was not available in the reviewed literature, but it is established that reversible inhibitors have reduced activity.[2]

Preclinical evidence indicates that this compound maintains potent inhibitory activity against several drug-resistant FGFR2 mutants, including the V565I/L gatekeeper mutations, with greater potency than reversible FGFR inhibitors.[2][3] Furthermore, studies have shown a lower frequency of the emergence of drug-resistant clones with this compound treatment compared to reversible ATP-competitive FGFR inhibitors.[2]

However, this compound does not overcome all mechanisms of erdafitinib resistance. In bladder cancer cell lines with acquired resistance to the FGFR inhibitor BGJ398, cross-resistance to both erdafitinib and this compound was observed.[4] This suggests that resistance mediated by the activation of bypass signaling pathways, such as the ERBB family of receptors, can confer resistance to both reversible and irreversible FGFR inhibitors.

Signaling Pathways and Mechanisms of Action

Erdafitinib and this compound both target the FGFR signaling pathway, which, when aberrantly activated, drives cell proliferation, survival, and angiogenesis. However, their distinct binding mechanisms have significant implications for their activity against resistant tumors.

FGFR_Signaling_Pathway FGFR Signaling and Inhibitor Action FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation Erdafitinib Erdafitinib (Reversible) Erdafitinib->FGFR Inhibits (Reversibly) This compound This compound (Irreversible) This compound->FGFR Inhibits (Irreversibly) Resistance_Mutation FGFR Kinase Domain Mutation Resistance_Mutation->Erdafitinib Confers Resistance Bypass_Pathway Bypass Pathway (e.g., ERBB3) Bypass_Pathway->Proliferation Activates

Caption: FGFR signaling pathway and points of inhibition by erdafitinib and this compound.

Experimental Protocols

Generation of Erdafitinib-Resistant Cell Lines

The generation of cell lines with acquired resistance to FGFR inhibitors is a crucial step in evaluating the efficacy of second-line therapies. A common method involves continuous culture of sensitive parental cell lines in the presence of an FGFR inhibitor.[5]

Experimental_Workflow Workflow for Generating and Testing Resistant Cell Lines start Parental Cell Line (FGFR-driven) culture Continuous Culture with Increasing Erdafitinib start->culture selection Selection of Resistant Clones culture->selection characterization Molecular Characterization (Sequencing, Western Blot) selection->characterization efficacy_testing Efficacy Testing (this compound vs. Erdafitinib) characterization->efficacy_testing ic50 IC50 Determination efficacy_testing->ic50 in_vivo In Vivo Xenograft Model Testing efficacy_testing->in_vivo Logical_Relationship This compound Efficacy in Erdafitinib Resistance erda_resistance Erdafitinib Resistance fgfr_mutation FGFR Kinase Domain Mutation (e.g., V565I) erda_resistance->fgfr_mutation Caused by bypass_pathway Bypass Pathway Activation (e.g., ERBB3) erda_resistance->bypass_pathway Caused by futibatinib_efficacy This compound Efficacy fgfr_mutation->futibatinib_efficacy Leads to futibatinib_inefficacy This compound Inefficacy bypass_pathway->futibatinib_inefficacy Leads to

References

A Comparative Guide to Validating Futibatinib Target Engagement Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for assessing the target engagement of futibatinib, an irreversible FGFR1-4 inhibitor, with other selective FGFR inhibitors. Experimental data and detailed methodologies are presented to aid researchers in designing and interpreting studies aimed at validating the pharmacodynamic effects of these targeted therapies.

Introduction to this compound and Target Engagement

This compound is a potent and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2] It distinguishes itself from other FGFR inhibitors through its irreversible, covalent binding to a conserved cysteine in the P-loop of the FGFR kinase domain.[3] This mechanism of action leads to sustained inhibition of FGFR signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for tumor cell proliferation and survival.[3] Validating that this compound is engaging its intended target is critical for its clinical development and for understanding its mechanism of action. This is achieved through the measurement of specific biomarkers that reflect the downstream consequences of FGFR inhibition.

Key Biomarkers for this compound Target Engagement

The primary biomarkers for assessing this compound's target engagement can be categorized as proximal and distal markers. Proximal markers directly measure the inhibition of the FGFR kinase, while distal markers assess the downstream consequences of this inhibition.

  • Proximal Biomarker: Phosphorylated FGFR (p-FGFR): The most direct measure of target engagement is the level of phosphorylated FGFR. Inhibition of FGFR autophosphorylation is the immediate downstream effect of this compound binding. This can be assessed in tumor tissue or circulating tumor cells.

  • Proximal Biomarker: Phosphorylated FRS2 (p-FRS2): Fibroblast growth factor receptor substrate 2 (FRS2) is a key adaptor protein that is directly phosphorylated by activated FGFR. Measuring the levels of p-FRS2 provides another direct readout of FGFR activity.

  • Distal Pharmacodynamic Biomarker: Serum Phosphate: FGFR signaling plays a role in phosphate homeostasis. Inhibition of FGFR, particularly FGFR1, leads to increased renal phosphate reabsorption and consequently, elevated serum phosphate levels (hyperphosphatemia).[4][5] This is a well-established on-target effect of FGFR inhibitors and serves as a readily measurable systemic pharmacodynamic biomarker.[4][5][6]

Comparative Analysis of this compound and Other FGFR Inhibitors

Several other selective FGFR inhibitors are either approved or in clinical development, including pemigatinib, infigratinib, and erdafitinib. While all target the FGFR pathway, their biochemical properties and clinical profiles exhibit some differences.

Preclinical Potency

In preclinical studies, this compound has demonstrated potent inhibition of FGFR phosphorylation and downstream signaling pathways. A comparison of the half-maximal inhibitory concentrations (IC50) for FGFR inhibition highlights the potency of these compounds.

InhibitorTargetIC50 (nM)Cell Line/AssayReference
This compound FGFR11.8Enzymatic Assay[1]
FGFR21.4Enzymatic Assay[1]
FGFR31.6Enzymatic Assay[1]
FGFR43.7Enzymatic Assay[1]
p-FGFR24.9ELISA (OCUM-2M cells)[7]
Pemigatinib FGFR10.4Enzymatic Assay[8][9]
FGFR20.5Enzymatic Assay[8][9]
FGFR31.0Enzymatic Assay[8][9]
FGFR430Enzymatic Assay[8][9]
Infigratinib FGFR11.1Enzymatic Assay[10]
FGFR21.0Enzymatic Assay[10]
FGFR32.0Enzymatic Assay[10]
FGFR461Enzymatic Assay[10]
Erdafitinib FGFR1-4low nM rangeKinase Assay[11]

Table 1: Preclinical potency of various FGFR inhibitors.

Clinical Pharmacodynamic Biomarker: Hyperphosphatemia

Hyperphosphatemia is a consistent on-target effect observed in clinical trials of FGFR inhibitors and serves as a valuable pharmacodynamic biomarker.[4][5][6] The incidence of hyperphosphatemia can be an indicator of the degree of systemic FGFR inhibition.

InhibitorIncidence of Hyperphosphatemia (All Grades)Grade ≥3 HyperphosphatemiaClinical Trial/Reference
This compound 93%30%FOENIX-CCA2[12]
Pemigatinib 60-76%Low percentage[5]
Infigratinib 60-78%Rarely grade 4 or 5[6]
Erdafitinib 76%Not specifiedBLC2001[5]

Table 2: Incidence of hyperphosphatemia in clinical trials of FGFR inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for p-FGFR

Objective: To qualitatively or semi-quantitatively measure the levels of phosphorylated FGFR in cell lysates or tumor tissue homogenates.

Methodology:

  • Sample Preparation:

    • For cell lines, treat cells with this compound or other inhibitors at desired concentrations for a specified time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For tumor tissue, homogenize fresh or frozen tissue in lysis buffer with inhibitors.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-FGFR (e.g., anti-p-FGFR Tyr653/654) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software. Normalize p-FGFR levels to total FGFR or a loading control like GAPDH or β-actin.

Immunohistochemistry (IHC) for p-FRS2

Objective: To visualize and quantify the levels of phosphorylated FRS2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Methodology:

  • Tissue Preparation:

    • Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum.

    • Incubate sections with a primary antibody specific for p-FRS2 overnight at 4°C.

    • Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Develop the signal using a chromogen such as DAB.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate and mount the slides.

    • Acquire images using a bright-field microscope.

    • Quantify staining intensity and the percentage of positive cells using image analysis software.

ELISA for Serum Phosphate

Objective: To quantitatively measure the concentration of phosphate in serum samples from patients treated with FGFR inhibitors.

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood in serum separator tubes.

    • Allow blood to clot and then centrifuge to separate the serum.

    • Store serum at -80°C until analysis.

  • Assay Procedure (using a commercially available colorimetric assay kit):

    • Prepare a standard curve using the provided phosphate standards.

    • Add standards and patient serum samples to a 96-well plate.

    • Add the reaction reagent, which typically contains a molybdate-based solution that forms a colored complex with phosphate.

    • Incubate the plate at room temperature for a specified time.

  • Measurement and Analysis:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the phosphate concentration in the patient samples by interpolating from the standard curve.

Visualizations

Futibatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg This compound This compound This compound->FGFR Irreversible Inhibition pFRS2 p-FRS2 GRB2_SOS GRB2/SOS pFRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG/IP3 PLCg->DAG_IP3 DAG_IP3->Proliferation

Caption: this compound's mechanism of action in the FGFR signaling pathway.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detection Detection & Analysis Lysate Cell/Tissue Lysate Quantify Protein Quantification Lysate->Quantify Denature Denaturation Quantify->Denature Electrophoresis SDS-PAGE Denature->Electrophoresis Transfer Membrane Transfer Electrophoresis->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody (anti-p-FGFR) Block->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb ECL ECL Substrate SecondaryAb->ECL Image Imaging ECL->Image Analyze Densitometry Image->Analyze IHC_Workflow cluster_prep Tissue Preparation cluster_stain Immunostaining cluster_analysis Analysis Fixation Fixation & Embedding Sectioning Sectioning Fixation->Sectioning Deparaffinize Deparaffinization Sectioning->Deparaffinize AntigenRetrieval Antigen Retrieval Deparaffinize->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-p-FRS2) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Chromogen Chromogen (DAB) SecondaryAb->Chromogen Counterstain Counterstain Chromogen->Counterstain Imaging Microscopy Counterstain->Imaging Quantification Image Analysis Imaging->Quantification

References

Futibatinib's Cross-Resistance Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of futibatinib's performance against other FGFR inhibitors, supported by experimental data, reveals a distinct cross-resistance profile for this irreversible inhibitor. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of on-target and off-target resistance mechanisms, quantitative comparisons of inhibitor potency, and detailed experimental methodologies.

This compound, an irreversible covalent inhibitor of fibroblast growth factor receptors (FGFR) 1-4, demonstrates a unique and often advantageous cross-resistance profile compared to reversible ATP-competitive FGFR inhibitors such as pemigatinib, infigratinib, and erdafitinib. Its distinct mechanism of action, involving covalent binding to a conserved cysteine residue in the P-loop of the FGFR kinase domain, allows it to overcome some of the common resistance mutations that emerge during treatment with reversible inhibitors.[1][2][3][4][5] However, acquired resistance to this compound can also develop through distinct on-target mutations and activation of bypass signaling pathways.

On-Target Resistance: A Tale of Two Mechanisms

Acquired resistance to FGFR inhibitors predominantly arises from secondary mutations within the FGFR kinase domain. However, the landscape of these mutations differs significantly between reversible and irreversible inhibitors.

Reversible Inhibitors: Treatment with reversible FGFR inhibitors frequently leads to the emergence of a broad spectrum of mutations throughout the FGFR2 kinase domain. These mutations often hinder the binding of the inhibitor to the ATP-binding pocket.

This compound: In contrast, resistance to this compound is more narrowly focused, primarily involving mutations at two key locations: the "molecular brake" at residue N550 and the "gatekeeper" at residue V565.[1] While reversible inhibitors are rendered largely ineffective by these mutations, this compound's covalent binding mechanism allows it to maintain activity against some of these resistant forms.[1][2] Preclinical data have shown that this compound has robust activity against several acquired resistance mutations in the FGFR kinase domain that confer resistance to reversible inhibitors.[1][2]

Off-Target Resistance: Bypassing the Blockade

Beyond on-target mutations, tumors can develop resistance to FGFR inhibitors by activating alternative signaling pathways to maintain cell growth and survival. These "off-target" mechanisms can confer resistance to both reversible and irreversible inhibitors, including this compound. The most frequently implicated bypass pathways include:

  • PI3K/mTOR Pathway: Alterations in genes such as PIK3CA and PTEN can lead to the activation of this critical survival pathway, rendering the cancer cells less dependent on FGFR signaling.

  • MAPK Pathway: Mutations in genes like KRAS, NRAS, and HRAS can activate the MAPK pathway downstream of FGFR, allowing the tumor to circumvent the effects of FGFR inhibition.

The frequency of these off-target alterations appears to differ between inhibitor types. One study found that off-target mutations in the MAPK and PI3K/mTOR pathways were detected in 36% and 23% of cases progressing on reversible inhibitors and this compound, respectively.[1]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other FGFR inhibitors against wild-type and various mutant FGFR2 cell lines, providing a quantitative comparison of their potency in the face of resistance mutations.

Table 1: IC50 Values (nM) of FGFR Inhibitors Against Wild-Type and Mutant FGFR2

FGFR2 StatusThis compound (TAS-120)ErdafitinibPemigatinibInfigratinib
Wild-Type1.4 - 4.92.1 - 3.11.3 - 5.25.5 - 5.6
N550K28.4>300>30089.5
V565F>1000>300>300>300
V565I1.3 - 50.6---
V565L1.3 - 50.6---
E565A---490.91
L617M---2296.15

Data compiled from multiple sources. "-" indicates data not available.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled multiwell plates (96- or 384-well)

  • Multichannel pipette or automated pipetting station

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in opaque-walled multiwell plates at a desired density and culture for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the FGFR inhibitor (e.g., this compound) or vehicle control and incubate for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Assay: a. Equilibrate the cell plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.[6][7][8][9][10]

N-Ethyl-N-Nitrosourea (ENU) Mutagenesis Screen for Drug Resistance

This forward genetics screen is used to induce random point mutations in the genome of cancer cells to identify mutations that confer resistance to a specific drug.

Procedure:

  • Mutagenesis: Expose cancer cells (e.g., Ba/F3 cells engineered to be dependent on FGFR signaling) to the chemical mutagen N-ethyl-N-nitrosourea (ENU) for a defined period (e.g., 24 hours).

  • Drug Selection: Culture the mutagenized cells in the presence of the FGFR inhibitor (e.g., this compound) at a concentration that is lethal to the parental, non-mutagenized cells.

  • Clonal Expansion: Isolate and expand the drug-resistant colonies that emerge.

  • Genomic Analysis: Perform whole-exome or targeted sequencing of the resistant clones and the parental cell line to identify the mutations that are present in the resistant cells but not in the parental cells.

  • Validation: Functionally validate the identified mutations by introducing them into the parental cell line and confirming that they confer drug resistance.[11][12][13][14][15]

Visualizing Signaling Pathways and Resistance

FGFR_Signaling_and_Resistance cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_resistance Mechanisms of Resistance FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 PLCG PLCγ FGFR:f2->PLCG STAT STAT FGFR:f2->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG PKC PKC DAG->PKC STAT->Proliferation OnTarget On-Target Resistance (FGFR Kinase Domain Mutations) - N550K - V565F/I/L OnTarget->FGFR:f2 Inhibits Inhibitor Binding OffTarget Off-Target Resistance (Bypass Pathway Activation) - PI3K/mTOR Pathway - MAPK Pathway OffTarget->Proliferation Promotes Survival This compound This compound This compound->FGFR:f2 ReversibleInhibitors Reversible Inhibitors ReversibleInhibitors->FGFR:f2 Experimental_Workflow cluster_mutagenesis ENU Mutagenesis Screen cluster_validation Functional Validation start Cancer Cell Line (FGFR-dependent) enu Treat with ENU start->enu selection Select with FGFR Inhibitor enu->selection colonies Isolate Resistant Colonies selection->colonies sequencing Whole Exome Sequencing colonies->sequencing analysis Identify Resistance Mutations sequencing->analysis transfection Introduce Candidate Mutation analysis->transfection Identified Mutations validation_start Parental Cell Line validation_start->transfection viability_assay Cell Viability Assay (with inhibitor) transfection->viability_assay confirmation Confirm Resistance Phenotype viability_assay->confirmation

References

Synergistic Potential of Futibatinib: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Futibatinib, an irreversible FGFR1-4 inhibitor, has demonstrated significant antitumor activity in various cancers with FGFR aberrations. To enhance its therapeutic efficacy and overcome potential resistance mechanisms, extensive research has focused on its synergistic effects when combined with other inhibitors. This guide provides a comprehensive comparison of this compound's performance in combination with chemotherapy, immunotherapy, and other targeted agents, supported by preclinical and clinical experimental data.

This compound in Combination with Chemotherapy

Preclinical studies have demonstrated that this compound acts synergistically with various cytotoxic agents across different cancer types. This combination strategy aims to target both the primary oncogenic driver (FGFR signaling) and induce broader cancer cell death through conventional chemotherapy.

Preclinical Efficacy Data

The synergistic effects of this compound with chemotherapeutic agents have been evaluated in several cancer cell lines. The combination has been shown to result in enhanced inhibition of cell growth and increased apoptosis compared to monotherapy.

Cancer TypeCell LineCombination AgentParameterResultReference
Gastric CancerSNU-165-FluorouracilCombination Index (CI) at ED₉₀0.50[1]
Gastric CancerSNU-16PaclitaxelCombination Index (CI) at ED₉₀0.71[1]
Gastric CancerSNU-16CisplatinCombination Index (CI) at ED₉₀0.76[1]
Gastric CancerSNU-16GemcitabineCombination Index (CI) at ED₉₀0.29[1]
RhabdomyosarcomaRMS559IrinotecanΔBliss scoreNegative values indicating synergy
RhabdomyosarcomaRMS559VincristineΔBliss scoreNegative values indicating synergy
Experimental Protocols

Cell Viability Assay (Combination Index Calculation):

  • Cell Seeding: Cancer cell lines (e.g., SNU-16) were seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and incubated for 24 hours.

  • Drug Treatment: Cells were treated with a range of concentrations of this compound, the chemotherapeutic agent, or the combination of both for 72 hours.

  • Viability Assessment: Cell viability was determined using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).

  • Data Analysis: The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software. A CI value < 1 indicates synergy.

In Vivo Xenograft Studies:

  • Tumor Implantation: Human cancer cells (e.g., SNU-16) were subcutaneously implanted into immunodeficient mice.

  • Treatment Administration: Once tumors reached a specified volume, mice were randomized into treatment groups: vehicle control, this compound alone, chemotherapy alone, or the combination. This compound was typically administered orally, while chemotherapeutic agents were administered via standard routes (e.g., intraperitoneal or intravenous).

  • Tumor Growth Measurement: Tumor volume was measured regularly using calipers.

  • Efficacy Evaluation: The antitumor efficacy was evaluated by comparing the tumor growth inhibition between the different treatment groups.

Synergy_Chemotherapy cluster_0 This compound Action cluster_1 Chemotherapy Action This compound This compound FGFR FGFR Signaling (FGFR1-4) This compound->FGFR Inhibits Proliferation_Survival Cell Proliferation & Survival FGFR->Proliferation_Survival Promotes Synergy Synergistic Effect: Enhanced Tumor Cell Death Proliferation_Survival->Synergy Chemotherapy Chemotherapy (e.g., 5-FU, Paclitaxel) DNA_Damage_MT_Disruption DNA Damage / Mitotic Disruption Chemotherapy->DNA_Damage_MT_Disruption Apoptosis Apoptosis DNA_Damage_MT_Disruption->Apoptosis Induces Apoptosis->Synergy

Figure 1: Synergistic mechanism of this compound and chemotherapy.

This compound in Combination with Immunotherapy

The combination of this compound with immune checkpoint inhibitors, such as pembrolizumab, is a promising strategy to enhance anti-tumor immune responses. Preclinical rationale suggests that FGFR inhibition can modulate the tumor microenvironment, making it more susceptible to immunotherapy.[1][2]

Clinical Efficacy Data (this compound + Pembrolizumab in Metastatic Urothelial Carcinoma)

A Phase II clinical trial (NCT04601857) evaluated the combination of this compound and pembrolizumab in platinum-ineligible patients with metastatic urothelial carcinoma (mUC).[1]

Patient CohortObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)Median Overall Survival (mOS)
Cohort A (FGFR3 mutations or FGFR1-4 fusions) 47%8.3 monthsNot Reached
Cohort B (Wild-type or other FGFR alterations) 27%4.0 months18.0 months
Experimental Protocols

Clinical Trial Design (NCT04601857):

  • Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who were ineligible for platinum-based chemotherapy.

  • Treatment Regimen: Patients received this compound orally once daily in combination with intravenous pembrolizumab every three or six weeks.

  • Efficacy Endpoints: The primary endpoint was the objective response rate (ORR). Secondary endpoints included progression-free survival (PFS), overall survival (OS), and safety.

  • Biomarker Analysis: Patients were stratified into cohorts based on the presence of FGFR alterations in their tumors.

Synergy_Immuno cluster_0 This compound Action cluster_1 Pembrolizumab Action This compound This compound Tumor_Microenvironment Tumor Microenvironment This compound->Tumor_Microenvironment Modulates Immunosuppression Decreased Immunosuppressive Cells (e.g., TAMs) Tumor_Microenvironment->Immunosuppression Synergy Synergistic Effect: Enhanced Anti-Tumor Immunity Immunosuppression->Synergy Pembrolizumab Pembrolizumab PD1_PDL1 PD-1/PD-L1 Axis Pembrolizumab->PD1_PDL1 Inhibits T_Cell_Activation Enhanced T-Cell Activation & Proliferation PD1_PDL1->T_Cell_Activation Restores T_Cell_Activation->Synergy

Figure 2: Rationale for combining this compound and immunotherapy.

This compound in Combination with Other Targeted Inhibitors

Targeting parallel or downstream signaling pathways is another strategy to overcome resistance and enhance the efficacy of this compound. Preclinical studies have explored combinations with inhibitors of the PI3K/AKT/mTOR and MAPK pathways.

Preclinical Efficacy Data

Preclinical evidence suggests that combining this compound with inhibitors of pathways downstream of FGFR, such as the PI3K/AKT and MAPK pathways, can lead to synergistic anti-tumor effects.

Cancer TypeCell LineCombination Agent TypePathway TargetedObserved EffectReference
RhabdomyosarcomaRMS559AKT InhibitorPI3K/AKT/mTORSynergistic cell killing
RhabdomyosarcomaRMS559Src Family Kinase (SFK) InhibitorDownstream signalingSynergistic cell killing
Various CancersPreclinical ModelsMEK InhibitorMAPK (MEK/ERK)Synergistic tumor regression[3]
Various CancersPreclinical ModelsPI3K InhibitorPI3K/AKT/mTORSynergistic tumor regression[3]
Experimental Protocols

Western Blot Analysis for Signaling Pathway Inhibition:

  • Cell Treatment: Cancer cells were treated with this compound, the other targeted inhibitor, or the combination for a specified period.

  • Protein Extraction: Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were probed with primary antibodies against key signaling proteins (e.g., p-FGFR, p-AKT, p-ERK) and corresponding total proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Synergy_Targeted FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FGFR Inhibits MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Inhibits PI3K_AKT_Inhibitor PI3K/AKT Inhibitor PI3K_AKT_Inhibitor->PI3K Inhibits PI3K_AKT_Inhibitor->AKT Inhibits

Figure 3: Dual inhibition of FGFR and downstream pathways.

Conclusion

The combination of this compound with other anti-cancer agents presents a promising therapeutic strategy. Synergistic effects have been observed with various classes of drugs, including conventional chemotherapy, immunotherapy, and other targeted inhibitors. The preclinical and clinical data summarized in this guide highlight the potential of these combination approaches to enhance therapeutic efficacy and address mechanisms of resistance. Further clinical investigation is warranted to optimize these combination regimens for different cancer types and patient populations.

References

Futibatinib vs. AZD4547 in FGFR2 Fusion Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical performance of futibatinib (TAS-120) and AZD4547 in cancer models driven by Fibroblast Growth Factor Receptor 2 (FGFR2) fusions. The information herein is supported by experimental data from publicly available research to assist in informed decision-making for research and development.

Executive Summary

This compound and AZD4547 are both potent inhibitors of the FGFR signaling pathway, a critical driver in various cancers, including cholangiocarcinoma with FGFR2 fusions. A key distinction lies in their mechanism of action: this compound is a second-generation, irreversible inhibitor targeting FGFR1-4, while AZD4547 is a first-generation, reversible, selective inhibitor of FGFR1-3. This fundamental difference appears to influence their efficacy, propensity for inducing resistance, and activity against acquired resistance mutations. Preclinical evidence suggests that this compound may have a lower propensity for the development of drug-resistant clones compared to AZD4547.

Mechanism of Action

This compound covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFR1-4, leading to irreversible inhibition of the receptor.[1][2][3] This "trapping" of the receptor in an inactive state provides sustained target inhibition. AZD4547, in contrast, is an ATP-competitive inhibitor that reversibly binds to the kinase domain of FGFR1, 2, and 3.[1] Its inhibitory effect is dependent on maintaining sufficient drug concentrations at the target site.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTargetIC50 (nmol/L)Notes
This compound FGFR11.8 ± 0.4[4]
FGFR21.4 ± 0.3[4]
FGFR31.6 ± 0.1[4]
FGFR43.7 ± 0.4[4]
AZD4547 FGFR10.2Data from separate studies.
FGFR22.5Data from separate studies.
FGFR31.8Data from separate studies.
VEGFR224Weaker activity.
Table 2: In Vitro Anti-proliferative Activity (GI50)
CompoundCell LineCancer TypeFGFR AberrationGI50 (nmol/L)
This compound OCUM-2MD3Gastric CancerFGFR2 Amplification~5
SNU-16Gastric CancerFGFR2 Amplification~10
KMS-11Multiple MyelomaFGFR3 Fusion~1
RT-112Bladder CancerFGFR3 Fusion~50
AZD4547 AN3-CAEndometrial CancerFGFR2 Mutation31

Note: Direct head-to-head GI50 comparisons in the same FGFR2 fusion-positive cell line were not available in the reviewed literature. The data presented is from studies evaluating each compound individually in cell lines with various FGFR aberrations.

Table 3: Comparison of Acquired Resistance in Preclinical Models
FeatureThis compoundAZD4547Reference
Resistant Clones (OCUM-2MD3) 12 clones at 20 nmol/L170 clones at 400 nmol/L[4]
Identified Resistance Mutations None in FGFR2 kinase domainFGFR2 K660N (in 61.2% of clones)[4]
Activity against AZD4547-resistant clones Potent inhibition (IC50 = 4.8 nmol/L)High resistance (IC50 = 158.6 nmol/L)[4]

Experimental Protocols

In Vitro Cell Proliferation Assay (General Protocol)
  • Cell Seeding: Cancer cell lines with known FGFR2 fusions are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or AZD4547 for 72 hours.

  • Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega) or WST-1 (Roche), which quantifies ATP levels or metabolic activity, respectively.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Tumor Xenograft Study (General Protocol)
  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 to 10 x 10^6 cells from an FGFR2 fusion-positive cancer cell line are suspended in a solution of Matrigel and PBS and injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of 150-200 mm³. Mice are then randomized into treatment and vehicle control groups.

  • Drug Administration: this compound or AZD4547 is administered orally, once daily, at specified dose levels. The vehicle control group receives the corresponding vehicle solution.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specified time point. Tumor growth inhibition is calculated and statistical analysis is performed to compare treatment groups.

Generation of Drug-Resistant Clones
  • Cell Line: A cancer cell line sensitive to FGFR inhibition (e.g., OCUM-2MD3 with FGFR2 amplification) is used.

  • Drug Exposure: Cells are continuously exposed to increasing concentrations of this compound or AZD4547 over several weeks.

  • Isolation of Resistant Clones: Single-cell clones that are able to proliferate at high drug concentrations are isolated using limiting dilution or cloning cylinders.

  • Characterization: The GI50 values of the resistant clones to both this compound and AZD4547 are determined. The FGFR2 kinase domain is sequenced to identify potential resistance mutations.

Mandatory Visualization

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 (Fusion Protein) FGF->FGFR2 Binding & Dimerization FRS2 FRS2 FGFR2->FRS2 Phosphorylation PLCG PLCγ FGFR2->PLCG Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Proliferation This compound This compound (Irreversible) This compound->FGFR2 AZD4547 AZD4547 (Reversible) AZD4547->FGFR2

Caption: FGFR2 signaling pathway and points of inhibition by this compound and AZD4547.

Experimental_Workflow cluster_invitro In Vitro Comparison cluster_resistance Resistance Development cluster_invivo In Vivo Efficacy start_vitro Seed FGFR2 Fusion-Positive Cancer Cells treat Treat with this compound or AZD4547 (Dose-Response) start_vitro->treat viability Assess Cell Viability (72h) treat->viability gi50 Calculate GI50 Values viability->gi50 compare_gi50 Compare Potency gi50->compare_gi50 start_res Culture Sensitive Cells with Increasing Drug Concentrations isolate Isolate Resistant Clones start_res->isolate sequence Sequence FGFR2 Kinase Domain isolate->sequence analyze_mut Identify Resistance Mutations sequence->analyze_mut compare_res Compare Resistance Profiles analyze_mut->compare_res start_vivo Implant FGFR2 Fusion-Positive Tumor Cells in Mice randomize Randomize Mice into Treatment Groups start_vivo->randomize treat_vivo Administer this compound, AZD4547, or Vehicle (Daily) randomize->treat_vivo monitor_vivo Monitor Tumor Growth and Body Weight treat_vivo->monitor_vivo endpoint Analyze Tumor Growth Inhibition and Survival monitor_vivo->endpoint compare_vivo Compare In Vivo Efficacy endpoint->compare_vivo

Caption: Experimental workflow for preclinical comparison of this compound and AZD4547.

References

Futibatinib's Prowess Against FGFR Gatekeeper Mutations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of futibatinib's efficacy against fibroblast growth factor receptor (FGFR) gatekeeper mutations, comparing its performance with other selective FGFR inhibitors. This analysis is supported by experimental data, detailed methodologies, and a visual representation of the FGFR signaling pathway.

Acquired resistance to targeted therapies remains a significant hurdle in oncology. In the context of FGFR inhibitors, a common mechanism of resistance is the emergence of "gatekeeper" mutations within the kinase domain. These mutations, such as the V565F/I/L substitution in FGFR2, sterically hinder the binding of ATP-competitive inhibitors, thereby abrogating their therapeutic effect.[1][2] this compound, a next-generation irreversible FGFR inhibitor, has demonstrated a distinct advantage in overcoming this challenge.[3][4]

This compound distinguishes itself through its covalent binding mechanism. It forms an irreversible bond with a conserved cysteine residue in the P-loop of the FGFR kinase domain.[4][5] This mode of action is less susceptible to resistance conferred by gatekeeper mutations that affect the ATP-binding pocket targeted by reversible inhibitors.[4][6] Preclinical studies have consistently shown that this compound retains potent activity against various FGFR gatekeeper mutants that are resistant to other approved FGFR inhibitors like pemigatinib, infigratinib, and erdafitinib.[7][8]

Comparative Efficacy Against Gatekeeper Mutations

The following tables summarize the in vitro inhibitory activity of this compound and other FGFR inhibitors against wild-type FGFR and clinically relevant gatekeeper mutations. The data, presented as half-maximal inhibitory concentrations (IC50), highlight this compound's sustained potency in the presence of these resistance-conferring mutations.

Table 1: Inhibitory Activity (IC50, nM) of FGFR Inhibitors Against Wild-Type FGFRs

InhibitorFGFR1 (WT)FGFR2 (WT)FGFR3 (WT)FGFR4 (WT)
This compound1.81.41.63.7
Pemigatinib0.41.51.030.0
Infigratinib1.10.91.060.0
Erdafitinib1.22.52.9130.0

Data compiled from multiple sources.[1][3]

Table 2: Comparative Inhibitory Activity (IC50, nM) Against FGFR2 Gatekeeper Mutations

InhibitorFGFR2 (WT)FGFR2 V565FFGFR2 V565IFGFR2 V565L
This compound <10 10-100 <10 <10
Pemigatinib<10>10007>1000
Infigratinib<10>1000>1000>1000
Erdafitinib<10>1000>1000>1000
Rogaratinib~50>1000->1000
Derazantinib~200<1000-<1000
Zoligratinib~100~100->1000

Data is an approximation from published studies.[1][9]

Table 3: Comparative Inhibitory Activity (IC50, nM) Against Other FGFR Gatekeeper Mutations

InhibitorFGFR1 V561MFGFR3 V555M
Pemigatinib13422
This compoundPotent InhibitionRetained Activity
Erdafitinib-Retained Activity

Data compiled from multiple sources.[1][7]

Experimental Protocols

The following are representative methodologies for the key experiments used to evaluate the efficacy of FGFR inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of an inhibitor to the FGFR kinase domain.

  • Reagents: Recombinant human FGFR1, FGFR2, or FGFR3 kinase domain, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled ATP-competitive tracer, kinase buffer.

  • Procedure: a. A 3-fold serial dilution of the test inhibitor (e.g., this compound) is prepared in a 384-well plate. b. The FGFR kinase and the Eu-anti-GST antibody are mixed in kinase buffer and added to the wells containing the inhibitor. c. The Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction. d. The plate is incubated at room temperature for 60 minutes. e. The Fluorescence Resonance Energy Transfer (FRET) signal is measured using a fluorescence plate reader. The signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines harboring specific FGFR alterations.

  • Cell Lines: Ba/F3 cells engineered to express wild-type or mutant FGFR constructs (e.g., FGFR2-V565F).

  • Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are treated with a serial dilution of the FGFR inhibitor for 72 hours. c. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals. d. The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). e. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell growth) is determined by plotting the percentage of cell viability against the inhibitor concentration.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms discussed, the following diagrams created using the DOT language illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P_FGFR Phosphorylated FGFR FGFR->P_FGFR Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PI3K PI3K P_FGFR->PI3K PLCG PLCγ P_FGFR->PLCG STAT STAT P_FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription STAT->Transcription Response Proliferation Survival Differentiation Angiogenesis Transcription->Response

Caption: FGFR signaling cascade upon ligand binding.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison Kinase_Assay FGFR Kinase Inhibition Assay IC50 Determine IC50 Kinase_Assay->IC50 Data_Comparison Compare this compound vs. Other Inhibitors IC50->Data_Comparison Cell_Culture Culture Cancer Cells (WT & Mutant FGFR) Inhibitor_Treatment Treat with Inhibitors Cell_Culture->Inhibitor_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Inhibitor_Treatment->Proliferation_Assay GI50 Determine GI50 Proliferation_Assay->GI50 GI50->Data_Comparison Conclusion Evaluate Efficacy Against Gatekeeper Mutations Data_Comparison->Conclusion

Caption: Workflow for evaluating FGFR inhibitor efficacy.

Conclusion

The available preclinical and clinical data strongly support the superior activity of this compound against FGFR gatekeeper mutations when compared to reversible, ATP-competitive FGFR inhibitors. Its unique covalent binding mechanism provides a durable inhibition of FGFR signaling, even in the presence of mutations that confer resistance to other agents. This makes this compound a critical therapeutic option for patients with FGFR-driven malignancies who have developed resistance to prior FGFR-targeted therapies. The continued investigation and development of covalent inhibitors like this compound represent a promising strategy to overcome acquired resistance in targeted cancer therapy.

References

Futibatinib: A Comparative Analysis in FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy, safety, and mechanistic profile of futibatinib in comparison to other FGFR inhibitors in various tumor types, with a focus on cholangiocarcinoma.

Introduction

This compound (Lytgobi®) is a next-generation, irreversible fibroblast growth factor receptor (FGFR) inhibitor that has demonstrated significant anti-tumor activity in patients with FGFR-altered cancers.[1] Alterations in the FGFR signaling pathway, including gene fusions, rearrangements, and amplifications, are key oncogenic drivers in a variety of solid tumors, most notably intrahepatic cholangiocarcinoma (iCCA).[1] This guide provides a comprehensive comparative analysis of this compound against other approved FGFR inhibitors, presenting key experimental data, detailed methodologies from pivotal clinical trials, and visual representations of the underlying molecular pathways and clinical trial workflows.

Mechanism of Action: A Covalent Advantage

This compound is a highly selective inhibitor of FGFR1, 2, 3, and 4.[2] Unlike reversible ATP-competitive inhibitors such as pemigatinib and infigratinib, this compound forms a covalent bond with a specific cysteine residue within the ATP binding pocket of the FGFR kinase domain. This irreversible binding leads to sustained inhibition of FGFR signaling, a feature that may overcome acquired resistance mechanisms observed with reversible inhibitors.[1]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_this compound This compound Action cluster_reversible Reversible Inhibitor Action FGFR FGFR ATP_Pocket ATP Binding Pocket FGFR->ATP_Pocket Activates FGF FGF Ligand FGF->FGFR Binds This compound This compound (Irreversible Inhibitor) Covalent_Bond Forms Covalent Bond with P-loop Cysteine This compound->ATP_Pocket Irreversibly Binds Blockade Blockade Reversible_Inhibitor Pemigatinib / Infigratinib (Reversible Inhibitor) Competitive_Binding Competitively Binds ATP Pocket Reversible_Inhibitor->ATP_Pocket Reversibly Binds Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) ATP_Pocket->Downstream Phosphorylation Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes Blockade->Downstream Inhibits

Fig. 1: Mechanism of Action of this compound vs. Reversible FGFR Inhibitors.

Comparative Efficacy in Cholangiocarcinoma

The primary evidence for this compound's efficacy comes from the Phase 2 FOENIX-CCA2 trial. The following tables compare the key efficacy outcomes of this compound with those of pemigatinib and infigratinib from their respective pivotal trials in patients with previously treated, unresectable, locally advanced or metastatic iCCA with FGFR2 fusions or other rearrangements.

Efficacy Outcome This compound (FOENIX-CCA2) Pemigatinib (FIGHT-202) Infigratinib (Phase 2)
Objective Response Rate (ORR) 41.7%[2]37.0%[3]23.1%[4]
Complete Response (CR) Not specified in snippet3.7%[5]Not specified in snippet
Partial Response (PR) 41.7%[2]Not specified in snippetNot specified in snippet
Disease Control Rate (DCR) 82.5%[2]82.4%[6]Not specified in snippet
Median Duration of Response (DoR) 9.5 months[2]9.1 months[3]5.0 months[7]
Median Progression-Free Survival (PFS) 8.9 months[2]7.0 months[3]Not specified in snippet
Median Overall Survival (OS) 20.0 months[2]17.5 months[3]Not specified in snippet

Comparative Safety and Tolerability

The safety profiles of FGFR inhibitors are generally characterized by on-target toxicities. The most common adverse events are summarized below.

Adverse Event (Any Grade) This compound (FOENIX-CCA2) Pemigatinib (FIGHT-202) Infigratinib (Phase 2)
Hyperphosphatemia 85%[2]58.5%[8]76.9%[4]
Alopecia 33%[2]49.7%[8]41%[9]
Diarrhea 28%[2]47.6%[8]Not specified in snippet
Dry Mouth 30%[2]Not specified in snippetNot specified in snippet
Fatigue 25%[2]43.5%[5]39.8%[4]
Stomatitis Not specified in snippetNot specified in snippet54.6%[4]
Nail Toxicity 47%[10]Not specified in snippetNot specified in snippet
Musculoskeletal Pain 43%[10]Not specified in snippetNot specified in snippet
Dry Eye 25%[10]Not specified in snippet67.6% (eye disorders)[4]

Experimental Protocols of Pivotal Trials

A clear understanding of the trial designs is crucial for interpreting the comparative data.

FOENIX-CCA2 (this compound)
  • Design: A single-arm, open-label, multicenter Phase 2 study.[2]

  • Patient Population: Patients with previously treated, unresectable, locally advanced or metastatic iCCA harboring an FGFR2 fusion or other rearrangement.[2]

  • Intervention: this compound 20 mg orally once daily.[2]

  • Primary Endpoint: Objective Response Rate (ORR) as assessed by independent central review.[2]

  • Secondary Endpoints: Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[2]

FIGHT-202 (Pemigatinib)
  • Design: An open-label, multicenter, single-arm Phase 2 study with three cohorts based on FGF/FGFR alteration status.[3][11]

  • Patient Population (Cohort A): Patients with previously treated, advanced/metastatic CCA with FGFR2 fusions or rearrangements.[3]

  • Intervention: Pemigatinib 13.5 mg orally once daily for 14 days, followed by 7 days off, in 21-day cycles.[3]

  • Primary Endpoint: ORR in Cohort A.[3]

  • Secondary Endpoints: DoR, PFS, OS, and safety.[3]

Phase 2 Study of Infigratinib
  • Design: A multicenter, open-label, single-arm Phase 2 study.[4]

  • Patient Population: Patients with previously treated advanced cholangiocarcinoma harboring an FGFR2 gene fusion or rearrangement.[4]

  • Intervention: Infigratinib 125 mg orally once daily for 21 consecutive days followed by 7 days off therapy, in 28-day cycles.[7]

  • Primary Endpoint: ORR.[4]

  • Secondary Endpoints: Not specified in snippets.[4]

cluster_screening Patient Screening cluster_this compound FOENIX-CCA2 cluster_pemigatinib FIGHT-202 cluster_infigratinib Phase 2 Screening Patients with previously treated, unresectable, locally advanced or metastatic iCCA with FGFR2 fusion/rearrangement Futibatinib_Dosing This compound 20 mg Once Daily Screening->Futibatinib_Dosing Enrollment Pemigatinib_Dosing Pemigatinib 13.5 mg Once Daily (2 weeks on, 1 week off) Screening->Pemigatinib_Dosing Enrollment Infigratinib_Dosing Infigratinib 125 mg Once Daily (21 days on, 7 days off) Screening->Infigratinib_Dosing Enrollment Futibatinib_Endpoints Primary: ORR Secondary: DoR, DCR, PFS, OS, Safety Futibatinib_Dosing->Futibatinib_Endpoints Pemigatinib_Endpoints Primary: ORR Secondary: DoR, PFS, OS, Safety Pemigatinib_Dosing->Pemigatinib_Endpoints Infigratinib_Endpoints Primary: ORR Infigratinib_Dosing->Infigratinib_Endpoints

Fig. 2: Comparative Workflow of Pivotal Clinical Trials in Cholangiocarcinoma.

FGFR Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Ligand binding to the extracellular domain of FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central to cancer cell growth and survival.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates FGF FGF Ligand FGF->FGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Fig. 3: Simplified FGFR Signaling Pathway.

Conclusion

This compound has demonstrated robust and durable anti-tumor activity in patients with previously treated, unresectable, locally advanced or metastatic iCCA harboring FGFR2 fusions or rearrangements. Its efficacy, as measured by ORR, DoR, PFS, and OS, appears to be at least comparable, and in some aspects numerically favorable, to other approved FGFR inhibitors like pemigatinib. The unique irreversible binding mechanism of this compound may offer an advantage in overcoming certain resistance mutations that can arise with reversible inhibitors. The safety profile of this compound is manageable and consistent with the known on-target effects of FGFR inhibition. For researchers and drug development professionals, this compound represents a significant advancement in the targeted therapy of FGFR-driven malignancies, and ongoing clinical trials will further delineate its role in various tumor types and lines of therapy.

References

benchmarking futibatinib selectivity against other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of futibatinib's kinase inhibition profile against other selective FGFR inhibitors, supported by experimental data and methodologies.

This compound (TAS-120) is a novel, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Its covalent binding mechanism distinguishes it from other approved ATP-competitive FGFR inhibitors, offering the potential for more sustained target inhibition and activity against certain resistance mutations.[2][3] This guide provides a comparative analysis of this compound's kinase selectivity profile against other prominent FGFR inhibitors: erdafitinib, infigratinib, and pemigatinib.

Kinase Inhibition Profile: A Tabular Comparison

The following tables summarize the in vitro inhibitory activity of this compound and other FGFR inhibitors against the FGFR family and a selection of off-target kinases. It is important to note that the data for this compound is derived from separate studies and may not be directly comparable to the head-to-head comparison data available for erdafitinib, infigratinib, and pemigatinib due to potential differences in experimental conditions and kinase panels.

Table 1: Potency Against FGFR Isoforms (IC50 in nM)

InhibitorFGFR1FGFR2FGFR3FGFR4Data Source
This compound 1.81.41.63.7[1]
Erdafitinib 1.22.53.05.7[4]
Infigratinib 0.91.41.0>1000
Pemigatinib 0.40.51.230

Table 2: Off-Target Kinase Inhibition Profile

This table presents a comparative overview of the off-target kinase inhibition for this compound, erdafitinib, infigratinib, and pemigatinib. The data for erdafitinib, infigratinib, and pemigatinib are from a direct comparative study using a panel of 255 kinases, with inhibition measured at a 1 µM concentration. This compound's off-target profile is from a separate study against a panel of 387 kinases at a 100 nM concentration.

KinaseThis compound (% Inhibition @ 100 nM)[1]Erdafitinib (% Inhibition @ 1 µM)Infigratinib (% Inhibition @ 1 µM)Pemigatinib (% Inhibition @ 1 µM)
ABL1<10<10<10<10
ALK<10<10<10<10
AURKA<10<10<1014
BRAF<10<10<10<10
BTK<10<10<10<10
EGFR<10<10<10<10
FLT3<10121125
JAK2<10<10<10<10
KIT<10331645
MAPK1269Not ReportedNot ReportedNot Reported
INSR55Not ReportedNot ReportedNot Reported
MET<10<10<10<10
PDGFRα<10131120
PIK3CA<10<10<10<10
RET<10181528
SRC<10<10<10<10
VEGFR2 (KDR)<10483560

Data for Erdafitinib, Infigratinib, and Pemigatinib are adapted from Uitdehaag et al., 2022. The original study should be consulted for the full dataset.

Experimental Protocols

Biochemical Kinase Inhibition Assays

The determination of kinase inhibitory potency (IC50 values) is typically performed using in vitro biochemical assays. While specific parameters may vary between studies, the general principles are outlined below.

1. Radiometric Kinase Assay (e.g., as used for Derazantinib, Erdafitinib, Pemigatinib, Infigratinib, and Rogaratinib comparison)

  • Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-33P]ATP) to a substrate by the kinase. Inhibition of the kinase results in a decreased incorporation of the radiolabel into the substrate.

  • General Procedure:

    • The kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and the test compound (at various concentrations) are incubated together in a reaction buffer.

    • The reaction is initiated by the addition of [γ-33P]ATP.

    • After a defined incubation period at a controlled temperature, the reaction is stopped.

    • The substrate is separated from the unreacted ATP (e.g., by spotting onto a phosphocellulose membrane followed by washing).

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

2. Off-Chip Mobility Shift Assay (MSA) (e.g., as used for this compound)

  • Principle: This non-radioactive method quantifies the phosphorylation of a peptide substrate by measuring the change in its electrophoretic mobility. The phosphorylated and unphosphorylated substrates are separated in an electric field and detected, often by fluorescence.

  • General Procedure:

    • Recombinant FGFR cytoplasmic domains are used as the enzyme source.

    • The kinase is incubated with a fluorescently labeled peptide substrate and the test inhibitor at various concentrations.

    • The kinase reaction is initiated by the addition of ATP.

    • After incubation, the reaction is stopped, and the mixture is introduced into a microfluidic device.

    • An electric field is applied, separating the phosphorylated (product) and unphosphorylated (substrate) peptides based on their charge-to-mass ratio.

    • The amount of each peptide is quantified by detecting their fluorescence.

    • IC50 values are determined from the dose-response curves.

3. KINOMEscan™ (Active-Site-Directed Competition Binding Assay) (e.g., as used for this compound selectivity profiling)

  • Principle: This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • General Procedure:

    • A large panel of human kinases, each tagged with a unique DNA identifier, is used.

    • The test compound is incubated with the kinase panel in the presence of an immobilized, broadly active kinase inhibitor.

    • Kinases that bind to the test compound in solution will not bind to the immobilized ligand.

    • After an equilibration period, the unbound kinases are washed away.

    • The amount of each kinase remaining bound to the solid support is quantified by qPCR of their DNA tags.

    • The results are typically reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound.

Visualizing Signaling Pathways and Workflows

FGFR Signaling Pathway

The following diagram illustrates the canonical FGFR signaling pathway and the points of inhibition by this compound and other FGFR inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT IP3_DAG IP3 / DAG PLCg->IP3_DAG RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT STAT_p pSTAT STAT->STAT_p RAF RAF RAS->RAF mTOR mTOR AKT->mTOR PKC PKC IP3_DAG->PKC Proliferation Cell Proliferation & Survival STAT_p->Proliferation MEK MEK RAF->MEK mTOR->Proliferation Differentiation Differentiation mTOR->Differentiation PKC->Proliferation ERK ERK MEK->ERK ERK->Proliferation ERK->Differentiation Migration Migration ERK->Migration Inhibitor This compound & Other FGFR Inhibitors Inhibitor->FGFR Inhibition

Caption: FGFR signaling pathway and inhibitor action point.

Generalized Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Selectivity_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Inhibitor Incubation Incubate Kinase, Inhibitor, Substrate, and ATP Compound_Prep->Incubation Kinase_Panel Select Kinase Panel (e.g., 250+ kinases) Kinase_Panel->Incubation Reagents Prepare Assay Reagents (Kinase, Substrate, ATP, Buffer) Reagents->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence, Radioactivity) Incubation->Detection IC50_Calc Calculate IC50 Values from Dose-Response Curves Detection->IC50_Calc Selectivity_Score Determine Selectivity Score (e.g., S-Score) IC50_Calc->Selectivity_Score Kinome_Map Generate Kinome Map Visualization Selectivity_Score->Kinome_Map

Caption: Workflow for kinase inhibitor selectivity profiling.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Futibatinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling futibatinib, a potent kinase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for cytotoxic waste is paramount to mitigate risks of exposure and environmental contamination.

This compound, and other kinase inhibitors used in oncology research, require disposal as cytotoxic or antineoplastic waste.[1][2] This necessitates a dedicated waste stream and specific handling procedures to ensure the safety of all personnel and compliance with regulatory standards.

Handling and Personal Protective Equipment (PPE)

Before disposal, safe handling is essential. Always handle this compound in a designated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4] Personal protective equipment, including gloves, protective clothing, and eye protection, must be worn at all times.[3][5]

Step-by-Step Disposal Procedures for this compound

The following steps outline the recommended procedure for the disposal of this compound and associated contaminated materials. This process is designed to align with general guidelines for cytotoxic waste management.

  • Segregation at Source : Immediately segregate all materials that have come into contact with this compound from the general laboratory waste. This includes unused or expired this compound, contaminated labware (e.g., vials, pipette tips, plates), and personal protective equipment (PPE).

  • Waste Containers : Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[2] These containers are often color-coded (e.g., purple or yellow) to distinguish them from other waste streams.[6]

  • Solid Waste Disposal :

    • For solid this compound powder, carefully place it and any contaminated materials into the designated cytotoxic waste container. Avoid generating dust.[3]

    • Contaminated items such as gloves, gowns, and lab plastics should also be placed in this container.[1]

  • Liquid Waste Disposal :

    • Aqueous solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of liquid this compound waste down the drain. This can have a negative impact on the environment and water sources.[7]

  • Spill Management :

    • In the event of a spill, absorb the material with an inert, liquid-binding material such as diatomite or universal binders.[3]

    • Decontaminate the affected surfaces by scrubbing with alcohol.[3]

    • All materials used for cleaning up the spill must be disposed of as cytotoxic waste.[3]

  • Final Disposal :

    • Seal the cytotoxic waste containers when they are three-quarters full.[6]

    • Arrange for the collection and disposal of the waste through a licensed hazardous material disposal company.[8] The primary method for the final disposal of cytotoxic waste is incineration at a high temperature.[1][6]

Summary of Handling and Disposal Recommendations

RecommendationGuidelineSource
Handling Area Use in a well-ventilated area or a chemical fume hood.[3][4]
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protection.[3][5]
Waste Segregation Segregate cytotoxic waste from other waste streams at the point of generation.[1]
Solid Waste Containment Dispose of in a designated, labeled, leak-proof, and puncture-resistant container.[2]
Liquid Waste Containment Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.[7]
Spill Cleanup Absorb with inert material, decontaminate with alcohol, and dispose of cleanup materials as cytotoxic waste.[3]
Final Disposal Method Incineration by a licensed hazardous waste disposal service.[1][8]

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound waste in a laboratory setting can be visualized as follows:

Futibatinib_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Handling (Weighing, Dissolving, Experimentation) B Generation of Contaminated Waste (Solid, Liquid, Sharps, PPE) A->B C Segregate at Source B->C D Place in Designated Cytotoxic Waste Containers C->D E Seal Container When 3/4 Full D->E F Store in Secure, Designated Area E->F G Arrange for Licensed Hazardous Waste Collection F->G H Transport to Authorized Waste Management Facility G->H I Incineration H->I

References

Comprehensive Safety and Handling Guide for Futibatinib

Author: BenchChem Technical Support Team. Date: November 2025

Futibatinib is a potent and irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1-4, utilized in targeted cancer therapy.[1][2][3] Its mechanism of action involves forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[1][4] This action effectively blocks downstream signaling pathways, such as RAS/MAPK, PI3K/AKT, and PLCγ, thereby inhibiting the proliferation and survival of cancer cells with FGFR alterations.[2][3] Due to its cytotoxic nature and specific hazard classifications, stringent safety protocols are imperative for researchers, scientists, and drug development professionals to ensure occupational safety and prevent exposure.

This guide provides essential, procedural information for the safe handling, personal protective equipment (PPE) requirements, and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified with specific hazards according to the Globally Harmonized System (GHS). Laboratory personnel must be fully aware of these potential risks before handling the compound.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[5]
(Data sourced from MedchemExpress Safety Data Sheet)

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is critical to minimize exposure risk. The following table outlines the minimum PPE requirements for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Handling Solid Compound (Weighing, aliquoting)Primary: Double-gloving (chemotherapy-rated gloves), disposable gown, safety goggles with side-shields.[5][6] Secondary: Use of a ventilated balance enclosure or chemical fume hood is mandatory to prevent inhalation of powder.[7]
Preparing Solutions (Dissolving, diluting)Primary: Double-gloving (chemotherapy-rated gloves), disposable, fluid-resistant gown, safety goggles with side-shields, and a face shield if there is a splash risk.[5][8] Secondary: All work must be performed inside a certified chemical fume hood.[7]
Administering to Cell Cultures or Animals Primary: Double-gloving (chemotherapy-rated gloves), disposable gown, safety goggles.[5][6] Secondary: Use a biosafety cabinet for cell culture work. Ensure proper animal handling restraints to prevent spills and aerosol generation.
General Laboratory Work in Proximity Primary: Standard laboratory coat, single pair of gloves, and safety glasses.

Note: Always consult your institution's specific safety guidelines and the compound's Safety Data Sheet (SDS) before handling.[6]

Operational and Disposal Plans

Adherence to standardized operational and disposal workflows is essential for maintaining a safe laboratory environment.

Standard Handling Workflow

The following diagram outlines the procedural steps for safely handling this compound, from preparation to post-handling cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult SDS and Institutional SOPs prep2 Don Required PPE (Gloves, Gown, Goggles) prep1->prep2 prep3 Prepare Work Area (Fume Hood/Vented Enclosure) prep2->prep3 handle1 Weigh Solid this compound in Vented Enclosure prep3->handle1 handle2 Prepare Solution in Chemical Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces with 70% Alcohol handle3->clean1 clean2 Segregate Waste (Solid, Liquid, Sharps) clean1->clean2 clean3 Dispose of Waste in Labeled Hazardous Waste Containers clean2->clean3 clean4 Doff PPE and Dispose as Hazardous Waste clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Standard workflow for handling this compound.

Spill Management Protocol

In the event of a spill, a clear and immediate response is crucial to contain contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Containment: If safe to do so, prevent the spill from spreading using absorbent pads or spill pillows.

  • PPE: Don appropriate PPE, including a respirator, chemical-resistant gloves, a gown, and eye protection before cleanup.[5]

  • Cleanup:

    • Solid Spills: Gently cover the spill with absorbent material to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.

    • Liquid Spills: Absorb the solution with finely-powdered, liquid-binding material (e.g., diatomite).[5] Place the contaminated material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[5]

  • Disposal: Dispose of all cleanup materials as hazardous chemical waste in accordance with local, state, and federal regulations.[5][9]

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, and plasticware. Place these items in a clearly labeled, sealed plastic bag and then into a designated hazardous waste container.[10]

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted.[11]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic waste.

Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[9][12]

First Aid and Exposure Response

Immediate action is required in case of accidental exposure.

Exposure Route Immediate First Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing immediately.[5] Wash the affected area thoroughly with soap and plenty of water.[5] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[5] If breathing is difficult, provide respiratory support. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[5] Wash out the mouth with water and seek immediate medical attention.[5]

Mechanism of Action: FGFR Signaling Inhibition

This compound irreversibly inhibits FGFRs, which are key drivers in cellular processes like proliferation and survival.[1][2] Dysregulation of the FGFR pathway is implicated in various cancers.[4]

cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT Activates PLCG PLCγ Pathway FGFR->PLCG Activates This compound This compound This compound->FGFR Irreversibly Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation

Caption: this compound's inhibition of the FGFR signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative metrics related to this compound's activity.

Parameter Value Description
IC₅₀ (FGFR1-4) < 4 nMThe half maximal inhibitory concentration against FGFR enzymes, indicating high potency.[2][3]
Maximum Tolerated Dose (Clinical) 20 mg once dailyThe highest dose found to be tolerable in patients during Phase I trials.[13]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Futibatinib
Reactant of Route 2
Reactant of Route 2
Futibatinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.